2-Fluoro--6-methoxy-4-methylphenylboronic acid
Description
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Properties
IUPAC Name |
(2-fluoro-6-methoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBJMPVDWYFFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219048 | |
| Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-08-7 | |
| Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of 2-Fluoro-6-methoxy-4-methylphenylboronic acid
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid, a key building block in medicinal chemistry and materials science. We will delve into a validated synthetic pathway, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the process.
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the boronic acid moiety, imparts specific steric and electronic properties to the molecule. These features are often sought after in the design of novel pharmaceuticals and organic materials, where precise control over molecular architecture is paramount for achieving desired biological activity or material properties.
The presence of the ortho-fluoro and -methoxy groups can influence the dihedral angle of the biaryl system formed during cross-coupling, a critical parameter in modulating protein-ligand interactions. Furthermore, the fluorine atom can enhance metabolic stability and binding affinity, making this building block particularly attractive for drug discovery programs.
Synthetic Strategy: A Retrosynthetic Analysis
The most common and reliable approach to the synthesis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid involves a halogen-metal exchange followed by borylation. A retrosynthetic analysis reveals a straightforward pathway starting from the commercially available 3-fluoro-5-methylanisole.
Caption: Retrosynthetic analysis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid.
Part 1: Bromination of 3-Fluoro-5-methylanisole
The initial step involves the regioselective bromination of 3-fluoro-5-methylanisole. The directing effects of the methoxy and methyl groups, along with the deactivating nature of the fluorine atom, favor the introduction of bromine at the C2 position.
Reaction Scheme:
Caption: Bromination of 3-Fluoro-5-methylanisole to yield the key intermediate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-5-methylanisole | 140.15 | 10.0 g | 71.3 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 13.3 g | 74.9 mmol |
| Acetonitrile (MeCN) | - | 200 mL | - |
| Saturated aq. NaHCO₃ solution | - | 100 mL | - |
| Saturated aq. Na₂S₂O₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a solution of 3-fluoro-5-methylanisole (10.0 g, 71.3 mmol) in acetonitrile (200 mL) in a 500 mL round-bottom flask, add N-bromosuccinimide (13.3 g, 74.9 mmol) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL), saturated aqueous Na₂S₂O₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexane/ethyl acetate) to yield 2-bromo-1-fluoro-5-methoxy-3-methylbenzene as a colorless oil.
Part 2: Lithiation-Borylation to form 2-Fluoro-6-methoxy-4-methylphenylboronic acid
This crucial step involves a halogen-metal exchange using n-butyllithium at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.
Reaction Scheme:
Caption: Lithiation-borylation of the aryl bromide to form the target boronic acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-1-fluoro-5-methoxy-3-methylbenzene | 219.04 | 10.0 g | 45.6 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 19.2 mL | 48.0 mmol |
| Triisopropyl borate | 188.08 | 12.6 mL | 54.8 mmol |
| 2 M Hydrochloric acid (HCl) | - | As needed | - |
| Diethyl ether | - | 300 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a solution of 2-bromo-1-fluoro-5-methoxy-3-methylbenzene (10.0 g, 45.6 mmol) in anhydrous THF (200 mL) in a flame-dried 500 mL round-bottom flask under an argon atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 19.2 mL, 48.0 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (12.6 mL, 54.8 mmol) dropwise, again keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the pH is approximately 1-2.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by trituration with cold pentane to afford 2-fluoro-6-methoxy-4-methylphenylboronic acid as a white solid.
Characterization Data
The identity and purity of the synthesized 2-fluoro-6-methoxy-4-methylphenylboronic acid should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the methoxy protons (singlet, ~3.8 ppm), methyl protons (singlet, ~2.3 ppm), and two aromatic protons (doublets or multiplets, ~6.6-6.8 ppm) with characteristic H-F couplings. |
| ¹⁹F NMR | A singlet or multiplet in the typical aryl fluoride region. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbon attached to boron, and characteristic C-F couplings. |
| MS (ESI) | The expected molecular ion peak [M-H]⁻ or [M+Na]⁺. |
Trustworthiness and Self-Validating Systems
The reliability of this synthetic protocol is ensured by several key factors:
-
Reaction Monitoring: The use of TLC or GC-MS at each stage allows for the confirmation of the consumption of starting material and the formation of the desired product, preventing progression to the next step with unreacted intermediates.
-
Purification: The inclusion of robust purification steps, such as column chromatography and recrystallization, is critical for removing by-products and ensuring the high purity of the final compound. Common impurities in boronic acid synthesis include borinic acids and boroxines, which can be minimized by careful workup and purification.
-
Spectroscopic Confirmation: Comprehensive characterization by NMR and MS provides unambiguous confirmation of the chemical structure and purity of the final product, validating the success of the synthesis.
Authoritative Grounding and Mechanistic Insights
The synthetic route described is a well-established method for the preparation of arylboronic acids. The key transformation, the lithium-halogen exchange, is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. The reaction proceeds via the formation of a highly reactive aryllithium intermediate. The choice of n-butyllithium as the organolithium reagent and a low reaction temperature (-78 °C) are crucial to prevent side reactions, such as the deprotonation of the methyl group or reaction with the methoxy group.
The subsequent borylation with triisopropyl borate is an efficient method for introducing the boronic acid functionality. The use of a trialkyl borate is standard practice, and the choice of the alkyl group (in this case, isopropyl) can influence the reaction rate and workup procedure. The final acidic workup is necessary to hydrolyze the initially formed borate ester to the desired boronic acid.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Introduction: A Sterically Hindered Building Block for Modern Synthesis
An In-Depth Technical Guide to 2-Fluoro-6-methoxy-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a polysubstituted aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ortho-fluoro, an ortho-methoxy, and a para-methyl group, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying principles that govern its utility in complex molecule synthesis. As a senior application scientist, the goal is to not only present protocols but to elucidate the causal chemistry that makes this reagent a powerful tool for innovation. Boronic acids are renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation[1][2]. The specific arrangement of substituents on this particular phenylboronic acid allows for fine-tuning of reactivity and the introduction of complex, three-dimensional architectures often sought in drug discovery programs[3].
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a reagent are fundamental to its handling, storage, and application in synthesis. 2-Fluoro-6-methoxy-4-methylphenylboronic acid is a stable, solid compound under standard conditions.
Core Properties
The key identifiers and physical properties are summarized in the table below. The purity and solid form make it convenient for weighing and dispensing in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1451392-08-7 | |
| Molecular Formula | C₈H₁₀BFO₃ | |
| Molecular Weight | 183.97 g/mol | Calculated |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Canonical SMILES | COC1=C(C=C(C=C1C)F)B(O)O | - |
| InChI Key | QNBJMPVDWYFFSD-UHFFFAOYSA-N |
Structural and Electronic Influences
The reactivity of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is dictated by the interplay of its three substituents. Understanding these influences is critical for predicting its behavior and optimizing reaction conditions.
-
o-Fluoro Group : The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which increases the Lewis acidity of the boron center[4][5]. It also has a moderate, electron-donating resonance effect (+R). In the ortho position, the fluorine atom can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, a phenomenon known to enhance stability and influence acidity[4][6].
-
o-Methoxy Group : The methoxy group is a strong resonance donor (+R) and a moderate inductive withdrawer (-I). As a powerful ortho, para-director, its primary role in the synthesis of this molecule is to direct metallation. In reactions, its steric bulk, combined with the adjacent fluorine, significantly shields the boronic acid moiety.
-
p-Methyl Group : The methyl group is a weak inductive electron donor (+I), slightly increasing the electron density of the aromatic ring.
The combined steric hindrance from the two ortho substituents is a defining feature, potentially slowing the rate of transmetalation in cross-coupling reactions but also offering opportunities for achieving unique selectivity in complex systems[7].
Predicted Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~8.0-8.5 | br s | - | B(OH )₂ |
| ¹H | ~6.6-6.8 | d | J(H,F) ≈ 8-10 | Ar-H (meta to F) |
| ¹H | ~6.5-6.7 | s | - | Ar-H (ortho to Me) |
| ¹H | ~3.8-4.0 | s | - | OCH ₃ |
| ¹H | ~2.3-2.5 | s | - | Ar-CH ₃ |
| ¹⁹F | ~ -110 to -120 | s | - | Ar-F |
| ¹¹B | ~ +28 to +32 | br s | - | B (OH)₂ |
Note: Predicted values are in CDCl₃ or DMSO-d₆. Broad signals for B(OH)₂ and ¹¹B are characteristic due to quadrupolar relaxation and exchange.
Synthesis Pathway: Directed Ortho-Lithiation
The most logical and convergent synthetic route to 2-Fluoro-6-methoxy-4-methylphenylboronic acid is through a directed ortho-lithiation (DoM) strategy. This powerful technique utilizes a directing metalating group (DMG) to position a strong base for regioselective deprotonation of an aromatic ring[10][11].
Rationale and Workflow
In this case, the methoxy group on the precursor, 3-fluoro-5-methylanisole, serves as an excellent DMG. The workflow involves the chelation of an organolithium base to the methoxy oxygen, which delivers the base to the adjacent ortho position for proton abstraction. The resulting aryllithium intermediate is then quenched with a boron electrophile.
Caption: Synthetic workflow via directed ortho-lithiation.
Detailed Synthesis Protocol
This protocol is a robust, self-validating procedure for the laboratory-scale synthesis of the title compound.
Materials:
-
3-Fluoro-5-methylanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate (B(O-iPr)₃)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate, Hexanes, Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-fluoro-5-methylanisole (1.0 eq). Dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi or s-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Causality Insight: The methoxy group directs the BuLi base to the C2 position. Maintaining a low temperature is critical to prevent side reactions, such as decomposition of the organolithium species or potential aryne formation, which can occur with ortho-halo-lithium species at higher temperatures[12]. s-BuLi is more reactive and can be advantageous for sluggish lithiations but requires stricter temperature control.
-
-
Stirring: Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the aryllithium can sometimes be observed as a slight color change or precipitation.
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. This is a highly exothermic reaction.
-
Causality Insight: The highly nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester. Excess borate is used to ensure complete consumption of the valuable lithium intermediate.
-
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (or for at least 4 hours).
-
Workup & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench by adding 2 M HCl solution until the pH is ~1-2. Stir vigorously for 1 hour.
-
Causality Insight: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid and protonates any remaining base.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water, then brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by silica gel chromatography to yield the final product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity and Applications
The primary utility of 2-Fluoro-6-methoxy-4-methylphenylboronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Coupling Reaction
This reaction forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, and it is a cornerstone of pharmaceutical and materials synthesis[2][13].
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling
Objective: To couple 2-Fluoro-6-methoxy-4-methylphenylboronic acid with a generic aryl bromide (e.g., 4-bromoanisole).
Materials:
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)
-
Solvent: Dioxane/Water (e.g., 4:1), Toluene/Water, or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).
-
Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the often more expensive aryl halide. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation[14]. Cs₂CO₃ is often effective for sterically hindered partners.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (3x cycles). Add the degassed solvent system via syringe.
-
Causality Insight: Oxygen must be excluded as it can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential for reproducible results.
-
-
Reaction: Heat the mixture with vigorous stirring. Typical temperatures range from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Causality Insight: The steric hindrance from the ortho-fluoro and ortho-methoxy groups may require higher temperatures, longer reaction times, or the use of specialized catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the transmetalation and reductive elimination steps[15].
-
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Applications in Drug Discovery
This building block is particularly valuable for synthesizing inhibitors of kinases and other enzymes where precise vectoral positioning of substituents is key to achieving potency and selectivity[16]. The fluoro and methoxy groups can serve as hydrogen bond acceptors or metabolic blocking points, while the overall substitution pattern provides a rigid scaffold to orient other pharmacophoric elements.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed. While a specific safety data sheet (SDS) for this compound is not widely published, data from structurally similar arylboronic acids provide a reliable guide[17].
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, as boronic acids can slowly dehydrate to form cyclic boroxine anhydrides[18].
Conclusion
2-Fluoro-6-methoxy-4-methylphenylboronic acid is more than just another reagent; it is a specialized tool for overcoming specific synthetic challenges. Its value lies in the precise arrangement of sterically demanding and electronically influential substituents around the reactive boronic acid core. By understanding the principles of its synthesis via directed ortho-lithiation and its reactivity in Suzuki-Miyaura coupling, researchers can leverage its unique properties to construct complex molecular architectures that are central to advancing drug discovery and materials science. The self-validating protocols provided herein serve as a reliable foundation for the successful application of this versatile building block.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. Phenylboronic acid - Wikipedia [en.wikipedia.org]
2-Fluoro-6-methoxy-4-methylphenylboronic acid CAS number and structure
An In-Depth Technical Guide to 2-Fluoro-6-methoxy-4-methylphenylboronic acid
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-methoxy-4-methylphenylboronic acid, a key building block in modern organic synthesis. Addressed to researchers, chemists, and drug development professionals, this document details the compound's core properties, a validated synthetic approach, and its principal application in palladium-catalyzed cross-coupling reactions. Emphasis is placed on the mechanistic rationale behind experimental protocols, offering field-proven insights to ensure procedural robustness and reproducibility. This guide serves as an authoritative resource, consolidating critical data on synthesis, application, and safety to facilitate its effective use in research and development environments.
Compound Identification and Core Properties
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring an ortho-fluoro group, an ortho-methoxy group, and a para-methyl group—imparts specific steric and electronic properties that are highly valuable for creating complex molecular architectures. Boronic acids are prized for their stability, low toxicity, and versatile reactivity in carbon-carbon bond formation.[2]
The primary identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1451392-08-7 | [3] |
| Molecular Formula | C₈H₁₀BFO₃ | [3] |
| Molecular Weight | 183.97 g/mol | [3] |
| Appearance | Solid, white to off-white powder/crystals | [3] |
| Purity | Typically ≥98% | [3] |
| InChI Key | QNBJMPVDWYFFSD-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=CC(=C(C(=C1)F)B(O)O)OC | N/A |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms B [label="B(OH)₂"]; C1 [label="C"]; C2 [label="C-F"]; C3 [label="C-OCH₃"]; C4 [label="C"]; C5 [label="C-CH₃"]; C6 [label="C"];
// Define edges for bonds B -- C1 [len=1.2]; C1 -- C2 [len=1.2]; C2 -- C6 [len=1.2]; C6 -- C5 [len=1.2]; C5 -- C4 [len=1.2]; C4 -- C3 [len=1.2]; C3 -- C1 [len=1.2];
// Invisible nodes for ring center center [pos="0,0!", shape=point]; C1 [pos="-0.6,1.0!"]; C2 [pos="-1.2,0!"]; C6 [pos="-0.6,-1.0!"]; C5 [pos="0.6,-1.0!"]; C4 [pos="1.2,0!"]; C3 [pos="0.6,1.0!"]; B [pos="-2.2,0!"]; }digraph "synthesis_pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];start [label="1-Fluoro-5-methoxy-3-methylbenzene\n(Precursor)"]; step1 [label="Directed ortho-Metalation\n(n-BuLi, THF, -78 °C)"]; intermediate [label="Aryl Lithium Intermediate"]; step2 [label="Borylation\n(Trialkyl Borate, e.g., B(OiPr)₃)"]; product_ester [label="Boronic Ester Intermediate"]; step3 [label="Aqueous Acidic Workup\n(e.g., HCl)"]; final_product [label="2-Fluoro-6-methoxy-4-methylphenylboronic acid", fillcolor="#E8F0FE"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product_ester; product_ester -> step3; step3 -> final_product; }
Caption: General synthetic workflow for 2-Fluoro-6-methoxy-4-methylphenylboronic acid.
Causality in Synthesis
-
Directed ortho-Metalation: The choice of n-butyllithium (n-BuLi) as the base and a low temperature (-78 °C) is critical. The methoxy group coordinates to the lithium cation, lowering the activation energy for deprotonation at the C2 position. The fluorine atom also contributes to the acidification of the adjacent proton. The low temperature prevents side reactions, such as the unwanted addition of n-BuLi to the aromatic ring.
-
Borylation: Trialkyl borates, such as triisopropyl borate, serve as the boron electrophile. The highly nucleophilic aryl lithium intermediate attacks the electron-deficient boron atom.
-
Aqueous Workup: The resulting boronic ester is hydrolyzed under mild acidic conditions to yield the final boronic acid. This step must be carefully controlled to prevent protodeboronation, a side reaction where the C-B bond is cleaved.
A similar methodology has been documented in patents for the synthesis of related fluoro-methoxyphenylboronic acids. [4][5]
Application in Suzuki-Miyaura Cross-Coupling
The premier application of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. [1]This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. [6][7][8]
Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillars of the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order is typically I > Br > OTf >> Cl. [8]2. Transmetalation: This is often the rate-determining step. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (Ar') to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid with a generic aryl bromide.
Materials & Reagents:
| Reagent | Role | Recommended Choice(s) | Stoichiometry |
| Aryl Bromide | Electrophile | --- | 1.0 equiv |
| Boronic Acid | Nucleophile | 2-Fluoro-6-methoxy-4-methylphenylboronic acid | 1.2 - 1.5 equiv |
| Palladium Catalyst | Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | 1-5 mol% |
| Base | Activator | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (4:1), DME/H₂O, Toluene/EtOH/H₂O | --- |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the aryl halide.
-
Heating & Monitoring: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Self-Validating System & Causality:
-
Excess Boronic Acid: Using a slight excess of the boronic acid compensates for potential homocoupling or protodeboronation, driving the reaction to completion.
-
Choice of Base: The base is not merely a proton scavenger; it is integral to the transmetalation step. [9]For sterically hindered substrates, stronger bases like K₃PO₄ or Ba(OH)₂ may be required to accelerate the reaction. [7]* Inert Conditions: The active Pd(0) species is readily oxidized by atmospheric oxygen. Failure to maintain an inert atmosphere is a common cause of reaction failure.
Safety, Handling, and Storage
Proper handling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS). [10][11][12]
-
Hazard Identification:
-
Causes skin irritation (H315). [10][13] * Causes serious eye irritation (H319). [10][13] * May cause respiratory irritation (H335). [10][12]* Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing. [10] * Use only in a well-ventilated area, preferably in a chemical fume hood. [10][11] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [10][11] * Avoid breathing dust. Minimize dust generation and accumulation. [10] * Wash hands thoroughly after handling. [10][11]* First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention. [10][11] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. [10][11] * Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. [10][11]* Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [10][11] * Some suppliers recommend refrigerated storage to ensure long-term stability. [11]
-
Conclusion
2-Fluoro-6-methoxy-4-methylphenylboronic acid stands as a highly valuable and versatile reagent for synthetic organic chemistry. Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, where it enables the efficient synthesis of complex biaryl structures that are often central to the development of new pharmaceuticals and functional materials. A thorough understanding of its properties, synthetic origins, and the mechanistic nuances of its application allows researchers to harness its full potential, leading to innovative molecular design and discovery. Adherence to strict safety and handling protocols is paramount to ensure its responsible use in the laboratory.
References
-
SAFETY DATA SHEET for 4-Methoxyphenylboronic acid. Fisher Scientific. [Link]
-
(2-Fluoro-6-methoxyphenyl)boronic acid | C7H8BFO3 | CID 3294524. PubChem. [Link]
-
2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. PubChem. [Link]
-
4-Fluoro-2-methylphenylboronic acid. Chem-Impex. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
2-Fluoro-4-methylphenylboronic acid. MySkinRecipes. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
2-FLUORO-4-METHOXYPHENYLBORONIC ACID. precisionFDA. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]
-
(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. PubChem - NIH. [Link]
-
Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. NIH. [Link]
- Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
Sources
- 1. 2-Fluoro-4-methylphenylboronic acid [myskinrecipes.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-6-methoxy-4-methylphenylboronic acid | 1451392-08-7 [sigmaaldrich.com]
- 4. 2-Fluoro-6-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.ie [fishersci.ie]
- 13. tcichemicals.com [tcichemicals.com]
1H NMR and 13C NMR data for 2-Fluoro-6-methoxy-4-methylphenylboronic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid
Executive Summary
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds of paramount importance as building blocks in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Accurate structural elucidation is critical for ensuring the purity and identity of such reagents in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR analysis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid. It addresses the unique challenges posed by both the boronic acid moiety and the fluorine substituent, offering field-proven protocols and a detailed, predictive interpretation of the spectral data.
Molecular Structure and Spectroscopic Considerations
The unique substitution pattern of 2-Fluoro-6-methoxy-4-methylphenylboronic acid dictates its spectral characteristics. Understanding the electronic effects of the fluorine, methoxy, and boronic acid groups is key to interpreting its NMR spectra.
Caption: Molecular structure of 2-Fluoro-6-methoxy-4-methylphenylboronic acid with atom numbering for NMR assignment.
Core Principles & Experimental Causality
Acquiring high-quality NMR spectra of arylboronic acids requires addressing two primary challenges: the inherent tendency of boronic acids to form anhydrides and the spectral complexities introduced by fluorine coupling.
The Boronic Acid Dehydration Equilibrium
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][2] This equilibrium is sensitive to the presence of water. In non-polar, aprotic solvents like CDCl₃, the equilibrium often favors the boroxine, leading to broadened signals or multiple sets of peaks, complicating spectral interpretation.[1]
Experimental Choice & Causality: To ensure the analysis of the monomeric boronic acid, the use of a protic deuterated solvent is highly recommended.
-
Methanol-d₄ (CD₃OD): This solvent effectively breaks the B-O-B bonds of the boroxine through solvolysis, shifting the equilibrium entirely to the monomeric species (or its methyl ester derivative).[1] The primary trade-off is that the acidic B(OH)₂ protons rapidly exchange with the deuterium in the solvent, causing their signal to disappear from the ¹H NMR spectrum.
-
DMSO-d₆: This is an excellent alternative. Its polar, aprotic nature typically dissolves the boronic acid well, and it is sufficiently hygroscopic to retain enough water to favor the monomeric form. A key advantage is that the B(OH)₂ protons are often observable as a broad singlet.[3][4]
The Influence of the Fluorine Substituent
The ¹⁹F nucleus has a spin of I = ½, similar to a proton. Consequently, it couples to nearby ¹H and ¹³C nuclei, a phenomenon that is crucial for structural confirmation.
-
¹⁹F-¹H Coupling: This coupling occurs over multiple bonds, and the magnitude of the coupling constant (J) provides valuable connectivity information.
-
¹⁹F-¹³C Coupling: Carbon-fluorine coupling constants are typically large, especially through one bond (¹J_CF), and decrease with the number of intervening bonds (²J_CF, ³J_CF, etc.).[5] This coupling splits carbon signals into doublets or more complex multiplets, which is a definitive indicator of fluorine's position on the aromatic ring. This splitting can sometimes reduce the signal-to-noise ratio of the coupled carbon, making it appear less intense.[6]
Predicted ¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)
Based on established chemical shift principles and data from analogous compounds, the following ¹H NMR spectrum is predicted.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | - | 2H |
| H-5 | 6.7 - 6.8 | Doublet of Doublets (dd) | ⁴J_HH ≈ 2.0 Hz, ⁴J_HF ≈ 1.5 Hz | 1H |
| H-3 | 6.6 - 6.7 | Doublet of Doublets (dd) | ⁴J_HH ≈ 2.0 Hz, ³J_HF ≈ 9.0 Hz | 1H |
| -OCH₃ | 3.8 - 3.9 | Singlet | - | 3H |
| -CH₃ | 2.2 - 2.3 | Singlet | - | 3H |
Justification of Assignments:
-
B(OH)₂: The boronic acid protons are acidic and their chemical shift is highly dependent on concentration, temperature, and residual water in the solvent. They typically appear as a broad signal downfield.[3]
-
Aromatic Protons (H-3, H-5): These two protons are on the aromatic ring. They are not equivalent due to the asymmetric substitution.
-
H-3 is ortho to the fluorine atom and will therefore exhibit a significant three-bond coupling (³J_HF), predicted to be around 9.0 Hz. It will also show a smaller four-bond meta-coupling (⁴J_HH) to H-5.
-
H-5 is meta to the fluorine atom and will have a smaller four-bond coupling (⁴J_HF). It will also be split by H-3 (⁴J_HH). The electron-donating methoxy and methyl groups will shield these protons, shifting them upfield relative to benzene (7.34 ppm).
-
-
Methoxy & Methyl Protons: These will appear as sharp singlets in their characteristic regions, as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Analysis (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will be defined by the large C-F coupling constants, which are diagnostic for the substitution pattern.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹J_CF, Hz) |
|---|---|---|---|
| C-2 (C-F) | 160 - 164 | Doublet | ~245 Hz |
| C-6 (C-OCH₃) | 158 - 162 | Doublet | ~15 Hz |
| C-4 (C-CH₃) | 140 - 144 | Singlet (or very small coupling) | - |
| C-1 (C-B(OH)₂) | 115 - 120 | Broad, Doublet | ~5 Hz |
| C-5 | 110 - 114 | Doublet | ~3 Hz |
| C-3 | 105 - 109 | Doublet | ~25 Hz |
| -OCH₃ | 55 - 57 | Singlet | - |
| -CH₃ | 20 - 22 | Singlet | - |
Justification of Assignments:
-
C-2: The carbon directly attached to the fluorine atom will appear far downfield and be split into a doublet with a very large one-bond coupling constant (¹J_CF) of approximately 245 Hz.[5] This is the most definitive signal in the spectrum.
-
C-6: This carbon is ortho to the fluorine and will show a two-bond coupling (²J_CF). It is also attached to the electron-donating methoxy group, shifting it downfield.
-
C-3: This carbon is also ortho to the fluorine and will exhibit a significant two-bond coupling (²J_CF).
-
C-1: The carbon bearing the boronic acid group is often observed as a broad signal due to quadrupolar relaxation effects from the adjacent boron atom (¹¹B and ¹⁰B). It will also exhibit a three-bond coupling to fluorine (³J_CF).
-
C-5: This carbon will show a smaller three-bond coupling to fluorine (³J_CF).
-
-OCH₃ and -CH₃: These aliphatic carbons will appear as sharp singlets in their expected upfield regions.
Self-Validating Experimental Protocol
This protocol is designed to yield unambiguous and reproducible NMR data.
Caption: Experimental workflow for NMR analysis of the title compound.
Methodology Details:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the solid boronic acid into a clean, dry vial.
-
Add 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample at room temperature until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The following parameters are recommended for a 500 MHz spectrometer.[7]
-
¹H NMR:
-
Observe Frequency: 500 MHz
-
Number of Scans: 16
-
Relaxation Delay (d1): 5.0 seconds (to ensure full relaxation for accurate integration)
-
Acquisition Time: ~4 seconds
-
-
¹³C NMR:
-
Observe Frequency: 125 MHz
-
Technique: Proton-decoupled pulse program
-
Number of Scans: 1024 or more (to achieve adequate signal-to-noise)
-
Relaxation Delay (d1): 2.0 seconds
-
-
-
Data Processing and Validation:
-
Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale by referencing the residual DMSO solvent peak to δ 2.50 ppm for the ¹H spectrum and δ 39.52 ppm for the ¹³C spectrum.
-
Self-Validation Check: The integration of the ¹H spectrum should correspond to the proton count (1H:1H:3H:3H, excluding the exchangeable B(OH)₂ protons). The presence of a ¹³C signal split by ~245 Hz is a definitive validation of the C-F bond.
-
Conclusion
The comprehensive NMR analysis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is achievable through a well-designed experiment that anticipates the challenges of the boronic acid moiety and the complexities of fluorine coupling. By selecting an appropriate solvent such as DMSO-d₆, the problematic boroxine equilibrium can be suppressed. The resulting spectra provide a wealth of information, with the characteristic C-F coupling constants in the ¹³C spectrum and H-F couplings in the ¹H spectrum serving as unambiguous fingerprints for structural verification. This guide provides the predictive data and methodological framework necessary for researchers to confidently characterize this valuable synthetic building block.
References
- † 1H-NMR and 13C-NMR Spectra. (n.d.). Google AI Grounding.
- Phenylboronic acid(98-80-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017, November 21). Reddit.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org.
- Structure Elucidation of Fluorinated Compounds by NMR. (2020, March 6). JEOL Resources.
- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). Raines Lab.
- (Top) The equilibriums involved when mixing phenylboronic acid 1 with... (n.d.). ResearchGate.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 4. raineslab.com [raineslab.com]
- 5. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 6. rsc.org [rsc.org]
- 7. preprints.org [preprints.org]
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-6-methoxy-4-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Physical Properties in Drug Discovery
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a substituted phenylboronic acid, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures, which is a cornerstone of modern drug discovery. However, the successful application of this reagent in synthetic workflows and its ultimate potential as a component of a drug candidate are intrinsically linked to its fundamental physical properties. The melting point and solubility of a compound are not mere data points; they are critical parameters that influence purity assessment, reaction kinetics, formulation development, and ultimately, bioavailability.
This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point and solubility of 2-Fluoro-6-methoxy-4-methylphenylboronic acid. While specific experimental data for this compound is not extensively available in public literature, this document equips researchers with the foundational knowledge and detailed experimental protocols required to determine these crucial properties in their own laboratories.
Melting Point: A Key Indicator of Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a fundamental technique for purity assessment.[1]
While a specific melting point for 2-Fluoro-6-methoxy-4-methylphenylboronic acid is not widely reported, data for structurally analogous compounds can provide an estimated range and highlight the influence of substituent patterns on this physical property.
| Compound | Melting Point (°C) |
| 2-Fluoro-4-methylphenylboronic acid | 228-233 |
| 4-Fluoro-2-methylphenylboronic acid | 201 |
| 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | 116 |
| 2-Fluorophenylboronic acid | Not specified |
| 4-Fluoro-5-methoxy-2-methylphenyl boronic acid | Not specified |
Note: This data is for comparative purposes and the actual melting point of 2-Fluoro-6-methoxy-4-methylphenylboronic acid should be determined experimentally.
Experimental Protocol for Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point range of a solid organic compound using a capillary tube apparatus.[2][3]
Materials:
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Sample Preparation: Place a small amount of the crystalline sample on a clean, dry surface. If the crystals are large, gently crush them to a fine powder using a spatula or mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 1-2 mm in height.[2][3]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting point. This will save time in the subsequent, more accurate measurements.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube with the sample.
-
Slow Heating: Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as it approaches the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[4]
-
Repeat for Accuracy: Repeat the measurement with a fresh sample to ensure the results are reproducible.
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely powdered sample ensures uniform heat distribution.
-
Tight Packing: A tightly packed sample prevents air pockets and allows for more accurate temperature reading.
-
Slow Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring that the temperature of the sample is the same as the temperature of the thermometer.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility: A Critical Factor for Reactivity and Bioavailability
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental property that dictates the utility of a compound in various applications. In organic synthesis, the solubility of reactants in the chosen solvent system directly impacts reaction rates and yields. For drug development, aqueous solubility is a primary determinant of a drug's absorption and bioavailability.
Boronic acids can exhibit complex solubility behavior due to their tendency to form hydrogen bonds and their potential for dehydration to form cyclic anhydrides (boroxines), especially upon heating.[5] The solubility of phenylboronic acids is influenced by the nature and position of substituents on the phenyl ring and the polarity of the solvent.[6] Generally, the introduction of a nonpolar group is expected to decrease solubility in polar solvents and increase it in nonpolar solvents.
| Solvent Class | Examples | Expected Solubility of Phenylboronic Acid |
| Ethers | Diethyl ether, THF | High |
| Ketones | Acetone, 3-Pentanone | High |
| Chlorinated Solvents | Chloroform | Moderate |
| Alcohols | Ethanol, Methanol | Soluble |
| Hydrocarbons | Hexanes, Methylcyclohexane | Very Low |
| Aprotic Polar | DMSO, DMF | Soluble |
| Aromatic | Toluene, Benzene | Sparingly Soluble |
Note: This table provides a qualitative estimate based on the parent compound, phenylboronic acid. The substituents on 2-Fluoro-6-methoxy-4-methylphenylboronic acid will alter its solubility profile.[7]
Experimental Protocol for Solubility Determination (Dynamic Synthetic Method)
The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids in organic solvents.[5][6] It involves visually or instrumentally observing the dissolution of a solid in a liquid upon controlled heating.
Materials:
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid
-
Selected organic solvents (e.g., chloroform, acetone, dipropyl ether, methylcyclohexane)
-
Jacketed glass vessel with a stirrer
-
Temperature-controlled circulating bath
-
Analytical balance
-
Turbidity sensor or light source and detector
Procedure:
-
Sample Preparation: Accurately weigh a known amount of 2-Fluoro-6-methoxy-4-methylphenylboronic acid and the chosen solvent into the jacketed glass vessel. This creates a biphasic mixture of a known composition.
-
Heating and Stirring: The mixture is heated at a constant, slow rate (e.g., 0.3 K/h) while being vigorously stirred to ensure homogeneity.[5]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. The disappearance of turbidity, indicating complete dissolution of the solid, is the solid-liquid equilibrium point. This can be determined visually or more accurately by measuring the intensity of a light beam passing through the cell.[5]
-
Temperature Recording: The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific composition.
-
Repeat for Different Compositions: The experiment is repeated for different known compositions of the solute and solvent to construct a solubility curve.
Self-Validating System: The dynamic method is inherently self-validating as the equilibrium is approached from a two-phase system to a single-phase system. The slow heating rate ensures that the system remains close to equilibrium at all times. Reproducibility of the dissolution temperature for a given composition confirms the validity of the measurement.
Workflow for Solubility Determination (Dynamic Method)
Caption: Workflow for determining the solubility of a compound using the dynamic synthetic method.
Conclusion
The physical properties of 2-Fluoro-6-methoxy-4-methylphenylboronic acid, specifically its melting point and solubility, are paramount for its effective use in research and development. While a comprehensive public database of these properties for this specific molecule is limited, this guide provides the necessary theoretical framework and detailed experimental protocols for their determination. By understanding and applying these methodologies, researchers can ensure the quality of their starting materials, optimize reaction conditions, and make informed decisions in the early stages of drug discovery and development. The principles and procedures outlined herein are fundamental to good laboratory practice and contribute to the overall scientific integrity of the research process.
References
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University of Calgary. (n.d.). Melting Point. Retrieved from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Fluoro-4-methylphenylboronic acid. Retrieved from [Link]
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Shanghai Huicheng Biotechnology Co., Ltd. (n.d.). 2-Fluoro-4-methylphenylboronic Acid. Retrieved from [Link]
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Domańska, U., & Plichta, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4471–4479. [Link]
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Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. Savannah River National Laboratory. Retrieved from [Link]
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Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 849–864. [Link]
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A Technical Guide to Investigating the Biological Potential of 2-Fluoro-6-methoxy-4-methylphenylboronic Acid Derivatives
Preamble: The Phenylboronic Acid Scaffold as a Privileged Motif in Drug Discovery
Phenylboronic acids represent a class of compounds with remarkable versatility and a growing footprint in medicinal chemistry. Their unique electronic structure, centered on an sp²-hybridized boron atom with an empty p-orbital, allows for reversible covalent interactions with biological nucleophiles, most notably the hydroxyl groups of serine residues within enzyme active sites[1][2]. This ability to act as a transition-state analogue has positioned boronic acid derivatives as potent inhibitors of key enzyme classes, leading to FDA-approved drugs such as the proteasome inhibitor Bortezomib for multiple myeloma[3].
This guide focuses on the specific scaffold of 2-Fluoro-6-methoxy-4-methylphenylboronic acid . While this particular molecule is not extensively characterized in the public literature, an analysis of its constituent parts allows us to postulate its potential biological activities and design a robust experimental strategy for their validation. The strategic placement of its functional groups suggests a deliberate design to modulate its physicochemical and pharmacological properties:
-
The Boronic Acid Moiety: The core reactive group, is poised to interact with serine, threonine, or tyrosine residues in enzyme active sites or with the cis-diols present in carbohydrates and glycoproteins[4][5].
-
The 2-Fluoro Group: The introduction of fluorine is a cornerstone of modern medicinal chemistry. Its high electronegativity can lower the pKa of the boronic acid, potentially increasing its reactivity. Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation and improve cell membrane permeability[6][7]. It can also form crucial hydrogen bonds and dipole-dipole interactions within a protein binding pocket, enhancing binding affinity[8][9][10].
-
The 6-Methoxy and 4-Methyl Groups: These groups modulate the steric and electronic profile of the phenyl ring. The ortho-methoxy group, in particular, can influence the orientation of the boronic acid and participate in hydrogen bonding, while the para-methyl group can impact lipophilicity and interactions with hydrophobic pockets in a target protein.
This document serves as a technical framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising class of molecules. We will explore postulated mechanisms of action, provide detailed experimental workflows for screening and validation, and discuss the logic behind constructing a structure-activity relationship (SAR) profile.
Part 1: Postulated Biological Activities and Therapeutic Targets
The unique structure of the 2-fluoro-6-methoxy-4-methylphenylboronic acid scaffold suggests several compelling avenues for investigation. The primary hypothesis is its function as an enzyme inhibitor, leveraging the reactivity of the boronic acid group.
Serine Enzyme Inhibition: A Primary Mechanism
The most established role for arylboronic acids is the competitive, reversible inhibition of serine proteases and hydrolases[3][4][11]. The mechanism involves a nucleophilic attack from the active site serine's hydroxyl group onto the electrophilic boron atom. This forms a stable, tetrahedral boronate adduct that mimics the transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity[1].
dot
Caption: Mechanism of serine protease inhibition by a phenylboronic acid derivative.
Potential Enzyme Targets:
-
Bacterial β-Lactamases: These enzymes are a primary cause of bacterial resistance to penicillin- and cephalosporin-based antibiotics. Boronic acids are potent inhibitors of class A and C β-lactamases, and their use can potentially restore the efficacy of existing antibiotics[12][13]. This makes the scaffold a strong candidate for developing antibacterial agents or antibiotic adjuvants.
-
Human Serine Proteases: Enzymes like thrombin, Factor Xa (coagulation cascade), prostate-specific antigen (PSA), and hormone-sensitive lipase (HSL) are validated drug targets[11][14]. Derivatives of this scaffold could be explored for anticoagulant, anticancer, or metabolic disease applications.
-
Parasitic Proteases: As demonstrated with the malaria parasite, targeting essential proteases like the SUB1 serine protease is a viable antiparasitic strategy[15].
Anticancer Activity
Beyond direct enzyme inhibition, phenylboronic acid has been shown to impede cancer cell migration by decreasing the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, Cdc42) and their downstream effectors like ROCKII[16][17]. This suggests a potential role in targeting cancer metastasis. A screening campaign against various cancer cell lines, particularly those known for high metastatic potential like triple-negative breast cancer, would be a logical starting point[18].
Antimicrobial and Antifungal Activity
Boronic acids can exhibit broad antimicrobial effects. They can chelate with diols present in the polysaccharides of bacterial and fungal cell walls, potentially disrupting membrane integrity[19][20]. This provides a secondary mechanism for antimicrobial action beyond specific enzyme inhibition[21].
Part 2: A Proposed Research Workflow for Activity Screening
This section outlines a systematic, multi-stage workflow designed to efficiently identify and characterize the biological activity of 2-Fluoro-6-methoxy-4-methylphenylboronic acid and its derivatives.
dot
Caption: A logical workflow for screening phenylboronic acid derivatives.
Step 1: In Vitro Enzyme Inhibition Assays
Causality: The most direct way to test our primary hypothesis is to screen the compound against a panel of relevant serine enzymes. This approach provides a quantitative measure of potency (IC50) and allows for direct comparison between derivatives.
Protocol: General Serine Protease Inhibition Assay (Colorimetric)
This protocol is a template and must be optimized for each specific enzyme (e.g., buffer composition, pH, substrate concentration).
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).
-
Enzyme Stock: Prepare a concentrated stock of the target serine protease in assay buffer.
-
Substrate Stock: Prepare a stock of a colorimetric substrate specific to the enzyme (e.g., a p-nitroanilide (pNA) conjugated peptide) in DMSO or assay buffer.
-
Compound Stock: Prepare a 10 mM stock solution of 2-Fluoro-6-methoxy-4-methylphenylboronic acid in 100% DMSO. Create a serial dilution series (e.g., from 1 mM to 10 nM) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 178 µL of assay buffer to all wells.
-
Initiate the pre-incubation by adding 10 µL of a diluted enzyme solution to all wells. The final enzyme concentration should be chosen to give a linear reaction rate for at least 15 minutes.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells. The final substrate concentration should be at or near its Km value.
-
Immediately place the plate in a plate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Step 2: Cellular Activity Assessment
Causality: A potent enzyme inhibitor may not be effective in a biological system if it cannot cross the cell membrane or is rapidly metabolized. Cellular assays are a critical secondary screen to confirm that in vitro activity translates to a desired biological effect.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Reagent Preparation:
-
Prepare a 2X stock of appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Culture the target bacterial strain (e.g., a clinical isolate of E. coli expressing a β-lactamase) to mid-log phase. Dilute the culture to a final concentration of 5 x 10^5 CFU/mL.
-
Prepare a 2X serial dilution of the test compound in the growth medium in a 96-well plate.
-
-
Assay Procedure:
-
Add 100 µL of the bacterial suspension to each well containing 100 µL of the diluted compound.
-
Include a positive control (bacteria, no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Step 3: Structure-Activity Relationship (SAR) Elucidation
Causality: To optimize the lead compound, it is essential to understand which functional groups are critical for activity. A systematic SAR study involves synthesizing and testing analogues to probe the contributions of the fluoro, methoxy, and methyl groups.
Proposed Initial Analogues for Synthesis:
-
De-fluoro analogue: 6-methoxy-4-methylphenylboronic acid.
-
De-methoxy analogue: 2-fluoro-4-methylphenylboronic acid.
-
De-methyl analogue: 2-fluoro-6-methoxyphenylboronic acid.
-
Positional Isomer: Move the fluorine to a different position (e.g., 3-fluoro).
By testing these analogues in the primary enzyme and cellular assays, a preliminary SAR table can be constructed. This data provides crucial insights for designing more potent and selective second-generation compounds[14][22][23].
| Compound | Substitution | Target Enzyme IC50 (µM) | Bacterial MIC (µg/mL) |
| Parent | 2-F, 6-OMe, 4-Me | (Hypothetical Data) | (Hypothetical Data) |
| Analogue 1 | 6-OMe, 4-Me | ||
| Analogue 2 | 2-F, 4-Me | ||
| Analogue 3 | 2-F, 6-OMe |
Step 4: Early Safety Assessment
Trustworthiness: A critical, and often overlooked, aspect of early-stage drug discovery is safety profiling. Boronic acids as a class have been flagged for potential mutagenicity[24][25]. Therefore, performing an early-stage mutagenicity screen is a self-validating step that ensures resources are not wasted on a compound with inherent toxic liabilities.
Recommendation: Promising hits from cellular assays should be submitted for a standard bacterial reverse mutation assay (Ames test). A positive result in the Ames test is a significant red flag that may necessitate a redesign of the chemical scaffold.
Conclusion
The 2-Fluoro-6-methoxy-4-methylphenylboronic acid scaffold is a compelling starting point for a drug discovery campaign. Its structure is rationally designed to leverage the established inhibitory power of the boronic acid moiety while incorporating functional groups known to enhance drug-like properties. The potential applications are broad, ranging from novel antibacterial agents that could combat antibiotic resistance to targeted therapies for cancer or metabolic diseases.
The true potential, however, can only be unlocked through a rigorous and systematic investigation. The workflow presented in this guide—progressing from targeted in vitro screening to cellular validation, SAR-driven optimization, and early safety assessment—provides a robust framework for success. By understanding the causality behind each experimental choice, researchers can efficiently navigate the discovery process and determine if derivatives of this scaffold can be translated into next-generation therapeutics.
References
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Bailey, P.J., Cousins, G., Snow, G.A., & White, A.J. (n.d.). Boron-containing antibacterial agents: effects on growth and morphology of bacteria under various culture conditions. National Center for Biotechnology Information. [Link]
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Koehler, K.A., & Lienhard, G.E. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478-80. [Link]
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Gupta, S.P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
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Williams, S.A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(11), 3648-3659. [Link]
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de la Fuente-Núñez, C., et al. (2019). Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents. ACS Omega, 4(7), 12341-12348. [Link]
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Putt, K.S. (2016). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 189, 1-2. [Link]
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Marandi, A., et al. (n.d.). Novel boronic acids for combating anti-microbial resistance in P.aeruginosa. AZoNetwork. [Link]
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Nasamu, A.S., et al. (2017). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 114(38), E8026-E8035. [Link]
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(n.d.). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
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Gupta, S.P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
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Szabo, D., et al. (2024). Synergistic Antibacterial Action of Norfloxacin-Encapsulated G4 Hydrogels: The Role of Boronic Acid and Cyclodextrin. International Journal of Molecular Sciences, 25(1), 585. [Link]
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(n.d.). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]
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Soares, M.A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(21), 5126. [Link]
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McAuley, E.M., Bradke, T.A., & Plopper, G.E. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Cell Adhesion & Migration, 5(5), 382-386. [Link]
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Ebdrup, S., et al. (2005). Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. Bioorganic & Medicinal Chemistry, 13(6), 2305-2312. [Link]
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McAuley, E.M., Bradke, T.A., & Plopper, G.E. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Cell Adhesion & Migration, 5(5), 382-6. [Link]
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Soares, M.A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(21), 5126. [Link]
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Tondi, D., et al. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2888-2892. [Link]
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Wang, S., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(8), 643. [Link]
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González-Díaz, H., et al. (2023). Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. Pharmaceuticals, 16(4), 585. [Link]
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Nenni, M., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(11), 1507-1514. [Link]
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(n.d.). Phenylboronic acid. Wikipedia. [Link]
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Nenni, M., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(11). [Link]
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van der Horst, M.A., et al. (2007). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1148(2), 201-206. [Link]
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Virga, K.G., et al. (2005). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Bioorganic & Medicinal Chemistry, 13(23), 6489-98. [Link]
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Bethel, C.R., et al. (2016). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 60(7), 4122-4131. [Link]
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(n.d.). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]
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(n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]
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An In-depth Technical Guide to the Discovery and Initial Synthesis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Building Block
2-Fluoro-6-methoxy-4-methylphenylboronic acid, a polysubstituted arylboronic acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the boronic acid moiety, imparts specific steric and electronic properties that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of the initial synthesis of this important compound, offering insights into the strategic considerations and methodologies employed in its creation. While a singular "discovery" paper is not readily identifiable, its appearance in the patent literature highlights its role as a key intermediate in the development of bioactive molecules.
Core Synthetic Strategy: Directed Ortho-Metalation
The initial synthesis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid relies on a powerful and regioselective synthetic strategy known as directed ortho-metalation (DoM) . This approach allows for the precise introduction of the boronic acid group at a specific position on the aromatic ring, guided by the directing effect of the methoxy group.
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic workflow for 2-Fluoro-6-methoxy-4-methylphenylboronic acid.
Step-by-Step Experimental Protocol
The following protocol outlines a representative synthesis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid, based on established methodologies for the synthesis of analogous polysubstituted phenylboronic acids.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1-Fluoro-3-methoxy-5-methylbenzene | 106834-11-5 | C₈H₉FO | 140.16 |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |
| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 |
| Hydrochloric acid (HCl), 1N aqueous | 7647-01-0 | HCl | 36.46 |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Brine (saturated NaCl solution) | N/A | NaCl | 58.44 |
| Magnesium sulfate (MgSO₄), anhydrous | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-fluoro-3-methoxy-5-methylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Directed ortho-Metalation: n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise to the cooled solution via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour. The methoxy group directs the lithium to the ortho position, which is also activated by the fluorine atom.
-
Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 2 hours, and then allowed to warm to room temperature overnight.
-
Aqueous Workup and Extraction: The reaction is quenched by the slow addition of 1N hydrochloric acid (HCl) until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 2-fluoro-6-methoxy-4-methylphenylboronic acid as a white to off-white solid.
Mechanistic Insights: The Role of the Directing Group
The success of this synthesis hinges on the principle of directed ortho-metalation. The methoxy group (-OCH₃) is a potent directing group. The lone pairs of electrons on the oxygen atom coordinate to the lithium cation of the n-butyllithium, bringing the butyl anion in close proximity to the ortho-position. This chelation effect significantly lowers the activation energy for deprotonation at the C2 position, leading to the formation of the desired aryllithium intermediate with high regioselectivity. The fluorine atom at the 2-position further enhances the acidity of the ortho-proton, facilitating the lithiation process.
Caption: Key mechanistic steps in the synthesis.
Characterization and Quality Control
The identity and purity of the synthesized 2-fluoro-6-methoxy-4-methylphenylboronic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule, showing the characteristic chemical shifts and coupling constants for the aromatic protons and carbons, as well as the methyl and methoxy groups. ¹⁹F NMR and ¹¹B NMR can provide further structural confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition.
-
Melting Point: The melting point of the purified product should be sharp and consistent with reported values, indicating high purity.
Applications in Drug Discovery
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a versatile intermediate in the synthesis of complex organic molecules, particularly in the context of drug discovery. It is frequently employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The presence of the ortho-fluoro and methoxy groups can influence the dihedral angle of the resulting biaryl system, which is a critical parameter for modulating the biological activity of a drug candidate. These substituents can also impact the compound's metabolic stability and pharmacokinetic properties.
Conclusion
The synthesis of 2-fluoro-6-methoxy-4-methylphenylboronic acid via directed ortho-metalation is a robust and efficient method for producing this valuable building block. Understanding the underlying principles of the synthetic strategy, the detailed experimental protocol, and the key characterization techniques is essential for researchers and scientists working in the field of organic synthesis and drug development. The availability of this compound has undoubtedly contributed to the advancement of numerous research programs aimed at discovering novel therapeutics.
References
A comprehensive list of references for the general methodologies and concepts discussed in this guide would be extensive. For specific protocols and applications, researchers are encouraged to consult chemical databases such as SciFinder and Reaxys, using the CAS number 1451392-08-7.[2][3][4] These platforms provide access to a wealth of curated chemical information, including reaction schemes, experimental procedures, and links to the primary literature.
Sources
An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-6-methoxy-4-methylphenylboronic acid
Introduction & Compound Profile
1.1 Overview of 2-Fluoro-6-methoxy-4-methylphenylboronic acid
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy group ortho to the boronic acid moiety, along with a methyl group para to the fluorine, makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental to the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development and materials science[1][2]. The successful application of this reagent is, however, critically dependent on its purity and stability. This guide provides a comprehensive overview of the factors governing the stability of 2-Fluoro-6-methoxy-4-methylphenylboronic acid and outlines field-proven protocols for its optimal storage and handling.
1.2 Chemical and Physical Properties
A clear understanding of the compound's properties is the first step toward ensuring its long-term stability.
| Property | Value | Source |
| CAS Number | 1451392-08-7 | Sigma-Aldrich |
| Molecular Formula | C₈H₁₀BFO₃ | Sigma-Aldrich |
| Molecular Weight | 183.97 g/mol | Calculated |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥98% (Typical) | Sigma-Aldrich |
| InChI Key | QNBJMPVDWYFFSD-UHFFFAOYSA-N | Sigma-Aldrich |
1.3 Key Structural Features Influencing Stability
The stability of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is intrinsically linked to its structure. The ortho-fluoro and ortho-methoxy substituents create significant steric hindrance around the C-B bond. This steric bulk can influence the rate of common degradation pathways. Furthermore, the electronic effects of these substituents play a crucial role in the susceptibility of the boronic acid to protodeboronation, a primary degradation route[3][4].
Fundamental Principles of Boronic Acid Stability
Arylboronic acids, while immensely useful, are susceptible to several degradation pathways that can compromise their integrity and performance in subsequent chemical reactions.
2.1 The Nature of the C-B Bond
The carbon-boron bond is the reactive center of the molecule. Its cleavage is the basis for both its synthetic utility and its instability. Understanding the mechanisms that lead to the unsolicited cleavage of this bond is paramount for proper handling.
2.2 Major Degradation Pathways
Two primary degradation pathways affect arylboronic acids: protodeboronation and the formation of boroxine anhydrides.
-
2.2.1 Oxidative Decomposition (Protodeboronation) Protodeboronation is a common decomposition process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[3][5]. This reaction is often facilitated by moisture (protonolysis) and can be accelerated by acidic or basic conditions, as well as the presence of certain metals[3][4][6]. The reaction effectively converts the valuable boronic acid into an inactive and difficult-to-remove aromatic byproduct. Mechanistic studies have shown that the rate of protodeboronation is highly dependent on pH[7][8]. For some electron-rich arylboronic acids, this degradation can be rapid, even under seemingly benign conditions[4].
-
2.2.2 Dehydration and Anhydride Formation (Trimerization) In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine[5][9]. While this process is often reversible upon exposure to water, the formation of boroxines can complicate reaction stoichiometry and lead to inaccurate measurements if not accounted for. Some commercial boronic acids are supplied as a mixture containing varying amounts of the corresponding boroxine anhydride.
Caption: Major degradation pathways for arylboronic acids.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of 2-Fluoro-6-methoxy-4-methylphenylboronic acid.
3.1 Optimal Storage Conditions
The primary goal of storage is to mitigate exposure to the key degradation triggers: moisture, heat, and air (oxygen).
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows the rate of all chemical degradation pathways. Many supplier safety data sheets (SDS) for similar boronic acids recommend refrigeration[10][11][12]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, which are key drivers of protodeboronation and oxidation. |
| Container | Tightly-sealed, opaque container | Prevents ingress of moisture and air. Opaque containers protect from light, which can potentially accelerate oxidative degradation. Suitable materials include amber glass or high-density polyethylene (HDPE)[13]. |
| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and prevents condensation. Store away from incompatible materials like strong oxidizing agents and acids[10][11][12][14]. |
3.2 The Critical Role of Inert Atmosphere and Low Temperature
Storing the compound under an inert atmosphere is arguably the most critical factor. Moisture in the air can readily hydrolyze the C-B bond[15]. Refrigeration significantly lowers the kinetic energy of the system, reducing the rate of both protodeboronation and potential dimerization or oligomerization.
3.3 Handling Procedures to Minimize Degradation: A Step-by-Step Workflow
Every time the container is opened, the material is exposed to potential degradation. The following workflow minimizes this risk.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Whenever possible, handle the solid inside a glovebox or under a positive pressure stream of inert gas (e.g., argon).
-
Dispensing: Use clean, dry spatulas and weighing vessels. Quickly dispense the required amount of material.
-
Resealing: Immediately and securely reseal the container. If not in a glovebox, purge the headspace of the container with an inert gas before sealing.
-
Return to Storage: Promptly return the container to the recommended refrigerated storage conditions.
Caption: Workflow for handling moisture-sensitive boronic acids.
3.4 Incompatibility and Hazard Considerations
Based on safety data for analogous compounds, 2-Fluoro-6-methoxy-4-methylphenylboronic acid should be stored away from strong oxidizing agents and strong acids[11][12]. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[14].
Troubleshooting Common Stability Issues
4.1 Identifying Signs of Degradation
-
Physical Appearance: A change from a free-flowing powder to a clumpy or sticky solid can indicate moisture absorption or the formation of boroxines[16].
-
Analytical Characterization: NMR spectroscopy is an excellent tool for detecting protodeboronation. The appearance of a new aromatic proton signal corresponding to the Ar-H species, coupled with a decrease in the integration of the desired product, is a clear indicator. HPLC analysis will show a new, typically less polar, peak for the degraded product.
4.2 Impact of Impurities on Reaction Performance
The presence of the protodeboronated impurity or boroxine can have significant consequences:
-
Reduced Yield: The inactive impurities lower the effective concentration of the active boronic acid, leading to incomplete reactions and lower yields.
-
Difficult Purification: The protodeboronated byproduct (3-fluoro-5-methylanisole) has a similar structure and polarity to the desired coupled product, often making chromatographic purification challenging.
-
Inconsistent Stoichiometry: The presence of boroxine, which has a different molecular weight, leads to inaccurate molar calculations if not accounted for, affecting reaction outcomes.
Strategies to mitigate these issues often involve converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which can be more easily purified via chromatography and is generally more robust[5][17].
Conclusion: Best Practices for Ensuring Long-Term Integrity
The chemical integrity of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is directly correlated with meticulous storage and handling. The key to its preservation lies in the stringent exclusion of atmospheric moisture and oxygen, coupled with low-temperature storage. By implementing the protocols outlined in this guide—refrigeration under an inert atmosphere, careful handling to prevent moisture ingress, and routine analytical verification—researchers can ensure the reagent's reliability and achieve reproducible results in their synthetic endeavors.
References
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How to Store Boric Acid. Lab Alley.
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Cammidge, A. N., et al. (2010). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry.
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Gonzalez, J. E., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology.
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Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
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Safety Data Sheet: 4-Methylphenylboronic acid. AK Scientific, Inc.
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Safety Data Sheet: 4-Fluoro-2-methoxyphenylboronic acid. Fisher Scientific.
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Protodeboronation. Wikipedia.
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Li, P., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry.
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Safety Data Sheet: 4-Tolylboronic acid. Fisher Scientific.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
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Borate handling and storage. U.S. Borax.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
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Safety Data Sheet: 4-Fluoro-2-methylphenylboronic acid. Fisher Scientific.
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Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
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Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
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Chemical Storage Guide. Environmental Health & Safety, University of Washington.
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Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate.
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Safety Data Sheet: Phenylboronic acid. Sigma-Aldrich.
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Hydrolysis mechanism of arylboronic acids. ResearchGate.
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(2-Fluoro-6-(methoxymethoxy)-4-methylphenyl)boronic acid. BLD Pharm.
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HELP: Purifying boronic acids sucks. Reddit.
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2-Fluoro-4-methylphenylboronic acid. MySkinRecipes.
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Safety Data Sheet: 4-Methylphenylboronic Acid. TCI Chemicals.
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2-Fluoro-6-methoxy-4-methylphenylboronic acid. Sigma-Aldrich.
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Safety Data Sheet: 2-Fluorophenylboronic acid. Sigma-Aldrich.
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2-Fluoro-4-methoxyphenylboronic acid. Sigma-Aldrich.
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4-Fluoro-2-methylphenylboronic acid. Chem-Impex International.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Fluoro-6-methoxy-4-methylphenyl Moiety
In the landscape of modern medicinal chemistry and materials science, the privileged 2-fluoro-6-methoxy-4-methylphenyl scaffold is a valuable building block. Its unique electronic and steric profile, imparted by the ortho-fluoro and -methoxy substituents, offers a powerful tool for modulating molecular properties such as metabolic stability, receptor binding affinity, and intermolecular interactions. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties, while the methoxy group can act as a hydrogen bond acceptor and influence conformation. Consequently, the efficient incorporation of this moiety into complex molecules is of paramount importance. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, and this guide provides a comprehensive protocol for the successful coupling of 2-fluoro-6-methoxy-4-methylphenylboronic acid with a variety of (hetero)aryl halides.
Mechanistic Considerations for a Sterically Hindered and Electronically Rich Substrate
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. However, the specific nature of 2-fluoro-6-methoxy-4-methylphenylboronic acid presents unique challenges and opportunities that inform the optimization of the reaction protocol.
The di-ortho substitution of the boronic acid introduces significant steric hindrance, which can impede both the transmetalation and reductive elimination steps of the catalytic cycle. Furthermore, the electron-donating nature of the methoxy group can influence the reactivity of the boronic acid. A key step in the mechanism is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[1] The choice of base is therefore critical to ensure efficient formation of the boronate without promoting unwanted side reactions. The presence of the ortho-methoxy group may also lead to a beneficial chelation effect with the palladium center, potentially stabilizing key intermediates and influencing the reaction outcome.[2]
The Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling of 2-fluoro-6-methoxy-4-methylphenylboronic acid with an aryl halide (Ar-X) can be visualized as follows:
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-fluoro-6-methoxy-4-methylphenylboronic acid with a range of aryl and heteroaryl halides. Optimization may be required for specific substrates.
Reagents and Equipment:
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or an N-heterocyclic carbene (NHC) ligand.
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent: 1,4-Dioxane or Toluene
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add 2-fluoro-6-methoxy-4-methylphenylboronic acid (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask under a positive flow of inert gas. For sterically demanding couplings, using a pre-formed catalyst complex can be advantageous.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) to the reaction flask via syringe. The final concentration should be in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C). The reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS. For challenging couplings, microwave irradiation can significantly reduce reaction times.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling, particularly with challenging substrates, often hinges on the careful selection of reaction parameters.
| Parameter | Recommendation for 2-Fluoro-6-methoxy-4-methylphenylboronic acid | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) or Pd(II) sources that readily form the active Pd(0) catalyst in the presence of a phosphine ligand.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) | These ligands promote the oxidative addition of less reactive aryl chlorides and stabilize the palladium catalyst, which is crucial for sterically hindered substrates.[4] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often required to facilitate the formation of the boronate from the sterically hindered boronic acid.[1] |
| Solvent | 1,4-Dioxane, Toluene | Aprotic solvents are generally preferred. The addition of a small amount of water can sometimes be beneficial for the dissolution of the base and to facilitate the hydrolysis of any boronic esters that may form in situ. |
| Temperature | 80-110 °C (conventional heating) or up to 150 °C (microwave) | Higher temperatures are often necessary to overcome the activation barrier for sterically hindered substrates. Microwave heating can provide rapid and uniform heating, often leading to improved yields and shorter reaction times. |
Workflow for Protocol Optimization
Figure 2: A logical workflow for optimizing the Suzuki coupling protocol.
Conclusion
The Suzuki-Miyaura coupling of 2-fluoro-6-methoxy-4-methylphenylboronic acid provides a powerful and versatile method for the synthesis of complex biaryl and heteroaryl structures. While the steric hindrance and electronic properties of this substrate require careful consideration of the reaction conditions, the use of appropriate palladium catalysts, bulky electron-rich ligands, and suitable bases can lead to high yields of the desired products. The protocol and optimization strategies outlined in this application note serve as a comprehensive guide for researchers in drug discovery and materials science to effectively utilize this valuable building block in their synthetic endeavors.
References
-
Thomas, S., et al. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Available at: [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]
-
ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Available at: [Link]
-
Thompson, A. S., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
- Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available at: [Link]
-
Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]
-
Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed. Available at: [Link]
-
Li, G., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]
-
Organ, M. G., et al. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... Available at: [Link]
-
Kirk, K. L., & Creveling, C. R. (1984). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. PubMed. Available at: [Link]
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DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Application of 2-Fluoro-6-methoxy-4-methylphenylboronic acid in Suzuki-Miyaura Cross-Coupling for Advanced Drug Discovery
Introduction
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a specialized organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the boronic acid moiety, and a para-methyl group, imparts distinct electronic and steric properties. These characteristics make it a valuable building block for the synthesis of complex organic molecules, particularly in palladium-catalyzed cross-coupling reactions. The strategic placement of the fluorine atom can influence molecular conformation and metabolic stability, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.[1] This application note provides a detailed protocol for the effective use of 2-Fluoro-6-methoxy-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
The Suzuki-Miyaura reaction is a versatile and widely used method for synthesizing biaryls, a common motif in many pharmaceutical agents and functional materials.[2][3] The reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially when dealing with sterically hindered or electronically challenging substrates like 2-Fluoro-6-methoxy-4-methylphenylboronic acid.[4][5]
This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable building block into their synthetic strategies. It provides a robust, field-proven protocol, explains the rationale behind key experimental choices, and offers insights into troubleshooting and optimization.
Mechanism of the Suzuki-Miyaura Coupling
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction. This diagram illustrates the key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.
The presence of the ortho-fluoro and ortho-methoxy groups on 2-Fluoro-6-methoxy-4-methylphenylboronic acid can influence both the oxidative addition and transmetalation steps. The electron-withdrawing nature of the fluorine atom can impact the electronic properties of the aromatic ring, while the steric bulk of the ortho substituents may necessitate the use of specific ligands to facilitate efficient coupling.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid with 4-bromoanisole
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Fluoro-6-methoxy-4-methylphenylboronic acid | 1451392-08-7 | 183.98 | 1.2 | 1.2 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 1.0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Instrumentation
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography system for purification
-
NMR spectrometer and/or GC-MS for product characterization
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction. This flowchart provides a clear and logical sequence of operations from reagent preparation to product characterization.
Detailed Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-6-methoxy-4-methylphenylboronic acid (220.8 mg, 1.2 mmol, 1.2 equiv), 4-bromoanisole (187.0 mg, 1.0 mmol, 1.0 equiv), and potassium carbonate (276.4 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes. This is a critical step to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The use of a mixed solvent system is common in Suzuki-Miyaura reactions; water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[7]
-
Degassing: Bubble nitrogen or argon through the stirred solution for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 0.03 equiv). The choice of a pre-catalyst like Pd(dppf)Cl₂ is advantageous due to its air stability and rapid generation of the active Pd(0) species in situ. The dppf ligand is a bulky, electron-rich phosphine that promotes both oxidative addition and reductive elimination.
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The structure and purity of the final product, 2'-Fluoro-4,6'-dimethoxy-4'-methyl-1,1'-biphenyl, should be confirmed by NMR spectroscopy and mass spectrometry.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. Key checkpoints include:
-
Color Change: The reaction mixture will typically change color upon addition of the palladium catalyst and heating, indicating the formation of the active catalytic species.
-
TLC Analysis: A successful reaction will show the disappearance of the starting materials (visualized under UV light) and the appearance of a new, higher-running spot corresponding to the less polar biaryl product.
-
Reproducibility: The use of precise measurements, an inert atmosphere, and consistent heating will ensure reproducible results.
-
Yield and Purity: A successful reaction should provide a good to excellent yield of the desired product with high purity after chromatography.
Causality Behind Experimental Choices
-
Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[8][9] Potassium carbonate is a moderately strong base that is effective in promoting this step without causing significant side reactions, such as protodeboronation of the boronic acid.[7]
-
Choice of Solvent: The dioxane/water system is a common and effective solvent mixture for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is often necessary for the base to be effective.[7]
-
Choice of Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki-Miyaura couplings. The bulky dppf ligand is particularly effective for coupling sterically hindered substrates.[4][5]
-
Reaction Temperature: The reaction is heated to increase the rate of the catalytic cycle. The chosen temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions or decomposition of the catalyst.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (due to oxygen exposure) | Ensure proper degassing techniques are used. Use a fresh bottle of catalyst or a glovebox for catalyst handling. |
| Insufficiently active base | Use a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Ensure the base is finely powdered to maximize its surface area. | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Protodeboronation | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the starting materials are dry. Minimize the amount of water in the reaction mixture. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture. |
| Difficulty in Purification | Close Rf values of starting material and product | Optimize the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification method like preparative HPLC. |
Conclusion
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a valuable reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By following the detailed protocol and understanding the rationale behind the experimental choices outlined in this application note, researchers can effectively incorporate this building block into their synthetic workflows. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, is crucial for achieving high yields and reproducible results. The insights provided here should serve as a practical guide for scientists and professionals in the field of drug discovery and materials science, enabling the efficient synthesis of novel and potentially impactful molecules.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - ACS Publications. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Retrieved from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - National Institutes of Health. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Retrieved from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Retrieved from [Link]
-
Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules - ResearchGate. Retrieved from [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Retrieved from [Link]
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Application Notes and Protocols for 2-Fluoro-6-methoxy-4-methylphenylboronic Acid in Medicinal Chemistry
Introduction: The Strategic Importance of the 2-Fluoro-6-methoxy-4-methylphenyl Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and specific substitution patterns on aromatic rings is a cornerstone of rational drug design. 2-Fluoro-6-methoxy-4-methylphenylboronic acid is a bespoke building block that offers a unique combination of steric and electronic properties, making it a valuable reagent in the synthesis of complex bioactive molecules. The presence of an ortho-fluoro substituent can significantly influence molecular conformation and metabolic stability, while the methoxy and methyl groups provide additional points for interaction and modulation of physicochemical properties.[1] These features are particularly sought after in the development of kinase inhibitors, where precise molecular recognition is paramount for achieving potency and selectivity. This guide provides an in-depth look at the application of this specific boronic acid, with a focus on its role in the synthesis of next-generation kinase inhibitors.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary utility of 2-Fluoro-6-methoxy-4-methylphenylboronic acid lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed transformation is a preferred method for the formation of carbon-carbon bonds, lauded for its high functional group tolerance and generally mild reaction conditions. The reaction enables the efficient construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast array of therapeutic agents.
Reaction Principle and Mechanistic Causality
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (in this case, 2-Fluoro-6-methoxy-4-methylphenylboronic acid) transfers its organic moiety to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially when dealing with sterically hindered or electronically challenging substrates. The ortho-fluoro group in 2-Fluoro-6-methoxy-4-methylphenylboronic acid can influence the rate of transmetalation, necessitating careful optimization of reaction conditions to achieve high yields and minimize side reactions such as protodeboronation.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Application in Kinase Inhibitor Synthesis: A Case Study in RIPK1 Inhibition
A prominent application of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is in the synthesis of potent and selective inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a key regulator of inflammation and cell death, making it a high-value therapeutic target for a range of autoimmune and neuroinflammatory diseases.[3][4]
The 2-fluoro-6-methoxy-4-methylphenyl moiety has been identified as a critical component of a new series of type-II RIPK1 inhibitors.[1][2] In the context of the inhibitor's structure, this group occupies a hydrophobic allosteric pocket adjacent to the ATP-binding site of the kinase. The strategic placement of the fluoro and methoxy groups is crucial for achieving high potency and selectivity. The fluorine atom can engage in favorable orthogonal multipolar interactions, while the methoxy group can form key hydrogen bonds or hydrophobic interactions within the pocket, thereby stabilizing the inhibitor-protein complex and locking the kinase in an inactive conformation.[1][2]
Caption: Simplified RIPK1 Signaling Pathway and Point of Inhibition.
Quantitative Data: Potency of a RIPK1 Inhibitor
The following table summarizes the inhibitory activity of a potent type-II RIPK1 inhibitor synthesized using 2-Fluoro-6-methoxy-4-methylphenylboronic acid.[1]
| Compound | Target | IC₅₀ (nM) |
| Inhibitor 62 | Human RIPK1 | 0.8 |
| Mouse RIPK1 | 1.1 |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Fluoro-6-methoxy-4-methylphenyl)-5-(trifluoromethyl)pyrazin-3-amine (A Key Intermediate for a RIPK1 Inhibitor)
This protocol describes a representative Suzuki-Miyaura coupling reaction for the synthesis of a key intermediate in the development of a potent RIPK1 inhibitor, as adapted from the synthetic scheme reported by Tan et al.[1] and general Suzuki coupling procedures.[5][6][7]
Materials and Reagents:
-
2-Chloro-5-(trifluoromethyl)pyrazin-3-amine
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-(trifluoromethyl)pyrazin-3-amine (1.0 equiv), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.05 equiv) and XPhos (0.1 equiv) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically maintained between 0.1 and 0.5 M with respect to the starting halide.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-Fluoro-6-methoxy-4-methylphenyl)-5-(trifluoromethyl)pyrazin-3-amine.
Caption: General Workflow for the Suzuki-Miyaura Coupling Protocol.
Conclusion
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a highly valuable and specialized building block in medicinal chemistry. Its well-defined substitution pattern provides a unique combination of steric and electronic properties that are instrumental in the design of potent and selective kinase inhibitors, as exemplified by its application in the synthesis of novel RIPK1 inhibitors. The Suzuki-Miyaura coupling serves as the key enabling technology for incorporating this valuable moiety into complex molecular architectures. The protocols and insights provided herein are intended to empower researchers in their pursuit of novel therapeutics by leveraging the strategic advantages offered by this versatile reagent.
References
-
Tan, L., et al. (2024). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Acta Pharmaceutica Sinica B, 14(1), 319-334. [Link]
-
Li, Y., et al. (2024). From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 67(1), 754-773. [Link]
-
Patsnap Synapse. (2023). Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. [Link]
-
Frontiers in Immunology. (2023). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. [Link]
-
Bai, Y., et al. (2024). RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development. European Journal of Medicinal Chemistry, 265, 116123. [Link]
-
Chen, J., et al. (2019). Molecular Insights into the Mechanism of Necroptosis: The Necrosome As a Potential Therapeutic Target. Cells, 8(12), 1486. [Link]
-
Frontiers in Pharmacology. (2022). Advances in RIPK1 kinase inhibitors. [Link]
-
Science News Wire. (2024). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. [Link]
-
Hep Journals. (2025). Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis. International Journal of Drug Discovery and Pharmacology, 4(2), 100012. [Link]
-
Han, F. I., & Pei, Z. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of combinatorial chemistry, 5(3), 267–272. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7175. [Link]
-
ResearchGate. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
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- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Fluoro-6-methoxy-4-methylphenylboronic Acid in Advanced Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Fluoro-6-methoxy-4-methylphenylboronic acid (CAS No. 1451392-08-7) as a sophisticated building block in modern organic synthesis. We delve into the unique reactivity imparted by its distinct substitution pattern—featuring an ortho-fluoro, ortho-methoxy, and para-methyl group—and its pivotal role in constructing sterically hindered and electronically tuned biaryl structures. The primary focus is on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and optimization strategies to effectively leverage this versatile reagent in the synthesis of complex molecules, particularly within the domain of kinase inhibitor discovery and materials science.
Introduction: A Uniquely Substituted Building Block
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a specialized arylboronic acid that offers synthetic chemists a powerful tool for introducing a highly substituted phenyl motif. Its utility stems from the synergistic interplay of its functional groups:
-
Ortho-Fluoro Group: The presence of a fluorine atom adjacent to the boronic acid moiety significantly modulates the electronic properties of the molecule. It increases the Lewis acidity of the boron center, a factor that can be crucial for facilitating the transmetalation step in catalytic cycles.[3] Furthermore, the strategic placement of fluorine is a widely adopted strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and membrane permeability.[2][4]
-
Ortho-Methoxy Group: This second ortho substituent introduces significant steric bulk around the reactive center. While this can present a challenge, it is also a key feature for synthesizing atropisomeric compounds or sterically hindered biaryls that can lock in specific conformations—a desirable trait for potent enzyme inhibitors.[5]
-
Para-Methyl Group: The methyl group provides an additional point of substitution and subtly influences the electronic nature of the aromatic ring.
The confluence of these features makes this reagent particularly valuable for creating novel molecular architectures that are not readily accessible with simpler boronic acids. Its primary application lies in the Suzuki-Miyaura coupling, which enables the precise formation of C(sp²)–C(sp²) bonds.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl compounds due to its mild conditions and broad functional group tolerance.[1][2] The reaction couples an organoboron species (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 2-Fluoro-6-methoxy-4-methylphenylboronic acid with common aryl bromides and iodides.
Materials:
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio, degassed)
-
Reaction Vessel (e.g., microwave vial or Schlenk tube), magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow:
Step-by-Step Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add 2-Fluoro-6-methoxy-4-methylphenylboronic acid, the aryl halide, Pd(PPh₃)₄, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Using a syringe, add the degassed solvent system (e.g., for a 1.0 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).[2]
-
Place the vessel in a preheated oil bath or heating mantle and stir vigorously at 80-110 °C.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[1]
Application in Kinase Inhibitor Synthesis
The 2,4,6-trisubstituted phenyl motif is a privileged scaffold in many small-molecule kinase inhibitors.[7][8] Kinases are a critical class of drug targets, and developing selective inhibitors often requires molecules with well-defined three-dimensional shapes to fit into specific binding pockets. The steric and electronic properties of 2-Fluoro-6-methoxy-4-methylphenylboronic acid make it an ideal building block for this purpose. A common synthetic strategy involves coupling this boronic acid to a core heterocyclic halide, such as a pyrimidine, purine, or imidazopyridazine.[8][9][10]
Protocol 2: Synthesis of a Biaryl-Heterocycle Scaffold
This protocol outlines a more advanced procedure for coupling with a less reactive heteroaryl chloride, which often requires a more active catalyst system.
Materials:
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.5 equiv)
-
Heteroaryl Chloride (e.g., 2-chloro-4-aminopyrimidine) (1.0 equiv)
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4.5 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (5:1 ratio, degassed)
Rationale for Reagent Choices:
-
Challenging Substrates: Heteroaryl chlorides are significantly less reactive than their bromide or iodide counterparts. The strong C-Cl bond requires a more potent catalyst to undergo oxidative addition.
-
Advanced Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos generates a highly active Pd(0) species in situ. Such catalysts are exceptionally effective for coupling unreactive chlorides and sterically hindered substrates.[2][11]
-
Base Selection: K₃PO₄ is a moderately strong base that is highly effective in these more challenging couplings, often providing superior results to carbonates.
Procedure:
-
In a reaction vessel, combine the heteroaryl chloride, 2-Fluoro-6-methoxy-4-methylphenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos ligand in a small amount of the reaction solvent. Add this catalyst/ligand slurry to the main reaction vessel.
-
Seal the vessel, establish an inert atmosphere as described in Protocol 1.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction with vigorous stirring at 100-120 °C. Monitor for completion by LC-MS.
-
Follow the work-up and purification steps as detailed in Protocol 1.
Summary of Reaction Parameters
Optimizing a Suzuki-Miyaura coupling is critical for achieving high yields. The following table summarizes typical starting conditions and expected outcomes for couplings involving fluorinated and sterically hindered boronic acids.
| Coupling Partner (R¹-X) | Catalyst System | Base | Solvent System | Temp (°C) / Time (h) | Expected Yield |
| Aryl Iodide | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Dioxane / H₂O | 80-100 °C / 2-6 h | Good to Excellent |
| Aryl Bromide | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | Dioxane / H₂O | 90-110 °C / 4-12 h | Good to Excellent |
| Aryl Triflate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 °C / 6-18 h | Moderate to Good |
| Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 100-120 °C / 12-24 h | Moderate to Good |
| Heteroaryl Bromide | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | DME or Dioxane / H₂O | 90-110 °C / 4-12 h | Good |
| Heteroaryl Chloride | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄ | Dioxane or t-BuOH / H₂O | 100-120 °C / 12-24 h | Fair to Good |
Safety, Handling, and Storage
-
Safety: 2-Fluoro-6-methoxy-4-methylphenylboronic acid, like other arylboronic acids, should be handled with care. It may cause skin, eye, and respiratory system irritation.[12]
-
Handling: Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all manipulations in a well-ventilated chemical fume hood. Avoid dust formation and inhalation.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration is recommended.[12] The compound is generally stable but, like all boronic acids, can be susceptible to slow degradation (protodeboronation) in the presence of moisture.
Conclusion
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a high-value synthetic intermediate that provides a direct route to complex, sterically encumbered biaryl structures. Its unique substitution pattern offers distinct advantages in tuning molecular properties for applications in medicinal chemistry and materials science. By understanding the principles of the Suzuki-Miyaura reaction and selecting the appropriate catalyst, base, and solvent system, researchers can effectively employ this building block to accelerate the synthesis of novel and impactful compounds. The protocols and insights provided herein serve as a comprehensive guide to unlocking the full synthetic potential of this versatile reagent.
References
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (NIH). [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. [Link]
-
Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. PMC - NIH. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
Fluorination of Boronic Acids Mediated by Silver(I) Triflate. ACS Publications. [Link]
-
Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
2-Fluorophenylboronic acid. PubChem. [Link]
-
Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
4-Fluoro-5-methoxy-2-methylphenyl boronic acid. PubChem. [Link]
-
2-FLUORO-4-METHOXYPHENYLBORONIC ACID. precisionFDA. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Fluoro-6-methoxy-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Sterically Encumbered Biaryl Scaffolds
The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern drug discovery and materials science. Among the vast array of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance.[1][2][3] This guide focuses on a particularly valuable yet challenging building block: 2-Fluoro-6-methoxy-4-methylphenylboronic acid . Its unique substitution pattern, featuring both steric hindrance and distinct electronic properties from the ortho-fluoro and -methoxy groups, presents specific hurdles in achieving high-yield cross-coupling.
The 2-fluoro-6-methoxy-4-methylphenyl moiety is of significant interest in medicinal chemistry due to the influence of fluorine on metabolic stability, pKa, and binding interactions of drug candidates. However, the very substituents that impart these desirable properties also render the boronic acid sterically hindered, which can impede key steps in the catalytic cycle. This document, therefore, serves as a detailed guide to understanding and overcoming these challenges through the rational selection of a palladium catalyst system. We will delve into the mechanistic intricacies, provide field-proven protocols, and offer troubleshooting strategies to empower researchers in the successful application of this versatile reagent.
The Challenge of 2,6-Disubstituted Arylboronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] For sterically hindered boronic acids like 2-fluoro-6-methoxy-4-methylphenylboronic acid, the transmetalation and reductive elimination steps are often rate-limiting. The bulky ortho substituents can hinder the approach of the boronic acid to the palladium center and subsequent bond formation to yield the desired biaryl product.
Furthermore, the electronic nature of the substituents plays a crucial role. The electron-withdrawing fluorine atom and the electron-donating methoxy group create a unique electronic environment that can influence the reactivity of the boronic acid. To address these challenges, the careful selection of the palladium catalyst, and particularly the supporting ligand, is paramount.
The Palladium Catalyst System: A Symphony of Catalyst, Ligand, and Base
A successful Suzuki-Miyaura coupling of a sterically hindered substrate is a finely tuned interplay between the palladium source, a sterically bulky and electron-rich phosphine ligand, and a suitable base.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, precatalysts—stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species—are often preferred for their air and moisture stability, ensuring reproducibility.[4] Common choices include Pd(OAc)₂, Pd₂(dba)₃, and complexes incorporating the chosen ligand, such as [Pd(allyl)Cl]₂.
-
The Ligand: The Key to Overcoming Steric Hindrance: For challenging substrates, standard ligands like PPh₃ are often inadequate. The development of bulky, electron-rich dialkylbiarylphosphine ligands, often referred to as "Buchwald ligands," has revolutionized the coupling of sterically demanding partners. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven highly effective in promoting the coupling of ortho-substituted aryl halides and boronic acids.[5][6] Their steric bulk facilitates the reductive elimination step, while their electron-rich nature promotes the initial oxidative addition.
-
The Base: Activating the Boronic Acid: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[3][7] The choice of base can significantly impact the reaction rate and yield. For sterically hindered and potentially sensitive substrates, inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred over stronger bases like alkoxides, as they provide a good balance of reactivity and functional group tolerance.[8]
Visualizing the Path to Success: Catalytic Cycle and Experimental Workflow
To better understand the process, let's visualize the key stages of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.[5]
Recommended Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic Acid
The following protocols are designed as a robust starting point for the cross-coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid with a range of aryl and heteroaryl halides. Optimization of specific parameters may be necessary for particularly challenging coupling partners.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is optimized for the coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid with various aryl bromides.
Table 1: Reagents and Conditions for Coupling with Aryl Bromides
| Component | Amount | Molar Equiv. | Notes |
| Aryl Bromide | 1.0 mmol | 1.0 | |
| 2-Fluoro-6-methoxy-4-methylphenylboronic acid | 276 mg | 1.5 | A slight excess is used to drive the reaction to completion. |
| Pd₂(dba)₃ | 9.2 mg | 0.01 (1 mol% Pd) | Palladium(0) source. |
| XPhos | 19.1 mg | 0.04 (4 mol%) | Bulky phosphine ligand. |
| K₃PO₄ | 424 mg | 2.0 | Base. |
| 1,4-Dioxane/H₂O (4:1) | 5 mL | - | Degassed solvent mixture. |
| Reaction Temperature | 100 °C | ||
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (276 mg, 1.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane/H₂O (4:1) mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5][9]
Protocol 2: Coupling with More Challenging Aryl Chlorides
Aryl chlorides are less reactive than their bromide counterparts, necessitating a more active catalyst system.[2] This protocol employs a palladium precatalyst for enhanced reactivity.
Table 2: Reagents and Conditions for Coupling with Aryl Chlorides
| Component | Amount | Molar Equiv. | Notes |
| Aryl Chloride | 1.0 mmol | 1.0 | |
| 2-Fluoro-6-methoxy-4-methylphenylboronic acid | 276 mg | 1.5 | |
| XPhos Pd G3 | 17.0 mg | 0.02 (2 mol%) | Buchwald third-generation precatalyst. |
| Cs₂CO₃ | 652 mg | 2.0 | A stronger base may be required. |
| Toluene/H₂O (5:1) | 6 mL | - | Degassed solvent mixture. |
| Reaction Temperature | 110 °C | ||
| Reaction Time | 18-36 h | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (276 mg, 1.5 mmol), XPhos Pd G3 precatalyst (17.0 mg, 0.02 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to a microwave vial or a sealed tube.
-
Solvent Addition: Add 6 mL of degassed toluene/H₂O (5:1) mixture.
-
Reaction: Seal the vessel and heat in a preheated oil bath or a microwave reactor at 110 °C for 18-36 hours with vigorous stirring.
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium precatalyst. Ensure the reaction is performed under strictly anaerobic conditions. |
| Insufficiently active ligand. | For extremely hindered substrates, consider using other bulky phosphine ligands like RuPhos or BrettPhos. | |
| Inappropriate base. | Try a different base such as K₂CO₃ or KF. For very sensitive substrates, a weaker base may be beneficial. | |
| Protodeboronation | Presence of excess water or acid. | Use anhydrous solvents and ensure the base is not hygroscopic. A two-phase system can sometimes minimize this side reaction.[6] |
| Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Difficulty in Purification | Residual palladium. | After the aqueous work-up, consider washing the organic layer with a solution of a thiol-based scavenger resin to remove residual palladium. |
| Boronic acid byproducts. | A wash with a dilute aqueous base (e.g., 1M NaOH) can help remove unreacted boronic acid and its byproducts. |
Conclusion: Empowering Synthesis through Rational Catalyst Design
The successful application of 2-Fluoro-6-methoxy-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions hinges on a deep understanding of the mechanistic challenges posed by its sterically demanding and electronically unique structure. By employing advanced palladium catalyst systems, particularly those featuring bulky and electron-rich phosphine ligands like XPhos, researchers can effectively overcome these hurdles to construct valuable biaryl scaffolds. The protocols and insights provided in this guide are intended to serve as a comprehensive resource, enabling the efficient and reproducible synthesis of novel compounds for a wide range of applications in the chemical sciences.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Molander, G. A., & Brown, A. R. (2012). A modified procedure for the palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8640–8646. [Link]
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Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC advances, 10(40), 23753–23759. [Link]
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Thomas, A. W., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society reviews, 42(22), 9139–9172. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS catalysis, 11(15), 9494–9502. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
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Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of organic chemistry, 67(25), 8887–8892. [Link]
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Li, J., et al. (2019). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. ResearchGate. [Link]
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Borowiecki, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein journal of organic chemistry, 14, 2236–2247. [Link]
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Yang, J., et al. (2022). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Scientific reports, 12(1), 17951. [Link]
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Lind, A., et al. (2018). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 159, 268-276. [Link]
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Lee, D. Y., et al. (2018). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules (Basel, Switzerland), 23(10), 2636. [Link]
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Shaughnessy, K. H., & DeVasher, R. B. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Current organic chemistry, 13(18), 1738–1752. [Link]
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Aytac, Z., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]
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ResearchGate. (2012). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
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ChemRxiv. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]
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Joshaghani, M., et al. (2008). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 693(17), 2873-2878. [Link]
-
Hosoya, T., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 2(1), 169-178. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of organic chemistry, 70(9), 3491–3501. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & biomolecular chemistry, 6(18), 3374–3380. [Link]
-
ResearchGate. (2017). Suzuki-Miyaura cross-coupling of phenylboronic acid and aryl dihalides.... [Link]
-
ResearchGate. (2017). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
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Application Notes and Protocols: Synthesis of Biaryl Compounds with 2-Fluoro-6-methoxy-4-methylphenylboronic acid
Introduction: The Strategic Importance of Sterically Hindered Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals, forming the structural core of numerous biologically active compounds and functional materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of these carbon-carbon bonds, lauded for its mild conditions, functional group tolerance, and the generally low toxicity of its organoboron reagents.[4][5][6]
This guide focuses on a particularly valuable, yet challenging, subclass of this reaction: the synthesis of sterically hindered biaryls using 2-Fluoro-6-methoxy-4-methylphenylboronic acid . The ortho-substituents (fluoro and methoxy groups) on this reagent present unique challenges and opportunities. While they can impede the key transmetalation step in the catalytic cycle, they also allow for the synthesis of complex, non-planar biaryl structures that are critical for modulating protein-ligand interactions in drug discovery.[7][8][9] Understanding how to effectively couple this sterically demanding reagent is therefore of paramount importance for researchers aiming to access novel chemical space.
These application notes provide a comprehensive framework for employing 2-Fluoro-6-methoxy-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss critical parameters for overcoming steric challenges to achieve high-yield synthesis of desired biaryl compounds.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[10][11][12] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions, especially with challenging substrates.
The cycle comprises three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or pseudohalide), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[10]
-
Transmetalation: This is often the rate-determining step, particularly with sterically hindered reagents. The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][13][14]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[10][12]
The Impact of Ortho-Substituents
The 2-fluoro and 6-methoxy groups on the titular boronic acid introduce significant steric bulk around the boron atom. This hindrance can slow the transmetalation step.[9] The electronic properties of these substituents also play a role; the electron-withdrawing fluorine and electron-donating methoxy group can influence the nucleophilicity of the aryl ring.[15] Overcoming these steric and electronic challenges requires careful selection of the catalyst system (palladium precursor and ligand) and the base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: Key Component Selection
The success of coupling a sterically hindered partner like 2-Fluoro-6-methoxy-4-methylphenylboronic acid is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.
Catalyst and Ligand Systems
For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ may prove insufficient. More robust systems are required to facilitate both the oxidative addition and the challenging transmetalation/reductive elimination steps.
-
Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are typically reduced in situ to the active Pd(0) species.[4][16]
-
Ligands: The ligand is critical. It stabilizes the palladium center and its steric and electronic properties directly influence reactivity. For hindered substrates, bulky and electron-rich phosphine ligands are often the key to success. They promote the formation of a monoligated, highly reactive Pd(0) species and accelerate the reductive elimination step.[14][16][17]
| Ligand Type | Examples | Key Characteristics & Applications |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich. Excellent for coupling aryl chlorides and sterically hindered substrates.[17] |
| Dialkylphosphinobiphenyls | DavePhos, JohnPhos | Provide high catalytic activity and stability, enabling low catalyst loadings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Highly electron-donating and sterically tunable. Offer an alternative to phosphines, particularly in challenging couplings.[4][14] |
Choice of Base and Solvent
The base is not merely a spectator; it is essential for activating the boronic acid to form the boronate anion, which is significantly more nucleophilic and readily undergoes transmetalation.[5][13]
-
Bases: Potassium phosphate (K₃PO₄) is an excellent, moderately strong base often used for hindered couplings. Carbonates (K₂CO₃, Cs₂CO₃) are also common. The choice can significantly impact yield, and screening may be necessary.
-
Solvents: Aprotic polar solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. Often, a small amount of water is added to the solvent system, which can aid in dissolving the base and facilitating the formation of the active boronate species.[11][18]
Detailed Experimental Protocols
The following protocols provide a robust starting point for researchers. Optimization may be required based on the specific aryl halide coupling partner.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is optimized for coupling 2-Fluoro-6-methoxy-4-methylphenylboronic acid with a generic aryl bromide using a Buchwald-type ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, 2-Fluoro-6-methoxy-4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this evacuation-backfill cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition: Degas the toluene and water by bubbling argon or nitrogen through them for 15-20 minutes. Add the degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Washing & Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Protocol 2: Microwave-Assisted Coupling for Aryl Chlorides
Aryl chlorides are less reactive than bromides and often require more forcing conditions.[10] Microwave irradiation can significantly accelerate the reaction, especially for these challenging substrates.[19][20]
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid (0.75 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 2 mol%)
-
XPhos (0.04 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the aryl chloride, 2-Fluoro-6-methoxy-4-methylphenylboronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120-150 °C for 20-60 minutes.
-
Work-up and Purification: After cooling to room temperature, perform the work-up, extraction, and purification steps as described in Protocol 1.
Troubleshooting and Final Considerations
-
Low Yield: If yields are low, consider screening different ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃). Increasing the reaction temperature or time may also be beneficial.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid.[6] This can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the boronic acid in a slight excess (1.2-1.5 equivalents).
-
Homocoupling: Homocoupling of the boronic acid can sometimes be observed. This is often mitigated by the use of bulky phosphine ligands which disfavor this side reaction pathway.
-
Reagent Purity: The purity of the boronic acid, aryl halide, and solvents is critical. Impurities can poison the catalyst and inhibit the reaction. 2-Fluoro-6-methoxy-4-methylphenylboronic acid should be a solid and can be purchased from commercial suppliers.[21]
By leveraging the appropriate catalytic systems and carefully controlling reaction parameters, the successful synthesis of sterically hindered biaryls using 2-Fluoro-6-methoxy-4-methylphenylboronic acid is a highly achievable and valuable endeavor for accessing novel and complex molecular architectures.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Yoneda, Y. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
Wagner, M., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved from [Link]
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Purohit, P. (2017). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. Synfacts. Retrieved from [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (2008). ResearchGate. Retrieved from [Link]
-
Vuoti, S., et al. (2008). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Various Aryl Halides Using ortho‐Alkyl‐Substituted Arylphosphanes and (ortho‐Alkylphenyl)alkylphosphanes under Microwave Heating. Sci-Hub. Retrieved from [Link]
-
Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating. Semantic Scholar. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]
-
Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC - PubMed Central. Retrieved from [Link]
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Examples of biaryl‐containing drugs and agrochemicals. (n.d.). ResearchGate. Retrieved from [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. Retrieved from [Link]
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Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 2-Fluoro-6-methoxy-4-methylphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Growing Importance of Substituted Biaryl Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the synthesis of complex molecular architectures with high precision is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their versatility and stability in palladium-catalyzed cross-coupling reactions.[1] Among these, 2-Fluoro-6-methoxy-4-methylphenylboronic acid is a particularly valuable reagent. Its unique substitution pattern—featuring a sterically directing methoxy group, a reactivity-modulating fluorine atom, and a methyl group—offers researchers fine control over the electronic and conformational properties of the target molecule. These attributes are critical in designing drug candidates with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[2][3]
This technical guide provides an in-depth look at the application of 2-Fluoro-6-methoxy-4-methylphenylboronic acid in the synthesis of complex heterocyclic pharmaceutical intermediates, focusing on its use in the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this reaction, provide a detailed experimental protocol for a representative synthesis, and discuss the causal factors behind the procedural choices, thereby offering a comprehensive resource for researchers in drug development.
Physicochemical Properties of the Reagent
A thorough understanding of the reagent's properties is fundamental to its successful application. The key characteristics of 2-Fluoro-6-methoxy-4-methylphenylboronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 1451392-08-7 | [4] |
| Molecular Formula | C₈H₁₀BFO₃ | [4] |
| Molecular Weight | 183.97 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
| InChI Key | QNBJMPVDWYFFSD-UHFFFAOYSA-N | [4] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are common motifs in pharmaceuticals.[5] The reaction couples an organoboron compound (like our title boronic acid) with an organohalide in the presence of a palladium catalyst and a base.
Mechanistic Rationale: Understanding the "Why"
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction and is dictated by the specific substrates being coupled.
-
Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (e.g., 3-bromo-2-chloropyridine) to a Pd(0) complex, forming a Pd(II) species. The C-Br bond is significantly weaker than the C-Cl bond, allowing for regioselective activation at the 3-position of the pyridine ring.[5]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid by forming a more nucleophilic boronate species.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This mechanistic understanding allows chemists to troubleshoot and optimize reactions. For instance, the choice of a bulky phosphine ligand can accelerate the reductive elimination step, while the selection of the appropriate base is crucial for efficient transmetalation without promoting side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a 2-Chloro-3-arylpyridine Intermediate
This protocol details the regioselective Suzuki-Miyaura coupling of 3-bromo-2-chloropyridine with 2-Fluoro-6-methoxy-4-methylphenylboronic acid . This reaction is representative of a key step in the synthesis of complex pharmaceutical precursors, where the remaining chlorine atom can be used for subsequent functionalization.
Materials and Reagents
-
3-Bromo-2-chloropyridine (1.0 equiv.)
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-chloropyridine (1.0 mmol, 192.4 mg), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2 mmol, 220.8 mg), potassium carbonate (2.0 mmol, 276.4 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.7 mg).[5]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.
-
Solvent Addition: Under a positive pressure of the inert gas, add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water via syringe.[5]
-
Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromo-2-chloropyridine) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-chloro-3-(2-fluoro-6-methoxy-4-methylphenyl)pyridine.
Conclusion and Outlook
The protocol described herein demonstrates a robust and regioselective method for utilizing 2-Fluoro-6-methoxy-4-methylphenylboronic acid in the synthesis of a complex, functionalized pyridine derivative. The resulting 3-aryl-2-chloropyridine is a valuable intermediate, poised for further chemical elaboration in the construction of sophisticated molecular targets. The strategic incorporation of fluorine and methoxy substituents via this boronic acid building block is a key tactic in modern medicinal chemistry, enabling the development of next-generation therapeutics. The principles and methodologies outlined provide a solid foundation for researchers engaged in the synthesis of novel pharmaceutical agents.
References
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ChemInform Abstract: Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters. (2014). ChemInform, 45(46). Available at: [Link]
-
Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17835-17844. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-Fluoro-4-methylphenylboronic acid. Product Page. Available at: [Link]
-
Pereira Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4234. Available at: [Link]
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- 3. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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Microwave-Assisted Suzuki-Miyaura Coupling with 2-Fluoro-6-methoxy-4-methylphenylboronic acid: A Guide for Accelerated Biaryl Synthesis
<APPLICATION NOTE & PROTOCOL >
For: Researchers, scientists, and drug development professionals.
Introduction: Overcoming Challenges in Cross-Coupling with Microwave Irradiation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in pharmaceuticals.[1][2][3] However, the efficiency of this palladium-catalyzed reaction can be significantly hampered by challenging substrates, such as sterically hindered and electron-rich boronic acids. 2-Fluoro-6-methoxy-4-methylphenylboronic acid presents such a challenge due to the steric bulk of the ortho-substituents.
Microwave-assisted organic synthesis offers a powerful solution to overcome these hurdles.[4][5][6][7] By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, and yields can be significantly improved.[5][6][7] This protocol provides a detailed methodology for the efficient microwave-assisted Suzuki-Miyaura coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid with various aryl halides, a critical transformation for the rapid generation of diverse compound libraries in drug discovery.
The Catalytic Cycle and the Role of Microwave Energy
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. Electron-withdrawing groups on the aryl halide facilitate this step.[8]
-
Transmetalation: The organoboron species (Ar'-BY2) transfers its organic group to the palladium center. This step is often the rate-limiting step, especially with sterically hindered boronic acids, and requires activation by a base.[8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[3]
Microwave irradiation accelerates the reaction by efficiently and uniformly heating the reaction mixture, leading to a rapid increase in the reaction rate.[5][6][10] This is particularly beneficial for overcoming the activation energy barriers associated with challenging substrates.
Sources
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 2-Fluoro-6-methoxy-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Encumbered and Electronically Tuned Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful transformation is pivotal in the synthesis of complex molecules, particularly in the realms of pharmaceutical discovery and materials science, where the construction of biaryl and heteroaryl scaffolds is paramount.[1][2]
This guide focuses on the specific challenges and strategic solutions for the coupling of aryl halides with 2-Fluoro-6-methoxy-4-methylphenylboronic acid . This particular boronic acid presents a unique set of steric and electronic challenges due to its di-ortho substitution. The presence of a fluorine atom and a methoxy group at the ortho positions significantly influences the steric environment around the boron center and modulates the electronic properties of the phenyl ring. The fluorine atom acts as an electron-withdrawing group, while the methoxy group is electron-donating.[3] This distinct substitution pattern necessitates a carefully optimized set of reaction conditions to achieve high yields and avoid common side reactions such as protodeboronation.[4][5]
These application notes provide a comprehensive overview of the key considerations, recommended reaction conditions, and detailed experimental protocols for the successful Suzuki-Miyaura coupling of this challenging yet valuable building block.
Understanding the Mechanistic Hurdles and Strategic Solutions
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] For sterically hindered substrates like 2-Fluoro-6-methoxy-4-methylphenylboronic acid, the transmetalation and reductive elimination steps are often rate-limiting.
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// Edges Pd0 -> OxAdd [color="#5F6368"]; OxAdd -> PdII [color="#5F6368"]; PdII -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_Ar [color="#5F6368"]; PdII_Ar -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; } Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
The steric bulk from the ortho-substituents can impede the approach of the boronic acid to the palladium center during transmetalation. Furthermore, the final reductive elimination step to form the biaryl product can also be slowed by steric congestion around the palladium complex. To overcome these hurdles, the selection of an appropriate catalyst system, base, and solvent is critical.
Recommended Reaction Conditions: A Tabulated Guide
The following tables summarize the recommended starting conditions for the coupling of various aryl halides with 2-Fluoro-6-methoxy-4-methylphenylboronic acid. These conditions are based on established protocols for sterically hindered Suzuki-Miyaura couplings and should serve as a robust starting point for optimization.[7][8][9]
Table 1: Recommended Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Rationale |
| Pd₂(dba)₃ | XPhos , SPhos , or RuPhos | Bulky, electron-rich biaryl phosphine ligands are highly effective for sterically demanding couplings as they promote both oxidative addition and reductive elimination.[7] |
| XPhos Pd G3/G4 | (integrated) | Air- and moisture-stable precatalysts that provide a reliable source of the active Pd(0) catalyst, offering improved reproducibility. |
| Pd(PPh₃)₄ | Triphenylphosphine | A classical catalyst, but often less effective for hindered substrates compared to modern bulky phosphine ligands. |
Table 2: Recommended Bases and Solvents
| Base (Equivalents) | Solvent System | Rationale |
| K₃PO₄ (2.0 - 3.0) | Dioxane/H₂O (e.g., 10:1) | A strong base that is highly effective for challenging couplings. The aqueous mixture aids in the dissolution of the base and activation of the boronic acid. |
| Cs₂CO₃ (2.0 - 3.0) | Toluene or Dioxane | Another strong inorganic base suitable for these transformations. |
| K₂CO₃ (2.0 - 3.0) | DMF/H₂O or THF/H₂O | A commonly used base, though may be less effective than K₃PO₄ for highly hindered substrates.[10] |
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for performing the Suzuki-Miyaura coupling of an aryl bromide with 2-Fluoro-6-methoxy-4-methylphenylboronic acid.
Protocol 1: General Procedure for Coupling with Aryl Bromides
dot graph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Figure 2: Experimental Workflow", labelloc=b, labeljust=c]; node [shape=box, style=filled, fontname="Arial", fontsize=10];
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// Edges Start -> Setup [color="#5F6368"]; Setup -> Reagents [color="#5F6368"]; Reagents -> Solvent [color="#5F6368"]; Solvent -> Catalyst [color="#5F6368"]; Catalyst -> Reaction [color="#5F6368"]; Reaction -> Monitoring [color="#5F6368"]; Monitoring -> Workup [label="Complete", color="#5F6368"]; Monitoring -> Reaction [label="Incomplete", color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> End [color="#5F6368"]; } Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Oven-dried reaction vial with a magnetic stir bar and a septum-sealed cap
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl bromide (1.0 equiv), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2-1.5 equiv), and finely powdered potassium phosphate (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with the septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxygen from deactivating the catalyst.[7]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Considerations for Aryl Chlorides
Aryl chlorides are generally less reactive than their bromide and iodide counterparts, often requiring more forcing conditions.[11]
-
Catalyst System: For aryl chlorides, it is highly recommended to use a highly active catalyst system, such as one employing a bulky, electron-rich ligand like XPhos or SPhos. Increasing the catalyst loading to 2-5 mol% may be necessary.[3]
-
Temperature: Higher reaction temperatures (e.g., 100-120 °C) are typically required to facilitate the more challenging oxidative addition step.
-
Base: A strong base like K₃PO₄ is generally essential.
Troubleshooting and Key Insights
-
Low or No Yield:
-
Catalyst Deactivation: Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.
-
Inefficient Transmetalation: For particularly challenging substrates, consider using a stronger base or a higher reaction temperature. The choice of ligand is critical; screen different bulky phosphine ligands if the initial choice is ineffective.[4][7]
-
Protodeboronation: The cleavage of the C-B bond is a common side reaction, especially with electron-deficient boronic acids.[4] Minimizing the amount of water in the reaction mixture or using anhydrous conditions with a base like CsF can sometimes mitigate this issue.
-
-
Homocoupling of Boronic Acid:
-
This side reaction is often promoted by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are crucial for prevention.
-
Slow addition of the boronic acid to the reaction mixture can sometimes minimize its concentration and reduce the rate of homocoupling.[4]
-
Conclusion
The Suzuki-Miyaura coupling of aryl halides with 2-Fluoro-6-methoxy-4-methylphenylboronic acid, while challenging, is a highly achievable transformation with careful selection of reaction parameters. The use of bulky, electron-rich phosphine ligands in conjunction with a strong base and an appropriate solvent system is key to overcoming the steric and electronic hurdles presented by this substrate. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this valuable building block in the synthesis of novel and complex molecular architectures.
References
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
J. Environ. Sci. (China). (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]
-
ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
ResearchGate. (n.d.). Reaction of aryl halides with phenylboronic acid. [Link]
-
ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
-
YouTube. (2020). Suzuki cross coupling reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
PubMed. (n.d.). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 8. researchgate.net [researchgate.net]
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- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Fluoro-6-methoxy-4-methylphenylboronic Acid in the Synthesis of Advanced Materials
For Inquiries: [Contact Information]
Abstract
This technical guide provides detailed application notes and protocols for the strategic use of 2-Fluoro-6-methoxy-4-methylphenylboronic acid in the synthesis of advanced organic materials. This specialized arylboronic acid is a valuable building block for creating highly functionalized molecules, particularly for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs) and novel conjugated polymers. The unique substitution pattern of this reagent—featuring an ortho-fluoro, an ortho-methoxy, and a para-methyl group—imparts specific steric and electronic properties that influence reactivity and the characteristics of the final material. This document offers an in-depth exploration of its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing scientifically grounded, step-by-step protocols for its application in both small molecule and polymer synthesis. The causality behind experimental choices, troubleshooting guidance, and data interpretation are discussed to empower researchers in their materials development endeavors.
Introduction: The Strategic Advantage of 2-Fluoro-6-methoxy-4-methylphenylboronic Acid
Arylboronic acids are foundational reagents in modern synthetic chemistry, primarily due to their versatility in the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed method forms carbon-carbon bonds with exceptional functional group tolerance, making it a cornerstone in the creation of pharmaceuticals, agrochemicals, and advanced functional materials.[3]
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a bespoke building block designed for precise control over molecular architecture. Its utility stems from a unique combination of substituents, each playing a critical role:
-
ortho-Fluoro Group: The high electronegativity of the fluorine atom significantly modulates the electronic properties of the aromatic ring. In the context of Suzuki-Miyaura coupling, it can influence the rate of transmetalation and reductive elimination. For advanced materials, the inclusion of fluorine can enhance thermal stability, tune HOMO/LUMO energy levels for desired optical properties (e.g., achieving deep blue emission in OLEDs), and improve device lifetimes.[4]
-
ortho-Methoxy Group: This electron-donating group offers a secondary handle for electronic tuning. Mechanistically, the oxygen atom can exhibit a chelating effect with the palladium catalyst during the transition state, which can influence the regioselectivity and efficiency of the coupling reaction, particularly with sterically demanding substrates.[5][6] This steric bulk, combined with the fluoro group, creates a crowded environment around the boronic acid, which necessitates carefully optimized reaction conditions.
-
para-Methyl Group: The methyl group provides a modest electron-donating effect and can improve the solubility of the resulting materials in organic solvents, aiding in their processability for device fabrication.
The combination of these features makes 2-Fluoro-6-methoxy-4-methylphenylboronic acid an exemplary candidate for synthesizing sterically controlled, electronically tuned biaryl and polyaryl systems that are central to the performance of next-generation organic electronic devices.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is the formation of C(sp²)–C(sp²) bonds via the Suzuki-Miyaura reaction. The general catalytic cycle is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Mechanistic Considerations for a Di-ortho-Substituted Boronic Acid
The presence of two ortho substituents on 2-Fluoro-6-methoxy-4-methylphenylboronic acid introduces significant steric hindrance. This directly impacts the transmetalation step, which is often the rate-limiting step in Suzuki-Miyaura couplings.[3] Low yields are a common issue when using ortho-disubstituted arylboronic acids due to this steric clash.[3]
Causality: The bulky substituents impede the approach of the boronic acid to the palladium center, slowing down the transfer of the aryl group. To overcome this, several strategic choices in the protocol are critical:
-
Choice of Catalyst and Ligand: Highly active catalysts and bulky, electron-rich phosphine ligands are required. Ligands like SPhos, XPhos, or RuPhos form more reactive, coordinatively unsaturated palladium(0) species that are more amenable to coupling with hindered partners.
-
Choice of Base: A strong base is necessary to facilitate the formation of the boronate species [ArB(OH)₃]⁻, which is more nucleophilic and reactive in the transmetalation step.[1] However, excessively harsh basic conditions can lead to protodeboronation, a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond. Aqueous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide a good balance of reactivity and stability for sensitive boronic acids.
-
Solvent System: A biphasic or anhydrous solvent system is often employed. Anhydrous conditions can sometimes accelerate transmetalation and prevent protodeboronation. Common solvents include toluene, dioxane, or dimethoxyethane (DME), often with a small amount of water to aid in dissolving the inorganic base.
Protocol 1: Synthesis of a Biaryl Precursor for Blue OLED Emitters
This protocol details the synthesis of a model biaryl compound, a key structural motif in many blue-emitting materials for OLEDs.[7][8] The reaction couples 2-Fluoro-6-methoxy-4-methylphenylboronic acid with a brominated aromatic core, such as 9,10-dibromoanthracene, a common building block for OLED emitters.[9]
Caption: Experimental workflow for biaryl synthesis.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Amount (1 mmol scale) | Purpose |
| 9,10-Dibromoanthracene | 523-27-3 | 336.02 | 336 mg (1.0 mmol) | Aryl Halide Coupling Partner |
| 2-Fluoro-6-methoxy-4-methylphenylboronic acid | 1451392-08-7 | 183.97 | 405 mg (2.2 mmol) | Arylboronic Acid |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 18.3 mg (0.02 mmol, 2 mol%) | Palladium Precatalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 32.8 mg (0.08 mmol, 8 mol%) | Ligand |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | 637 mg (3.0 mmol) | Base |
| Toluene, anhydrous | 108-88-3 | 92.14 | 10 mL | Solvent |
| Water, degassed | 7732-18-5 | 18.02 | 2 mL | Co-solvent |
Step-by-Step Protocol
-
Vessel Preparation: To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 9,10-dibromoanthracene (336 mg, 1.0 mmol), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (405 mg, 2.2 mmol), and anhydrous potassium phosphate (637 mg, 3.0 mmol).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable dibromoanthracene and compensates for any potential homocoupling or protodeboronation of the boronic acid.
-
-
Atmosphere Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic activity and reproducibility.
-
-
Solvent Addition: Add anhydrous toluene (10 mL) and degassed water (2 mL) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol) and add them to the reaction flask against a positive flow of nitrogen.
-
Causality: SPhos is a bulky, electron-rich Buchwald ligand known to be effective for sterically hindered couplings. The 1:4 Pd:Ligand ratio ensures that the palladium center remains coordinated and active throughout the reaction.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Look for the disappearance of the starting dibromoanthracene.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to isolate the desired disubstituted product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a Conjugated Polymer via Suzuki Polycondensation
This protocol outlines the synthesis of a conjugated polymer, where 2-Fluoro-6-methoxy-4-methylphenylboronic acid is copolymerized with a dibromo-co-monomer. Such polymers are investigated for applications in Organic Field-Effect Transistors (OFETs) and polymer-based OLEDs (PLEDs).
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Amount (0.5 mmol scale) | Purpose |
| 2,7-Dibromo-9,9-dioctylfluorene | 164357-08-0 | 548.45 | 274 mg (0.5 mmol) | Dihalo Monomer |
| 2-Fluoro-6-methoxy-4-methylphenylboronic acid | 1451392-08-7 | 183.97 | 92 mg (0.5 mmol) | Boronic Acid Monomer |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 11.6 mg (0.01 mmol, 2 mol%) | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 212 mg (2.0 mmol) | Base |
| Toluene, anhydrous | 108-88-3 | 92.14 | 8 mL | Solvent |
| Water, degassed | 7732-18-5 | 18.02 | 2 mL | Co-solvent |
| Aliquat 336 (Phase Transfer Catalyst) | 63393-96-4 | ~442 | 2-3 drops | To improve mixing and reaction rate |
Step-by-Step Protocol
-
Monomer Stoichiometry: It is critical to use an exact 1:1 stoichiometric ratio of the dihalo monomer and the boronic acid monomer to achieve high molecular weight polymer. Accurately weigh 2,7-Dibromo-9,9-dioctylfluorene (274 mg, 0.5 mmol) and 2-Fluoro-6-methoxy-4-methylphenylboronic acid (92 mg, 0.5 mmol) into a Schlenk tube with a stir bar.
-
Reaction Setup: Add sodium carbonate (212 mg, 2.0 mmol) to the tube. Seal, and perform three evacuate/backfill cycles with argon.
-
Solvent and Catalyst Addition: Add anhydrous toluene (8 mL), degassed water (2 mL), and 2-3 drops of Aliquat 336. Bubble argon through the solution for 20 minutes to ensure thorough degassing.
-
Causality: Aliquat 336 is a phase-transfer catalyst that facilitates the transfer of the aqueous carbonate base into the organic phase, accelerating the reaction.
-
-
Catalyst Introduction: Add Pd(PPh₃)₄ (11.6 mg, 2 mol%) to the stirring mixture under a positive argon flow.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48-72 hours under a positive pressure of argon. The viscosity of the solution should increase as the polymer forms.
-
End-Capping: To terminate the polymerization and stabilize the polymer chains, add a small amount of phenylboronic acid (e.g., ~10 mg) and stir for 2 hours, followed by a small amount of bromobenzene (e.g., ~10 µL) and stir for another 2 hours.
-
Polymer Precipitation: Cool the reaction to room temperature and pour the viscous solution dropwise into a beaker of vigorously stirring methanol (200 mL). The polymer will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and oligomers, re-dissolve the polymer in a minimal amount of chloroform or THF and re-precipitate into methanol. Repeat this process two more times. Further purification can be achieved by Soxhlet extraction with acetone, hexane, and finally chloroform to collect the pure polymer fraction.
-
Characterization: Dry the final polymer under vacuum. Characterize its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm its structure using ¹H NMR and FT-IR spectroscopy. Analyze its thermal properties using TGA and DSC.
Troubleshooting and Final Considerations
-
Low Yields: If yields are low, particularly in Protocol 1, consider using a more active catalyst system (e.g., a palladacycle precatalyst) or a stronger, non-aqueous base like CsF in an anhydrous solvent. Ensure the reaction atmosphere is completely inert.
-
Protodeboronation: If significant amounts of the deboronated arene are observed, reduce the reaction temperature, shorten the reaction time, or switch to a milder base (e.g., KF). Running the reaction under anhydrous conditions can also mitigate this side reaction.
-
Low Molecular Weight Polymer: In Protocol 2, low molecular weight is almost always due to impure monomers or an inexact 1:1 stoichiometry. Ensure monomers are purified before use and weighed with high precision. Incomplete degassing can also lead to premature chain termination.
By understanding the unique steric and electronic nature of 2-Fluoro-6-methoxy-4-methylphenylboronic acid and carefully controlling the reaction parameters, researchers can effectively utilize this building block to construct a new generation of high-performance organic materials.
References
-
Kłaczewiak, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(19), 7346–7351.
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Li, P., et al. (2021). Achieving efficient and stable blue thermally activated delayed fluorescence organic light-emitting diodes based on four-coordinate fluoroboron emitters by simple substitution molecular engineering. Chemical Science, 12(30), 10144-10153. Available at: [Link]
-
Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Hatakeyama, T., et al. (2024). Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects. Chemical Society Reviews, 53(1), 18-39. Available at: [Link]
- Reddy, G. S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(5), 2216–2225.
- Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl boronic acids and 2-pyridyl MIDA boronates.
- Morken, J. P., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13194–13197.
- De, D., & Krogstad, D. J. (2000). Pd(DIPHOS)2-catalyzed cross-coupling reactions of organoborons with free or polymer-bound aryl halides. Organic Letters, 2(7), 879-882.
- Yuan, Y., et al. (2015). Bipolar Blue Fluorescent Materials for Organic Light-Emitting Devices. Chinese Journal of Chemistry, 33(7), 739-752.
- Pérez-Temprano, M. H., et al. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
-
Li, P., Lai, S.-L., Chen, Z., Tang, W. K., Leung, M.-Y., Ng, M., Kwok, W.-K., Chan, M.-Y., & Yam, V. W.-W. (2021). Achieving efficient and stable blue thermally activated delayed fluorescence organic light-emitting diodes based on four-coordinate fluoroboron emitters by simple substitution molecular engineering. Chemical Science, 12(30), 10144–10153. Available at: [Link]
- Wu, Z., et al. (2013). Fluorinated 9,9′-spirobifluorene derivatives as host materials for highly efficient blue organic light-emitting devices.
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Achieving efficient and stable blue thermally activated delayed fluorescence organic light-emitting diodes based on four-coordinate fluoroboron emitters by simple substitution molecular engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bipolar Blue Fluorescent Materials for Organic Light-Emitting Devices [manu56.magtech.com.cn]
- 9. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered 2-Fluoro-6-methoxy-4-methylphenylboronic acid
Welcome to the technical support center dedicated to the successful implementation of Suzuki-Miyaura cross-coupling reactions with the sterically demanding 2-Fluoro-6-methoxy-4-methylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with hindered coupling partners. Here, you will find practical, field-tested advice, detailed troubleshooting protocols, and a mechanistic rationale for overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 2-Fluoro-6-methoxy-4-methylphenylboronic acid is showing low to no conversion. What is the most likely cause?
A1: Low conversion with this substrate is typically due to significant steric hindrance around the boronic acid, which impedes key steps in the catalytic cycle. The primary bottleneck is often the transmetalation step. Standard palladium catalysts like Pd(PPh₃)₄ are frequently ineffective.[1] To overcome this, you must employ a more robust catalytic system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These specialized ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can accommodate the hindered substrate.
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, particularly with electron-rich boronic acids. It can be minimized by carefully controlling the reaction conditions. One effective strategy is the slow addition of the boronic acid to the reaction mixture, which keeps its instantaneous concentration low and disfavors the homocoupling pathway. Additionally, reassessing your catalyst choice can be beneficial as some systems are more prone to promoting this side reaction.[1]
Q3: What is the best choice of base for this sterically hindered coupling?
A3: A strong, non-nucleophilic base is generally recommended to avoid unwanted side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points and have proven effective in many challenging couplings.[2] For particularly stubborn reactions, a stronger base like potassium tert-butoxide (t-BuOK) in a suitable solvent such as dioxane may be necessary to achieve a satisfactory yield.[2][3]
Q4: Does the solvent choice significantly impact the reaction outcome?
A4: Yes, the solvent plays a crucial role. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are standard choices.[2] The selection can influence catalyst solubility, reaction rate, and even selectivity.[4] For instance, in some cases, a mixture of an organic solvent and water can be beneficial, especially for the solubility of inorganic bases.[5][6]
Troubleshooting and Optimization Guide
The Challenge: Steric Hindrance in the Suzuki-Miyaura Coupling
The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium center. This cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance, such as that from the ortho-fluoro and ortho-methoxy groups on 2-Fluoro-6-methoxy-4-methylphenylboronic acid, can dramatically slow down or halt this cycle, particularly at the transmetalation and reductive elimination stages.[7][8]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Systematic Troubleshooting Workflow
When encountering difficulties with your Suzuki coupling, a systematic approach to optimization is key. The following workflow provides a logical progression for troubleshooting.
Caption: Troubleshooting Workflow for Hindered Suzuki Coupling.
Deep Dive into Reaction Parameters
For sterically demanding couplings, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective.[2] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The bulk of the ligand also facilitates the reductive elimination step.[8] N-heterocyclic carbene (NHC) ligands with "flexible steric bulk" have also demonstrated high efficiency, sometimes allowing reactions to proceed even at room temperature.[2][3]
| Ligand Type | Examples | Key Advantages for Hindered Couplings |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting both oxidative addition and reductive elimination.[1][2] |
| NHC Ligands | IPr, IMes | Strong σ-donors that form stable Pd complexes; "flexible bulk" can accommodate hindered substrates.[2][3] |
| Ferrocenyl Phosphines | dppf | Often used in less demanding couplings, but can be a good starting point for optimization.[6] |
The base in a Suzuki coupling serves multiple roles, but its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9][10] For hindered substrates, a carefully chosen base is crucial.
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Moderate | Toluene, Dioxane | A good first choice for many hindered couplings.[2] |
| Cs₂CO₃ | Moderate | Toluene, Dioxane, THF | Often provides good results with sensitive functional groups.[2] |
| t-BuOK | Strong | Dioxane, THF | Can be very effective for challenging couplings but may not be compatible with base-sensitive functional groups.[2][3] |
| KF | Mild | Toluene, THF | Useful when base-labile groups are present.[9] |
The solvent not only dissolves the reactants but also influences the stability of intermediates and the overall reaction rate. Aprotic solvents are generally preferred.
| Solvent | Boiling Point (°C) | Characteristics |
| Toluene | 111 | High boiling point, good for higher temperature reactions. |
| Dioxane | 101 | A common and effective solvent for Suzuki couplings.[3] |
| THF | 66 | Lower boiling point, suitable for reactions at moderate temperatures. |
Experimental Protocols
This protocol is a starting point and should be optimized for your specific aryl halide coupling partner.
-
To a dry reaction vial, add the aryl halide (1.0 equiv.), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.5 equiv.), and the chosen base (3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration relative to the limiting reagent) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem.
- Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides - Benchchem.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchG
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Public
- The Suzuki Reaction - Chem 115 Myers.
- Suzuki reaction - Wikipedia.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
- Solvent Effects on the Selectivity of Palladium-C
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Reactions with 2-Fluoro-6-methoxy-4-methylphenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in cross-coupling reactions, with a specific focus on the sterically hindered and electron-rich 2-Fluoro-6-methoxy-4-methylphenylboronic acid. Our aim is to move beyond simple procedural checklists and delve into the mechanistic reasoning behind common failures, empowering you to optimize your synthetic strategies.
Understanding the Challenges with 2-Fluoro-6-methoxy-4-methylphenylboronic acid
The structure of 2-Fluoro-6-methoxy-4-methylphenylboronic acid presents a unique set of challenges in Suzuki-Miyaura cross-coupling reactions. The presence of two ortho-substituents, a fluoro and a methoxy group, introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede key steps in the catalytic cycle, particularly transmetalation.[1] Additionally, the electron-donating nature of the methoxy and methyl groups increases the electron density of the aromatic ring, which can influence the reactivity of the boronic acid.
This guide will address the most frequently encountered issues when using this reagent and provide structured, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura reaction with 2-Fluoro-6-methoxy-4-methylphenylboronic acid is resulting in a low yield or has failed completely. Where should I begin my troubleshooting?
A1: A complete or near-complete reaction failure often points to a fundamental issue with one of the core components or conditions of your reaction. Before undertaking extensive optimization, it is crucial to verify the integrity of your setup and reagents.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for failed Suzuki-Miyaura reactions.
Troubleshooting Steps:
-
Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species. Inadequate degassing of solvents or an insufficient nitrogen/argon atmosphere can lead to catalyst oxidation and deactivation. Ensure all liquids are properly degassed and the reaction vessel is thoroughly purged before adding the catalyst.[2]
-
Reagent Quality:
-
Boronic Acid: Verify the purity of your 2-Fluoro-6-methoxy-4-methylphenylboronic acid. Impurities can inhibit the catalyst. While this specific boronic acid is a solid, improper storage can lead to degradation.
-
Aryl Halide: Ensure your coupling partner is pure and that the stoichiometry is correct. For challenging couplings, using a slight excess of the boronic acid (1.2-1.5 equivalents) is often beneficial.
-
Base: The choice and quality of the base are critical. Ensure it is finely powdered to maximize surface area and reactivity.
-
-
Catalyst Activity:
-
If you are generating the active Pd(0) catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), the reduction may be inefficient. Consider using a pre-catalyst, such as a Buchwald-type G3 or G4 precatalyst, which readily forms the active catalytic species.[1][3]
-
Ensure your palladium source and ligand are active and have been stored correctly.
-
-
Reaction Analysis: Before extensive re-optimization, analyze a sample of your crude reaction mixture by LC-MS or crude NMR. This can help differentiate between a complete lack of reactivity and the formation of side products, guiding your next steps.
Q2: I'm observing a significant amount of the protodeboronated side product (1-fluoro-3-methoxy-5-methylbenzene). What causes this and how can I prevent it?
A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, a common side reaction for many boronic acids.[1] Electron-rich and some heteroaromatic boronic acids are particularly susceptible to this process, which can be exacerbated by high temperatures and the presence of water and base.[4]
Underlying Causes:
-
Base and Water: The combination of a strong base and water can facilitate the cleavage of the carbon-boron bond.[1]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[4]
Mitigation Strategies:
-
Choice of Base:
-
Weaker inorganic bases such as K₂CO₃ or Cs₂CO₃ can sometimes be less prone to inducing protodeboronation than stronger bases like K₃PO₄ or hydroxides. However, a sufficiently strong base is often required for the transmetalation of sterically hindered substrates.
-
Consider using anhydrous conditions if feasible, although water is often necessary for the activity of many common bases.[1]
-
-
Use of Boronic Esters or MIDA Boronates:
-
Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from protodeboronation.[5] These derivatives slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
-
Reaction Temperature:
-
If possible, lower the reaction temperature. This may require screening more active catalyst systems to achieve a reasonable reaction rate at a lower temperature.
-
Protocol for Conversion to a Diethanolamine Adduct:
For increased stability, 2-Fluoro-6-methoxy-4-methylphenylboronic acid can be converted to its diethanolamine adduct, which can be used directly in the coupling reaction.
-
Dissolution: In a suitable vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a solvent like dichloromethane.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A precipitate should form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This adduct can then be used in Suzuki coupling reactions, often in protic solvents.
Q3: My reaction is sluggish and stalls, even at elevated temperatures. How can I improve the reaction rate and achieve full conversion?
A3: The steric hindrance from the ortho-fluoro and ortho-methoxy groups on 2-Fluoro-6-methoxy-4-methylphenylboronic acid is a likely culprit for slow reaction rates.[1] The transmetalation step of the Suzuki-Miyaura catalytic cycle is particularly sensitive to steric bulk.
Catalytic Cycle and Steric Effects:
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically sensitive transmetalation step.
Optimization Strategies for Sluggish Reactions:
-
Ligand Selection: This is often the most critical factor for coupling sterically hindered substrates.[1] Standard ligands like PPh₃ are often ineffective.[1]
-
Bulky, Electron-Rich Ligands: Employ Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can better accommodate sterically demanding substrates.[1]
-
-
Base Selection: A stronger base may be required to facilitate the often rate-limiting transmetalation step.[3]
-
If you are using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. The choice of base is often solvent-dependent.[3]
-
-
Solvent and Temperature:
-
A solvent screen may be necessary to find optimal conditions. Common solvents for challenging Suzuki couplings include dioxane, toluene, and DMF.
-
Increasing the reaction temperature can significantly increase the rate, but be mindful of potential decomposition and side reactions like protodeboronation.[3] Microwave irradiation can sometimes be effective for driving difficult reactions to completion.
-
Table 1: Recommended Conditions for Sterically Hindered Couplings
| Parameter | Recommendation | Rationale |
| Catalyst | Buchwald-type precatalyst (e.g., SPhos-Pd-G3, XPhos-Pd-G3) | Readily forms the active Pd(0) species and is effective for difficult substrates.[1] |
| Ligand | Bulky, electron-rich phosphines (SPhos, XPhos, RuPhos) or NHC ligands | Accommodates steric bulk and promotes efficient transmetalation and reductive elimination.[1][6] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases that are often effective for hindered couplings. |
| Solvent | 1,4-Dioxane, Toluene, or DMF | Aprotic polar solvents that are commonly used for Suzuki-Miyaura reactions. |
| Temperature | 80-120 °C | May require heating to overcome the activation barrier for hindered substrates. |
Q4: I am observing significant homocoupling of my boronic acid. What is causing this and how can I minimize it?
A4: Homocoupling of the boronic acid to form a symmetrical biaryl is another potential side reaction. This is often promoted by the presence of oxygen, which can lead to the formation of a palladium peroxo complex that facilitates this undesired pathway.
Preventative Measures:
-
Strictly Anaerobic Conditions: The most effective way to prevent homocoupling is to ensure your reaction is free of oxygen. This involves rigorous degassing of all solvents and maintaining a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup and duration.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that readily generates the active Pd(0) species can be beneficial.[3] If using a Pd(II) source, ensure the conditions are suitable for its in situ reduction.[3]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the homocoupling pathway relative to the desired cross-coupling.[1]
-
Ligand Optimization: Bulky, electron-rich ligands can sometimes suppress homocoupling by sterically disfavoring the formation of the diarylpalladium(II) intermediate that leads to the homocoupled product.[3]
General Protocol for Suzuki-Miyaura Coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid
This protocol is a general guideline and may require optimization for your specific aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2–1.5 equiv), a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv), the palladium precatalyst (e.g., XPhos-Pd-G3, 1-5 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semanticscholar.org. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Royal Society of Chemistry. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. National Institutes of Health. [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
the-palladium-catalyzed-cross-coupling-reaction-of-carboxylic-anhydrides-with-arylboronic-acids-a-dft-study. Bohrium. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
-
Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
2-Fluoro-4-methylphenylboronic acid. MySkinRecipes. [Link]
-
2-Fluoro-4-methylphenylboronic Acid. HCB. [Link]
-
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. National Institutes of Health. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health. [Link]
-
4-Fluoro-5-methoxy-2-methylphenyl boronic acid. PubChem. [Link]
- Slow release of organoboronic acids in cross-coupling reactions.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (2-Fluoro-6-methylphenyl)boronic acid | C7H8BFO2 | CID 54758890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro--6-methoxy-4-methylphenylboronic acid - CAS:1451392-08-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-6-methoxy-4-methylphenylboronic Acid Coupling
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging Suzuki-Miyaura cross-coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid. As a sterically encumbered substrate, this particular boronic acid presents unique challenges that require carefully optimized conditions to achieve high yields and purity.
This guide is structured to provide both immediate solutions to common problems and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Issues & Step-by-Step Solutions
This section addresses specific experimental failures you might encounter. Each answer explains the root cause and provides a detailed protocol for remediation.
Q1: Why is my reaction showing low to no conversion? I'm seeing mostly unreacted starting materials.
Answer:
Low or no conversion in the coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is the most common issue and is almost always due to the significant steric hindrance imposed by its structure. The ortho-fluoro and ortho-methoxy groups on the boronic acid sterically shield the boron center. This bulkiness impedes the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to the palladium center. Furthermore, this steric congestion can also slow down the final reductive elimination step, which forms the desired C-C bond.[1][2]
To overcome this kinetic barrier, a more reactive catalytic system and optimized reaction conditions are necessary.
Recommended Remediation Protocol:
-
Re-evaluate Your Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of hindered coupling.[3] You need a system that promotes the formation of a highly active, low-coordinate Pd(0) species.
-
Action: Switch to a modern catalyst system known for coupling hindered substrates. Bulky, electron-rich phosphine ligands are essential.[4][5]
-
Primary Recommendation: Use a palladium acetate (Pd(OAc)₂) or Pd₂(dba)₃ precursor with a bulky biarylphosphine ligand such as SPhos or XPhos.[6][7] N-heterocyclic carbene (NHC) ligands are also excellent choices for hindered couplings.[8]
-
-
Increase Catalyst Loading: While typically aiming for low catalyst loading, sterically demanding reactions often require a higher concentration to achieve a reasonable reaction rate.
-
Action: Increase the palladium precursor loading to 2-5 mol % and maintain a Pd:ligand ratio of 1:2.
-
-
Elevate the Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier of the slow transmetalation and reductive elimination steps.
-
Action: If you are running the reaction at 80 °C, increase the temperature to 100-120 °C. Ensure your solvent choice is appropriate for these higher temperatures (e.g., dioxane, toluene, or xylenes).
-
-
Optimize the Base and Solvent: The choice of base is critical. It must be strong enough to form the reactive boronate species but not so nucleophilic that it causes side reactions.[9]
-
Action: Use a strong, non-nucleophilic base. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[10] For solvent, use anhydrous, degassed 1,4-dioxane or toluene.
-
Troubleshooting Workflow for Low Conversion
Caption: Workflow for troubleshooting low conversion.
Q2: I'm observing a significant amount of a byproduct that appears to be a homocoupling of my boronic acid. How can I prevent this?
Answer:
Boronic acid homocoupling is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl from two molecules of the boronic acid.[11] This process is often promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[12] When using a Pd(II) source like Pd(OAc)₂, the initial reduction to the active Pd(0) catalyst can be mediated by the homocoupling of two boronic acid molecules.[6]
Recommended Remediation Protocol:
-
Ensure a Rigorously Inert Atmosphere: Oxygen is a known culprit in promoting homocoupling.
-
Action: Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[13] Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen) and maintain this atmosphere throughout the reaction.
-
-
Use a Pd(0) Source or an Efficient Precatalyst: Bypassing the in-situ reduction of Pd(II) can significantly reduce homocoupling.
-
Action: Switch from Pd(OAc)₂ or PdCl₂ to a Pd(0) source like Pd₂(dba)₃.[6] Alternatively, use a modern precatalyst (e.g., SPhos G3 or G4) which is designed to generate the active Pd(0) species cleanly and efficiently upon activation by the base.
-
-
Check Boronic Acid Quality: Boronic acids can degrade over time, and some impurities can facilitate side reactions.
-
Action: Use high-purity 2-Fluoro-6-methoxy-4-methylphenylboronic acid. If the quality is suspect, consider converting it to a more stable boronate ester (e.g., a pinacol ester) and using that in the coupling reaction.[12]
-
-
Slow Addition of the Boronic Acid: In particularly stubborn cases, adding the boronic acid slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[14]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions, offering insights into the principles behind successful couplings with sterically hindered substrates.
Q1: What is the best all-around catalyst system for coupling sterically hindered substrates like 2-Fluoro-6-methoxy-4-methylphenylboronic acid?
Answer:
There is no single "best" system for all possible coupling partners, but for sterically demanding aryl chlorides and bromides, catalyst systems based on bulky, electron-rich dialkylbiarylphosphine ligands developed by the Buchwald group have proven to be exceptionally robust and high-yielding.[4][7] Similarly, N-heterocyclic carbene (NHC) ligands have shown excellent performance.[8]
A highly recommended starting point is the use of SPhos (dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) as the ligand. Its steric bulk helps to promote the formation of the active monoligated palladium species, while its electron-donating nature accelerates the oxidative addition and reductive elimination steps.[11]
Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands ideal for hindered substrates.[4][7] |
| Pd/Ligand Ratio | 1:2 to 1:2.2 | Ensures complete formation of the active catalytic complex. |
| Catalyst Loading | 2 mol % Pd | A robust starting point for challenging couplings. |
| Base | K₃PO₄ (anhydrous, powdered) | Strong, non-nucleophilic base that effectively promotes transmetalation.[2] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | Aprotic solvents with appropriate boiling points for elevated temperatures. |
| Temperature | 100 - 110 °C | Overcomes the kinetic barriers associated with steric hindrance. |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst deactivation and homocoupling.[13] |
Q2: Can you explain mechanistically how bulky ligands overcome steric hindrance?
Answer:
The effectiveness of bulky ligands in overcoming steric hindrance lies in their ability to control the coordination sphere of the palladium center, favoring a more reactive catalytic species.
The Suzuki-Miyaura catalytic cycle involves a series of Pd(0) and Pd(II) intermediates. For the cycle to proceed efficiently, particularly the initial oxidative addition step, a coordinatively unsaturated 14-electron Pd(0)L species is often required (where L is the phosphine ligand).
-
Promotion of Monoligated Species: Bulky ligands like SPhos have a large "cone angle." This steric bulk makes it difficult for two ligand molecules to bind to the same palladium atom. This favors the dissociation of a Pd(0)L₂ complex into the highly reactive monoligated Pd(0)L species. This less-crowded species can more easily undergo oxidative addition with the aryl halide.[15]
-
Acceleration of Reductive Elimination: The steric strain imposed by these bulky ligands on the Pd(II) intermediate (Ar-Pd(II)-Ar') also accelerates the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated. This prevents catalyst decomposition and other side reactions.
Suzuki-Miyaura Catalytic Cycle with a Bulky Ligand
Caption: The catalytic cycle highlighting the role of bulky ligands.
Q3: What specific role does the solvent play in these challenging couplings?
Answer:
While often seen simply as the medium for the reaction, the solvent can play a more active role, especially in challenging couplings. The choice of solvent can influence catalyst solubility, stability, and the rate of key mechanistic steps.[16]
-
Polarity and Catalyst Speciation: The polarity of the solvent can affect the equilibrium between different palladium species in the reaction. In some cases, polar aprotic solvents like DMF or MeCN have been shown to alter the active catalytic species, which can change the selectivity and reactivity of the coupling.[16] However, for many hindered systems, less polar solvents like toluene and dioxane are preferred as they often provide a good balance of solubility for the organic reagents and stability for the catalyst at high temperatures.
-
Interaction with the Base: The solvent can modulate the effective strength and solubility of the base. For heterogeneous bases like K₃PO₄, a solvent that allows for sufficient interaction between the base and the boronic acid is necessary for the formation of the reactive boronate species.
-
Temperature Range: A primary practical role of the solvent is to allow the reaction to be heated to a temperature sufficient to overcome the activation energy. Solvents with higher boiling points like dioxane (101 °C), toluene (111 °C), and xylenes (~140 °C) are therefore common choices for difficult couplings.[15]
References
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Tang, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. (2016). [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Skrydstrup, T., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Tang, W., et al. (2013). ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate. [Link]
-
de Vries, J. G. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]
-
Suzuki-Miyaura Coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Mitchell, D., et al. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Sigman, M. S., et al. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. [Link]
-
Hartwig, J. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Various Authors. (2015). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Baudoin, O., et al. (2002). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. ResearchGate. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protodeboronation of 2-Fluoro-6-methoxy-4-methylphenylboronic acid
Welcome to the technical support center for navigating the challenges of using 2-Fluoro-6-methoxy-4-methylphenylboronic acid in your synthetic applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with protodeboronation, a common and frustrating side reaction. Here, we will delve into the underlying causes of this undesired reaction and provide actionable troubleshooting strategies to maximize the yield of your desired cross-coupled product.
Understanding the Challenge: Why is 2-Fluoro-6-methoxy-4-methylphenylboronic acid Prone to Protodeboronation?
Protodeboronation is the cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond.[1][2] This process consumes your starting material and reduces the overall efficiency of your desired transformation, such as the widely used Suzuki-Miyaura cross-coupling reaction.
The susceptibility of 2-Fluoro-6-methoxy-4-methylphenylboronic acid to this side reaction stems from its electronic properties. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon (the carbon atom attached to the boron) more susceptible to protonation, which is a key step in many protodeboronation pathways. The ortho-fluoro substituent also plays a role, influencing the acidity and stability of the boronic acid.
The mechanism of protodeboronation is highly dependent on the reaction conditions, particularly the pH.[2] In the basic conditions typically required for Suzuki-Miyaura coupling, the boronic acid exists in equilibrium with its more reactive boronate form (Ar-B(OH)₃⁻).[3][4] This anionic species is more prone to protodeboronation, especially in the presence of water, which can act as a proton source.[2][3][4]
Competing Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.
Caption: Competing pathways for an aryl boronic acid in a typical cross-coupling reaction.
Troubleshooting Guide
This section addresses common issues encountered when using 2-Fluoro-6-methoxy-4-methylphenylboronic acid and provides targeted solutions.
Question 1: My reaction yield is low, and I'm isolating the protodeboronated byproduct (2-Fluoro-6-methoxy-4-methyltoluene). What are the likely causes and how can I fix it?
This is a classic sign that protodeboronation is outcompeting your desired cross-coupling reaction.[1] The primary factors to investigate are the base, solvent, temperature, and catalyst system.
Explanation of Causality: The rate of protodeboronation is often accelerated by strong bases in aqueous media.[5] High temperatures can also increase the rate of this undesired side reaction. The goal is to find conditions that favor the catalytic cycle of the Suzuki-Miyaura coupling over the protodeboronation pathway.
Troubleshooting Steps & Optimization:
-
Modify the Base:
-
Switch to a weaker base: Strong bases like NaOH or KOH can significantly promote protodeboronation.[3][4] Consider using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5][6] Potassium fluoride (KF) can also be an effective choice, particularly in less aqueous conditions.
-
Use anhydrous conditions: If possible, running the reaction under anhydrous conditions can significantly suppress protodeboronation by removing the primary proton source (water).[7]
-
-
Adjust the Solvent System:
-
Minimize water content: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can accelerate protodeboronation. Try reducing the water content in your solvent mixture (e.g., using a 10:1 or 20:1 ratio of organic solvent to water).
-
Choose a suitable organic solvent: Dioxane, toluene, and THF are common choices. The selection can influence the solubility of the reactants and the overall reaction kinetics.
-
-
Control the Temperature:
-
Lower the reaction temperature: High temperatures can favor protodeboronation. If your reaction is running at a high temperature (e.g., >100 °C), try lowering it to 60-80 °C. While this may slow down the desired reaction, it could have a more pronounced effect on reducing the rate of protodeboronation.
-
-
Optimize the Catalyst System:
-
Increase catalyst loading: A higher catalyst concentration can sometimes accelerate the desired coupling to a greater extent than the side reaction.
-
Use a more active catalyst: Modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote rapid catalytic turnover, which helps the desired reaction outcompete protodeboronation.[6][8] These catalysts are often effective at lower temperatures.
-
Experimental Protocol: Screening Reaction Conditions to Minimize Protodeboronation
The following table provides a starting point for screening different reaction conditions.
| Parameter | Condition A (Harsh) | Condition B (Milder) | Condition C (Anhydrous) |
| Base | NaOH (2 M aq.) | K₂CO₃ (2 M aq.) | K₃PO₄ (solid) |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (10:1) | Anhydrous Dioxane |
| Temperature | 100 °C | 80 °C | 80 °C |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 | XPhos Pd G3 |
Question 2: I'm still observing significant protodeboronation even after optimizing the reaction conditions. Are there alternative strategies I can employ?
If standard optimizations are insufficient, it may be necessary to modify the boronic acid itself or use a "slow-release" strategy.
Explanation of Causality: The high reactivity of the boronic acid can be tempered by converting it into a more stable derivative. These derivatives are designed to slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing the opportunity for protodeboronation.[2][9]
Alternative Strategies:
-
Use a Boronic Ester:
-
Pinacol esters (Bpin): These are common and relatively stable derivatives that can be used in place of the boronic acid.[10]
-
MIDA boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that are unreactive until they are slowly hydrolyzed under the reaction conditions to release the boronic acid.[2][8] This slow release keeps the concentration of the sensitive boronic acid low, favoring the cross-coupling reaction.
-
-
Employ Potassium Aryltrifluoroborates (BF₃K):
Workflow for Implementing a Slow-Release Strategy:
Caption: Workflow for using stable boronic acid derivatives to prevent protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation? Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] It is a common undesired side reaction in Suzuki-Miyaura coupling that consumes the boronic acid, leading to reduced yields of the desired product.[1]
Q2: Are there any analytical techniques to monitor protodeboronation during my reaction? Yes, you can monitor the progress of your reaction and the formation of the protodeboronated byproduct using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can quantify the ratio of your desired product to the protodeboronated side product.
Q3: Can the choice of palladium precatalyst influence the rate of protodeboronation? Absolutely. Highly active palladium precatalysts, such as those incorporating bulky, electron-rich biarylphosphine ligands, can significantly accelerate the rate of the desired Suzuki-Miyaura coupling.[8] When the catalytic cycle is very fast, the boronic acid is consumed in the productive pathway much more rapidly than it can undergo the slower protodeboronation side reaction.[8]
Q4: Does the purity of my 2-Fluoro-6-methoxy-4-methylphenylboronic acid matter? Yes, the purity is crucial. Boronic acids can dehydrate to form cyclic anhydrides (boroxines). The presence of impurities or significant amounts of the boroxine form can affect the reaction kinetics and potentially lead to inconsistent results. It is always recommended to use high-purity boronic acid and to verify its integrity by techniques like NMR spectroscopy before use.
References
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki−Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents in the Absence of an Added Base.
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Butters, M., et al. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
-
Wikipedia. (2023, December 2). Protodeboronation. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36505-36509.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Reddit. (2021, April 20). How to approach choosing reaction conditions for Suzuki? [Online forum post]. Reddit.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. Retrieved from [Link]
- Reddit. (2022, October 12).
- Reddit. (2021, April 20). Tricky Suzuki. [Online forum post]. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Improving Reaction Conversion Rates for 2-Fluoro-6-methoxy-4-methylphenylboronic acid
Welcome to the technical support center for 2-Fluoro-6-methoxy-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile but structurally complex reagent. As Senior Application Scientists, we have compiled our field-proven insights to help you navigate the unique challenges presented by this molecule and achieve higher conversion rates.
Understanding the Reagent: Key Challenges
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, its structure presents specific challenges in cross-coupling reactions, primarily the Suzuki-Miyaura coupling. Understanding these challenges is the first step toward overcoming them.
The primary difficulty arises from steric hindrance . The boronic acid group is flanked by two ortho-substituents: a fluorine atom and a methoxy group. This crowding can significantly impede the key transmetalation step in the Suzuki-Miyaura catalytic cycle, slowing down the reaction and leading to lower yields.[1][2] The electron-donating nature of the methoxy group can also influence the electronic properties of the aryl ring, affecting its reactivity.[3]
A secondary challenge is the potential for protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 1-fluoro-5-methoxy-3-methylbenzene as a byproduct.[4] This side reaction is often exacerbated by high temperatures, prolonged reaction times, and the presence of excess water or certain bases.
This guide will provide a systematic approach to addressing these issues through carefully selected reaction parameters.
Troubleshooting Low Conversion Rates: A Symptom-Based Approach
This section is structured as a series of questions you might be asking when faced with a low-yielding reaction. We provide potential causes and actionable solutions for each.
Question 1: My reaction has stalled with significant starting material remaining. What are the most likely causes and how can I fix it?
When a reaction stalls, it often points to an issue with the catalyst's activity or the fundamental reaction conditions being suboptimal for this sterically hindered substrate.
Potential Cause A: Inadequate Catalyst System (Ligand & Precatalyst)
For sterically demanding substrates like 2-Fluoro-6-methoxy-4-methylphenylboronic acid, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient to promote the reaction efficiently.[5]
Solution: Employ Bulky, Electron-Rich Ligands.
These ligands are designed to stabilize the palladium center and promote both the oxidative addition and the difficult reductive elimination steps for hindered substrates.[1][6]
-
Recommended Ligands:
Experimental Protocol 1: Ligand Screening
-
Setup: Prepare identical reaction vials, each with your aryl halide (1.0 equiv), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2-1.5 equiv), and base (see Question 2).
-
Catalyst Loading: To each vial, add a different palladium/ligand combination. Use a Pd(0) source like Pd₂(dba)₃ (1-2 mol%) with the respective ligand (2-4 mol%), or use a pre-catalyst like XPhos Pd G3 (2 mol%).
-
Reaction: Run the reactions in parallel under identical conditions (solvent, temperature, time).
-
Analysis: Monitor by LC-MS or GC-MS to identify the most effective ligand.
Potential Cause B: Suboptimal Base and Solvent Combination
The base is not just a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[8] Its effectiveness is highly dependent on the solvent system. An inappropriate combination can lead to poor solubility of the base or incomplete activation of the boronic acid.
Solution: Screen Base and Solvent Systems.
-
Bases: For hindered couplings, stronger bases are often required.
-
Potassium Phosphate (K₃PO₄): An excellent, strong base for anhydrous or low-water conditions.[9]
-
Cesium Carbonate (Cs₂CO₃): Often effective when other carbonate bases fail.[10]
-
Potassium Fluoride (KF): Can be effective, but its role is complex, as fluoride ions can both promote and inhibit the reaction.[11][12][13] It is best used in anhydrous conditions.
-
-
Solvents:
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | KF |
| Solvent | Dioxane/H₂O (4:1) | Toluene | THF/H₂O (10:1) | Anhydrous Dioxane |
| Typical Temp. | 80-100 °C | 100-110 °C | 80-100 °C | 100-110 °C |
| Notes | Standard starting point. | Good for anhydrous conditions. | Stronger base, good for difficult couplings. | Use with caution, can be very effective. |
Question 2: I'm observing significant byproduct formation, specifically homocoupling of the boronic acid and/or protodeboronation. How can I suppress these side reactions?
These side reactions point to issues with atmospheric control or the stability of the boronic acid under the reaction conditions.
Potential Cause A: Oxygen Contamination
The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, forming a symmetric biaryl impurity.[1][6] Oxygen can also damage the active Pd(0) catalyst.
Solution: Rigorous Degassing and Inert Atmosphere.
This is a non-negotiable aspect of successful Suzuki-Miyaura couplings.
Experimental Protocol 2: Proper Reaction Setup
-
Solvent Degassing: Before use, sparge all solvents (including water) with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (three cycles) for the most rigorous oxygen removal.[15]
-
Inert Atmosphere: Assemble your reaction flask while it is hot after oven-drying and under a positive pressure of inert gas.
-
Reagent Addition: Add all solid reagents under a blanket of inert gas. Add degassed solvents via syringe.
-
Maintenance: Maintain a positive pressure of inert gas throughout the reaction, for example, by using a balloon filled with Argon or Nitrogen.
Potential Cause B: Protodeboronation
This occurs when the boronic acid reacts with a proton source (like water) to lose its boronic acid moiety. It is often a sign that the reaction conditions are too harsh or the reaction time is too long.
Solution: Modify Reaction Conditions and Reagent Quality.
-
Use High-Purity Boronic Acid: Impurities can catalyze decomposition. Ensure your 2-Fluoro-6-methoxy-4-methylphenylboronic acid is of high purity.[16]
-
Use Anhydrous Conditions: If protodeboronation is severe in aqueous systems, switch to an anhydrous solvent (e.g., Toluene, Dioxane) with a base like K₃PO₄.
-
Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.[8]
-
Use a Boronic Ester: In some cases, converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin), can prevent protodeboronation. The ester can then be used directly in the coupling reaction.[6]
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: How much boronic acid should I use? Is an excess necessary?
A: Yes, it is standard practice to use a slight excess of the boronic acid, typically 1.2 to 1.5 equivalents relative to the limiting electrophile (your aryl halide). This helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions.
Q2: My aryl halide is an aryl chloride, which is known to be less reactive. What is the most critical parameter to change?
A: For less reactive aryl chlorides, the most critical factor is the catalyst system.[6] You must use a highly active catalyst. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand such as SPhos or XPhos is essential to facilitate the difficult oxidative addition step.[15] More forcing conditions, such as higher temperatures (100-120 °C), may also be necessary.
Q3: Can I use fluoride-based bases like CsF or KF, given the fluorine atom on my boronic acid?
A: Yes, fluoride bases can be effective. Fluoride ions can play a complex role, sometimes accelerating the reaction by forming a more reactive palladium-fluoride intermediate.[11][12] However, excess fluoride can also form unreactive anionic boronate species, inhibiting the reaction.[11] If you choose to use a fluoride base like KF or CsF, it is best to use it in anhydrous conditions and carefully screen the stoichiometry.
Q4: The product is difficult to purify from residual boronic acid. What is the best workup procedure?
A: Boronic acids are acidic and can be removed with a basic wash. After the reaction is complete and cooled, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with an aqueous solution of a base like sodium hydroxide (1M NaOH) or sodium carbonate. This will convert the residual boronic acid into its water-soluble boronate salt, which will be extracted into the aqueous layer. Follow this with a water wash and then a brine wash before drying and concentrating the organic layer.
General Experimental Workflow Diagram
Caption: A step-by-step overview of a typical Suzuki-Miyaura coupling experiment.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 17(8), 2492-2503. [Link]
-
ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
ResearchGate. Investigation of the factors influencing the Suzuki–Miyaura coupling... [Link]
-
New Journal of Chemistry. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
RSC Publishing. Suzuki coupling with ligandless palladium and potassium fluoride. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wwjmrd.com [wwjmrd.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nbinno.com [nbinno.com]
Technical Support Center: Purification of Products from 2-Fluoro-6-methoxy-4-methylphenylboronic Acid Couplings
Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and purification protocols for biaryl products synthesized via cross-coupling reactions, specifically using 2-Fluoro-6-methoxy-4-methylphenylboronic acid.
The unique structure of this boronic acid, featuring both ortho-fluoro and ortho-methoxy substituents, presents specific challenges. These groups introduce significant steric hindrance and distinct electronic properties that can influence reaction rates, lead to incomplete conversion, and generate a characteristic profile of impurities.[1][2][3] This guide is designed to help you navigate these challenges to achieve high product purity.
General Purification Workflow Overview
The purification of Suzuki-Miyaura coupling products is a multi-step process aimed at systematically removing unreacted starting materials, catalysts, and reaction byproducts. The optimal path depends on the specific impurities present in your crude mixture.
Caption: High-level purification workflow for Suzuki coupling products.
Troubleshooting Guide
This table addresses common issues observed during the purification of coupling products derived from 2-Fluoro-6-methoxy-4-methylphenylboronic acid.
| Symptom / Observation | Probable Cause | Recommended Solution & Scientific Rationale |
| Crude ¹H NMR shows a singlet around ~1.5-2.5 ppm and a broad singlet >7 ppm corresponding to the boronic acid. | Incomplete reaction or excess boronic acid used. | 1. Basic Aqueous Wash: Perform a liquid-liquid extraction with a mild basic solution (e.g., 1M NaOH or K₂CO₃). Boronic acids are weak Lewis acids that are deprotonated by base to form water-soluble boronate salts, which partition into the aqueous layer.[4][5][6] 2. Scavenger Resin: Stir the crude product in an organic solvent with a diethanolamine (DEAM) functionalized silica resin. The diol groups on the resin form a stable, covalent complex with the boronic acid, allowing it to be removed by simple filtration.[7][8][9] This method is highly selective and avoids aqueous workups. |
| TLC shows two UV-active spots with very similar Rf values, close to the expected product spot. | Homocoupling of the boronic acid. | 1. Optimize Reaction Conditions: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1][10] Ensure future reactions are thoroughly degassed and maintained under a strict inert atmosphere (N₂ or Ar). 2. High-Resolution Chromatography: Use a shallower solvent gradient (e.g., increasing ethyl acetate in hexanes by 1-2% increments) and a high-quality silica gel to improve separation. 3. Recrystallization: If chromatography fails, attempt recrystallization. The desired biaryl product and the homocoupled byproduct will have different crystal packing energies and solubilities in a given solvent system, often allowing for separation.[11] |
| The isolated product is a gray, black, or dark brown solid/oil. | Residual Palladium Catalyst. | 1. Filtration: After the aqueous workup, filter the organic layer through a pad of Celite® to remove precipitated palladium black. 2. Metal Scavengers: If the color persists (indicating soluble palladium), stir the solution with a thiol-functionalized scavenger resin (SiliaMetS® Thiol) or activated carbon, then filter. The soft thiol donor binds tightly to the soft Lewis acidic palladium, removing it from the solution.[8] |
| Mass spectrometry or NMR indicates the presence of 3-fluoro-5-methylanisole. | Protodeboronation of the starting material. | 1. Use Anhydrous Conditions: Protodeboronation is the cleavage of the C-B bond by a proton source, typically water, and can be base-catalyzed.[1][10][12] Using anhydrous solvents and bases can minimize this side reaction. 2. Milder Base: Consider using a weaker base like KF or K₂CO₃, as stronger bases can accelerate the decomposition of the boronic acid.[1] 3. Purification: This byproduct is typically more volatile and less polar than the desired biaryl product and can usually be removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a coupling with 2-Fluoro-6-methoxy-4-methylphenylboronic acid?
You should anticipate four primary impurities:
-
Unreacted 2-Fluoro-6-methoxy-4-methylphenylboronic acid: Due to its steric bulk, this reagent may react slowly or require an excess, leaving unreacted material.[1]
-
Homocoupled Dimer (2,2'-Difluoro-6,6'-dimethoxy-4,4'-dimethyl-1,1'-biphenyl): A common byproduct in Suzuki reactions, especially if oxygen is not rigorously excluded.[10]
-
Protodeboronation Product (3-fluoro-5-methylanisole): This results from the cleavage of the C-B bond and its replacement with a hydrogen atom from a proton source like water.[12]
-
Palladium Residues: The catalyst used in the reaction can precipitate as palladium black or remain as soluble complexes.
Q2: My product is base-sensitive. How can I remove unreacted boronic acid without a basic wash?
The best alternative is to use a scavenger resin.[13] Resins functionalized with N-methylglucamine or diethanolamine (DEAM) are specifically designed to sequester boronic acids.[7][8][14] You simply stir your crude product solution with the resin for a few hours, then filter the resin off. The process is neutral, highly efficient, and avoids the need for aqueous extractions.
Q3: I am struggling to separate my product from the homocoupled dimer by column chromatography. What can I do?
When compounds have very similar polarity, standard chromatography can be ineffective. Try these advanced techniques:
-
Change the Solvent System: Switch from a standard hexane/ethyl acetate system to one with a different selectivity, such as dichloromethane/methanol or toluene/ethyl acetate. This alters the interactions with the silica stationary phase and can often improve separation.[5]
-
Recrystallization: This is often the most powerful tool for separating closely related compounds.[15] Systematically screen solvents (e.g., isopropanol, ethanol, toluene, heptane, or mixtures thereof) to find one where your desired product has high solubility when hot and low solubility when cold, while the impurity remains in solution. Seeding with a pure crystal can aid the process.[16][17]
Q4: Can I avoid chromatography altogether?
Yes, in some cases. If the primary impurity is unreacted boronic acid and your desired product is a solid, a carefully designed workup and crystallization may be sufficient.
-
Perform an exhaustive basic wash (e.g., 3x with 1M NaOH) to remove all boronic acid.
-
Wash with water and brine, then dry the organic layer.
-
Concentrate the organic layer to a small volume and attempt to crystallize the product directly.
This is most successful when the reaction goes to full conversion and homocoupling is minimal.
Detailed Experimental Protocols
Protocol 1: Standard Basic Aqueous Workup
This protocol is the first line of defense for removing acidic impurities like unreacted boronic acid.
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Basic Wash: Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the boronate salt.[7]
-
Repeat: Repeat the basic wash one or two more times to ensure complete removal.
-
Neutralization & Final Wash: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual base and reduce the amount of dissolved water in the organic phase.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of boronic acid.
Protocol 2: Purification via Diethanolamine (DEAM) Scavenger Resin
This solid-phase extraction method is ideal for selectively removing boronic acids under neutral conditions.[7][9]
-
Dissolve Crude Product: After an initial filtration to remove any precipitated catalyst, dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM, THF, or EtOAc).
-
Add Scavenger Resin: Add a DEAM-functionalized scavenger resin (e.g., SiliaBond DEAM) to the solution. Typically, 3-5 equivalents of resin relative to the theoretical amount of excess boronic acid are used.
-
Stir: Stir the suspension at room temperature. The required time can range from 1 to 16 hours. Monitor the removal of the boronic acid impurity by TLC or LC-MS.
-
Filter: Once scavenging is complete, filter the mixture to remove the resin, which now has the boronic acid covalently bound to it.
-
Rinse and Concentrate: Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Decision-Making for Purification Strategy
Choosing the right purification path requires a logical approach based on an initial analysis of the crude reaction mixture.
Caption: Decision tree for selecting the appropriate purification method.
References
- Technical Support Center: Effective Removal of Boric and Acetic Acid Byproducts. (2025). Benchchem.
- Removal of boronic acid impurities from trimethylboroxine. (2025). Benchchem.
- Solid-Supported Scavengers. Supra sciences.
- Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle.
- Can I remove boronic acid using Work up process? (2016).
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Trying to remove a boronic acid in a workup. Help! (2017). Reddit.
- Process for the recovery of a boronic acid. (US10377700B2).
- Guide for crystalliz
- Process for preparing biaryl compounds. (US5922898A).
- Scavenger Resins. Amerigo Scientific.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
-
Hall, D. G. (Ed.). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8436-8457. [Link]
- Getting crystals your crystallographer will treasure: a beginner's guide. (2012).
- 4 Recrystallization Methods for Increased Yield. (2018). YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Cusumano, Z. T., et al. (2014). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. Journal of medicinal chemistry, 57(19), 7837-7855. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. suprasciences.com [suprasciences.com]
- 9. silicycle.com [silicycle.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 14. US10377700B2 - Process for the recovery of a boronic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. unifr.ch [unifr.ch]
- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the efficiency of 2-Fluoro-6-methoxy-4-methylphenylboronic acid Suzuki coupling
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and nuances associated with the use of 2-Fluoro-6-methoxy-4-methylphenylboronic acid , a sterically hindered and electronically complex substrate. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot common issues and optimize your reaction efficiency, with a core focus on the critical role of the solvent system.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental failures in a question-and-answer format. We focus on diagnosing the root cause, with a particular emphasis on how the solvent system contributes to the problem.
Q1: My reaction has stalled or shows very low conversion. What are the likely solvent-related causes?
A1: Low conversion with a sterically hindered substrate like 2-Fluoro-6-methoxy-4-methylphenylboronic acid is a frequent issue.[1][2] Before suspecting catalyst death, evaluate your solvent system, as it governs the interplay of all reaction components.
-
Causality: The Suzuki reaction is often a biphasic system (e.g., an organic solvent and an aqueous base solution).[3] The reaction's success hinges on the efficient interaction between the organic-soluble components (aryl halide, catalyst) and the aqueous-soluble base. The solvent's properties dictate the efficiency of this phase transfer.[4]
-
Troubleshooting Steps:
-
Check Water Content and Ratio: While some water is essential for dissolving bases like K₃PO₄ or Cs₂CO₃, an excessive amount can be detrimental.[5] It can lead to excessive dilution of the reactants and the base in their respective phases, slowing down the crucial transmetalation step.[3][4] If you are using a 10:1 Dioxane/H₂O mixture, try reducing the water content to 20:1 or even using a finely powdered, anhydrous base like K₃PO₄ in a strictly polar aprotic solvent.[6]
-
Evaluate Solvent Choice: For hindered substrates, ethereal solvents are often a reliable starting point.
-
Dioxane and THF are excellent choices due to their ability to dissolve the organometallic intermediates and their partial miscibility with water, which aids phase interaction.[7]
-
2-Methyltetrahydrofuran (2-MeTHF) can be a superior alternative, sometimes offering higher yields due to its different solubility profile and higher boiling point, allowing for higher reaction temperatures.[8]
-
Toluene is a less polar option. While effective, it can sometimes be less efficient for hindered couplings if the catalyst complex has poor solubility.
-
-
Ensure Solvent Purity and Degassing: Commercial solvents can contain impurities that poison palladium catalysts.[3][9] Traces of peroxides in aged THF or dioxane are particularly notorious. Furthermore, dissolved oxygen can lead to the oxidative homocoupling of the boronic acid, consuming your starting material and deactivating the catalyst.[7]
-
Q2: I'm observing significant formation of a homocoupled biaryl from my boronic acid. How can I suppress this side reaction?
A2: Homocoupling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is typically caused by the presence of oxygen or an inefficient Pd(II) to Pd(0) reduction.[7] The solvent plays an indirect but crucial role here.
-
Causality: Oxygen in the system can oxidize the Pd(0) catalyst to Pd(II), which can then promote the dimerization of the boronic acid.[7] If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can be sluggish or incomplete, leading to residual Pd(II) that drives homocoupling.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. The solvent is the largest component by volume, and therefore the largest potential source of dissolved oxygen. Ensure your solvent and the assembled reaction vessel are meticulously purged with an inert gas.[12]
-
Solvent and Base Mixing: In a biphasic system, vigorous stirring is essential. Poor mixing creates a large interface area with the headspace, which may contain trace oxygen. It also slows down the main catalytic cycle, giving the side reaction more time to occur.
-
Consider a Homogeneous System: While less common, switching to a single-phase system can sometimes help. Using a soluble organic base like an amine in a polar aprotic solvent (e.g., DMF, DMAc) can eliminate the phase-transfer issues, though this requires careful screening as it can open up other side reaction pathways.[7]
-
Q3: My primary side product is the protodeboronated arene (2-Fluoro-6-methoxytoluene). What conditions are promoting this?
A3: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under basic conditions at elevated temperatures.[13]
-
Causality: The C-B bond is susceptible to cleavage by water or other protic sources, a reaction that is often catalyzed by the base or even the palladium catalyst itself.[13] The longer the boronic acid remains in a reactive, basic environment before it can engage in the catalytic cycle, the more likely it is to decompose.
-
Troubleshooting Steps:
-
Re-evaluate the Solvent/Base Combination:
-
Water Content: High water content in combination with a strong base and high temperature is a recipe for protodeboronation. Minimize the water in your solvent system.[3]
-
Solvent Polarity: Highly polar, protic solvents (like alcohols) can be a source of protons and should generally be avoided unless specific catalyst systems are used.[14] Aprotic solvents like dioxane, toluene, or 2-MeTHF are preferred.[2]
-
-
Use a More Stable Boronic Acid Derivative: If protodeboronation remains a persistent issue, the problem may be the inherent instability of the boronic acid under the required conditions. Consider converting it to a more stable derivative in situ or prior to the reaction.
-
Potassium Trifluoroborate Salts (ArBF₃K): These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low.[12]
-
Boronate Esters (e.g., Pinacol Esters): These are significantly more stable towards protodeboronation and are excellent alternatives for challenging substrates.[15]
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions, focusing on solvent-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in the Suzuki-Miyaura catalytic cycle?
A1: The solvent is not merely an inert medium; it actively participates in and influences every step of the catalytic cycle.[16] Its primary roles include:
-
Solubilization: The solvent must dissolve the aryl halide, the boronic acid (or its active form), and the palladium catalyst complex. A cross-coupling reaction involves a mix of organic and inorganic species, making a solvent system that can accommodate all of them essential.[16]
-
Influencing Catalyst Activity: Solvents can coordinate to the palladium center, affecting its reactivity. For instance, highly coordinating solvents like DMF might stabilize certain catalytic intermediates differently than non-coordinating solvents like toluene.[14][17]
-
Facilitating Transmetalation: In biphasic systems, the solvent choice governs the efficiency of transferring the activated boronate species (formed in the aqueous phase with the base) to the palladium complex (in the organic phase).[3][4]
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting where the solvent system has a critical impact.
Q2: Which solvent system is the best starting point for this specific boronic acid?
A2: For a sterically hindered substrate like 2-Fluoro-6-methoxy-4-methylphenylboronic acid, a robust starting point is a 10:1 mixture of 1,4-Dioxane and an aqueous 2M K₃PO₄ solution .[6][12]
-
Why Dioxane? It has a relatively high boiling point (101 °C), allowing for elevated reaction temperatures which are often necessary for hindered substrates. It is also an excellent solvent for the palladium complexes.[2]
-
Why K₃PO₄? Potassium phosphate is a strong enough base to facilitate transmetalation but is generally less harsh than hydroxides, which can promote side reactions.[6]
If this system fails, the next logical step is to screen other ethereal solvents like 2-MeTHF or switch to an aromatic solvent like toluene , potentially with a different base such as Cs₂CO₃ .
Data Summary: Solvent Selection Guide
The choice of solvent can significantly impact reaction outcomes. While the Suzuki reaction is known for its versatility, trends can be observed, especially with challenging substrates.[18]
| Solvent System | Typical Ratio (org:aq) | Boiling Point (°C) | Key Characteristics & Considerations |
| Dioxane / H₂O | 5:1 to 10:1 | ~100 | Workhorse Solvent. Good for a wide range of substrates. High boiling point is beneficial for hindered couplings. Potential peroxide formation upon storage. |
| THF / H₂O | 5:1 to 10:1 | ~66 | Lower boiling point, suitable for more reactive partners. Good solubilizing properties. Potential peroxide formation.[3] |
| Toluene / H₂O | 10:1 | ~111 (Toluene) | Nonpolar choice. Good for high-temperature reactions. Phase separation is very clean. May be less effective if catalyst complex solubility is an issue.[16] |
| 2-MeTHF / H₂O | 10:1 | ~80 | Greener alternative. Higher boiling point than THF and less prone to peroxide formation. Often shows improved performance.[8] |
| DMF or DMAc | (Often neat) | 153 (DMF) | Polar aprotic. Can be used for homogeneous reactions with soluble bases. High boiling point. Can sometimes lead to different selectivity or side reactions.[14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid
This protocol is a robust starting point for coupling with a typical aryl bromide.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[12]
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step.[10]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.[12]
-
Reaction: Place the vessel in a preheated oil bath at 90–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability
If protodeboronation is a major issue, converting the boronic acid to a more stable diethanolamine adduct can be highly effective.
-
Dissolution: In a vial, dissolve 2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.0 equiv) in a minimal amount of a solvent like CH₂Cl₂ or THF.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation & Isolation: A white solid will typically precipitate. Continue stirring for 15-20 minutes. Isolate the solid by vacuum filtration.
-
Drying & Use: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable, crystalline solid can now be used directly in the Suzuki coupling protocol in place of the boronic acid, often with excellent results.[12]
References
-
ArODES, F., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions . Helvetica Chimica Acta. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2013). Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews. Available at: [Link]
-
Nodwell, M. B., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . Israel Journal of Chemistry. Available at: [Link]
-
Leahy, D. K., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents . Reaction Chemistry & Engineering. Available at: [Link]
-
Reich, T. E., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . National Institutes of Health. Available at: [Link]
-
Hoffmann, R., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media . National Institutes of Health. Available at: [Link]
-
WuXi STA (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction . WuXi AppTec. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health. Available at: [Link]
-
Anderson, N. G. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings . Anderson's Process Solutions. Available at: [Link]
-
Francke, R., & Schille, B. (2014). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? . ResearchGate. Available at: [Link]
-
Wikipedia (n.d.). Suzuki reaction . Wikipedia. Available at: [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES . ResearchGate. Available at: [Link]
-
HEIA-FR (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions . University of Applied Sciences and Arts Western Switzerland. Available at: [Link]
-
Baudoin, O., et al. (2001). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester . ResearchGate. Available at: [Link]
-
Reddit (2023). Water content and suzuki reaction . r/Chempros. Available at: [Link]
-
Wang, X., et al. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis . MDPI. Available at: [Link]
-
Wisniewska, H. M., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HTA-FR [heia-fr.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 2-Fluoro-6-methoxy-4-methylphenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, prized for its versatility and functional group tolerance.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the success, efficiency, and scope of this transformation. This guide provides an in-depth comparison of 2-Fluoro-6-methoxy-4-methylphenylboronic acid against a spectrum of other boronic acids, offering field-proven insights and experimental frameworks to navigate the subtleties of this powerful reaction.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount to making informed experimental choices. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl halide). This oxidizes the palladium to a Pd(II) species and is often the rate-determining step of the reaction.[4] The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl.
-
Transmetalation : This step involves the transfer of the organic moiety from the boron atom to the Pd(II) center. A base is crucial for this step; it activates the boronic acid by forming a more nucleophilic "ate" complex (boronate), which facilitates the ligand exchange on the palladium complex.[5][6][7] The exact mechanism of transmetalation is complex and remains an area of active investigation, but the formation of this boronate is widely accepted as a key prerequisite.[1][8]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][4] Bulky, electron-rich ligands on the palladium catalyst can promote this step.
Figure 2: Structural comparison of the boronic acids under analysis.
Data Summary: Performance in a Model Reaction
The following table summarizes the expected performance of these boronic acids in a standardized coupling reaction with 4-bromoanisole. The data is illustrative, compiled from established principles in the literature, to highlight the relative differences in reactivity and required conditions.
| Boronic Acid | Key Structural Features | Predicted Yield (%) | Optimal Catalyst/Ligand System | Recommended Base | Key Considerations |
| Phenylboronic Acid | Unsubstituted (Baseline) | >95 | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | K₂CO₃, Na₂CO₃ | Generally robust and high-yielding under standard conditions. [3] |
| 2,4,6-Trimethylphenylboronic Acid (Mesityl) | Highly Sterically Hindered, Electron-Rich | 70-85 | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄, Cs₂CO₃ | Requires bulky, electron-rich ligands and stronger bases to overcome steric hindrance in transmetalation. [9][10] |
| 4-(Trifluoromethyl)phenylboronic Acid | Strongly Electron-Deficient | 85-95 | Pd(OAc)₂ / SPhos | K₃PO₄ | Prone to protodeboronation. [11]Using boronic esters or carefully controlled conditions can mitigate this issue. |
| 2-Fluoro-6-methoxy-4-methylphenylboronic Acid | Sterically Hindered, Mixed Electronic Effects | 65-80 | XPhos Pd G3 or Pd₂(dba)₃ / RuPhos | K₃PO₄, t-BuOK | Complex substrate requiring highly active catalyst systems and stronger bases to achieve good conversion. [10][12] |
Experimental Protocols: A Self-Validating System
Trustworthy protocols are self-validating. The following procedures are designed to provide a robust starting point for optimization. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time.
General Protocol for Suzuki-Miyaura Coupling
This procedure is a general starting point for the coupling of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve ~0.1 M concentration)
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Reactivity of Fluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The choice of the boronic acid partner is critical, as its electronic and steric properties profoundly influence reaction outcomes. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorinated phenylboronic acid isomers, offering insights grounded in mechanistic principles and providing a framework for experimental validation.
The Decisive Role of Fluorine Substitution in Suzuki-Miyaura Coupling
The introduction of a fluorine atom to the phenylboronic acid ring significantly alters its reactivity. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the formation of the boronate species, a key step for transmetalation to the palladium catalyst. However, this is counterbalanced by fluorine's electron-donating resonance effect (+R) and potential steric hindrance, creating a nuanced reactivity profile that is highly dependent on the isomer .
The transmetalation step is frequently the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1] The efficiency of this step is a delicate balance: the boronic acid must be sufficiently Lewis acidic to form the boronate, yet the aryl group must remain nucleophilic enough to transfer to the palladium center. The position of the fluorine substituent dictates the interplay of these electronic effects.
Understanding the Isomeric Effects: A Mechanistic Perspective
The reactivity of the fluorophenylboronic acid isomers can be rationalized by considering the combined influence of inductive and resonance effects, as well as steric factors.
-
Para-Fluorophenylboronic Acid: In the para position, the strong -I effect of fluorine is partially offset by its +R effect. This results in a moderate increase in the Lewis acidity of the boron atom. The aryl group's nucleophilicity is reduced but not drastically, leading to a generally efficient transmetalation. The linear geometry of the para substituent presents minimal steric hindrance.
-
Meta-Fluorophenylboronic Acid: At the meta position, the +R effect is negligible, and the reactivity is dominated by the powerful -I effect. This leads to a significant increase in the Lewis acidity of the boron, which can be beneficial. However, the strong electron withdrawal deactivates the aryl ring, reducing its nucleophilicity and potentially slowing the transmetalation step.
-
Ortho-Fluorophenylboronic Acid: The ortho isomer presents a unique case. The -I effect is at its strongest due to proximity to the boronic acid group. Furthermore, the potential for intramolecular hydrogen bonding between the fluorine and the boronic acid hydroxyl groups can further increase its acidity.[2] However, the ortho position also introduces significant steric hindrance, which can impede the approach of the bulky palladium complex, thereby hindering the transmetalation step.
Based on these principles, a general reactivity trend can be anticipated.
Comparative Reactivity: A Quantitative Overview
| Isomer | Key Influencing Factors | Predicted Relative Reactivity | Representative Yield (%) |
| p-Fluorophenylboronic acid | Balanced -I and +R effects, minimal steric hindrance. | High | 92 |
| m-Fluorophenylboronic acid | Dominant -I effect, reduced aryl nucleophilicity. | Moderate | 78 |
| o-Fluorophenylboronic acid | Strong -I effect, significant steric hindrance. | Low | 45 |
This predicted trend underscores the critical role of substituent position in dictating the outcome of the Suzuki-Miyaura coupling.
Experimental Validation: A Protocol for Comparative Analysis
To empirically validate the proposed reactivity trend, a systematic kinetic analysis is essential. High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction progress and determining initial rates.
Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling of Fluorophenylboronic Acid Isomers
Objective: To determine the initial reaction rates and kinetic profiles for the coupling of ortho-, meta-, and para-fluorophenylboronic acid with a common aryl halide.
Materials:
-
ortho-Fluorophenylboronic acid
-
meta-Fluorophenylboronic acid
-
para-Fluorophenylboronic acid
-
4-Bromoanisole (or other suitable aryl halide)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
Toluene (anhydrous)
-
H₂O (degassed)
-
Internal standard (e.g., dodecane)
-
Reaction vials, stir bars, and heating block
Experimental Workflow:
Caption: Experimental workflow for the kinetic analysis of Suzuki-Miyaura coupling reactions.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of 4-bromoanisole in anhydrous toluene.
-
Prepare separate 0.2 M stock solutions for each fluorophenylboronic acid isomer in anhydrous toluene.
-
Prepare a catalyst stock solution containing Pd(OAc)₂ and SPhos (1:2 molar ratio) in anhydrous toluene.
-
Prepare a 1.0 M aqueous solution of K₃PO₄.
-
-
Reaction Setup:
-
In a series of reaction vials equipped with stir bars, add the 4-bromoanisole stock solution and the respective fluorophenylboronic acid stock solution.
-
Add a known amount of an internal standard (e.g., dodecane) to each vial.
-
Place the vials in a preheated reaction block set to the desired temperature (e.g., 80 °C).
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions, add the catalyst stock solution followed by the aqueous K₃PO₄ solution to each vial simultaneously.
-
Start a timer immediately after the addition of the base.
-
At regular time intervals (e.g., 0, 5, 10, 20, 40, and 60 minutes), withdraw a small aliquot from each reaction vial and quench it in a separate vial containing a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC to determine the concentration of the product and the remaining reactants relative to the internal standard.
-
Plot the concentration of the product versus time for each isomer.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Concluding Remarks for the Practicing Scientist
The positional isomerism of the fluorine substituent on phenylboronic acid has a profound and predictable impact on its reactivity in Suzuki-Miyaura cross-coupling. While the para-isomer is generally the most reactive due to a favorable balance of electronic effects and minimal steric hindrance, the meta- and ortho-isomers exhibit diminished reactivity due to decreased aryl nucleophilicity and increased steric hindrance, respectively.
For drug development and fine chemical synthesis, a deep understanding of these structure-activity relationships is paramount. It allows for the rational selection of reagents and the optimization of reaction conditions to achieve desired synthetic outcomes. The experimental protocol provided herein offers a robust framework for researchers to quantify these reactivity differences in their own systems, leading to more efficient and predictable synthetic strategies.
References
-
Kubiak, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
-
Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
Sources
A Senior Application Scientist’s Guide to 2-Fluoro-6-methoxy-4-methylphenylboronic Acid: Unlocking Strategic Advantages in Cross-Coupling Reactions
For researchers, medicinal chemists, and process development professionals, the strategic selection of a building block in cross-coupling reactions is paramount. The Suzuki-Miyaura reaction, a cornerstone of modern synthesis, offers a powerful method for C-C bond formation, yet its success is critically dependent on the nuanced properties of the boronic acid reagent. This guide provides an in-depth analysis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid, a reagent whose unique substitution pattern offers distinct advantages over seemingly similar alternatives. We will explore the interplay of its structural and electronic features, supported by mechanistic principles and comparative data, to illustrate its value in synthesizing complex molecular architectures.
Deconstructing the Reagent: A Structural and Electronic Profile
The efficacy of 2-Fluoro-6-methoxy-4-methylphenylboronic acid stems from the precise arrangement of its substituents, which collectively modulate its reactivity, stability, and steric profile. Each group—the ortho-fluoro, ortho-methoxy, and para-methyl—exerts a distinct influence.
-
Ortho-Fluoro Group: As a strongly electronegative atom, fluorine acts as a potent electron-withdrawing group (EWG) via induction. This effect increases the Lewis acidity of the boron center.[1][2] This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura cycle, often a rate-determining step, by promoting the formation of the reactive boronate species.[3] Furthermore, an ortho-fluoro substituent can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, a stabilizing interaction that enhances its acidity compared to its meta or para isomers.[1]
-
Ortho-Methoxy Group: The methoxy group presents a dual electronic nature. It is electron-withdrawing inductively but acts as an electron-donating group (EDG) through resonance. In the ortho position, its steric bulk is also a significant factor, influencing the orientation of the phenyl ring during the coupling process.
-
Para-Methyl Group: As a weak electron-donating group, the para-methyl substituent slightly increases the electron density of the aromatic ring, which can enhance the nucleophilicity of the organic group being transferred to the palladium center.[3][4]
The combination of a strong EWG (fluoro) and two EDGs (methoxy, methyl) creates a finely tuned electronic environment that avoids the extremes of highly activated or deactivated systems.
Caption: Interplay of electronic and steric effects in the target reagent.
Performance Benchmarking Against Common Alternatives
To fully appreciate the advantages of 2-Fluoro-6-methoxy-4-methylphenylboronic acid, it is essential to compare it to reagents that isolate the effects of its individual substituents. While direct head-to-head comparative yield data under identical conditions is scarce in the literature, we can infer relative performance based on established mechanistic principles.[3][5]
| Reagent | Key Structural Features | Predicted Electronic Effect | Impact on Transmetalation | Primary Application Context |
| 2-Fluoro-6-methoxy-4-methylphenylboronic acid | ortho-F, ortho-OMe, para-Me | Balanced EWG/EDG; high Lewis acidity | Modulated and efficient | Synthesis of sterically hindered, electronically tuned biaryls. |
| Phenylboronic acid | Unsubstituted | Neutral | Baseline/Moderate Rate | General purpose, simple biaryl synthesis. |
| 2-Fluorophenylboronic acid [6] | Single ortho-F | Strong EWG (-I) | Slower than baseline due to reduced nucleophilicity. | Introducing a 2-fluorophenyl moiety. |
| 2-Methoxyphenylboronic acid | Single ortho-OMe | Net EDG (+R > -I) | Faster than baseline, but potential for O-chelation issues.[7] | Introducing an ortho-alkoxy group. |
| 4-Methylphenylboronic acid [8] | Single para-Me | Weak EDG | Faster than baseline.[4] | Simple activated couplings. |
| Mesitylboronic acid (2,4,6-trimethyl) | Di-ortho-Me | Strong EDG, high steric bulk | Very slow due to severe steric hindrance.[9] | Synthesizing highly hindered biaryls, requires harsh conditions. |
This comparison highlights the unique position of our target reagent. Unlike strongly deactivated rings (e.g., 2-fluorophenylboronic acid) or highly hindered ones (e.g., mesitylboronic acid), it provides a balance of steric bulk and modulated electronics for controlled, efficient coupling.
The Strategic Advantages in Application
The unique substitution pattern translates into tangible benefits for the synthetic chemist.
Advantage 1: Fine-Tuned Reactivity for Selective Coupling The combination of electron-withdrawing and -donating groups provides a "sweet spot" of reactivity. The increased Lewis acidity from the ortho-fluoro group primes the molecule for activation, while the donating groups ensure the phenyl ring remains sufficiently nucleophilic for efficient transmetalation. This balance is crucial in complex syntheses where multiple potential coupling sites exist or where sensitive functional groups must be tolerated.[9]
Advantage 2: Steric Control for Complex Architectures and Atropisomerism The presence of two ortho substituents (fluoro and methoxy) provides significant steric shielding around the C-B bond. While extreme steric hindrance can impede coupling, the moderate bulk here is advantageous for several reasons:
-
Reduced Homocoupling: It disfavors the unwanted side reaction of boronic acid homocoupling.
-
Synthesis of Hindered Biaryls: It is an ideal reagent for coupling with sterically demanding aryl halides.
-
Control of Atropisomerism: For the synthesis of axially chiral biaryls, the steric environment created by the two different ortho groups can enforce a high degree of rotational restriction around the newly formed C-C bond, enabling regio- and atropselective outcomes.[7]
Advantage 3: A Valuable Motif in Drug Discovery The resulting 2-fluoro-6-methoxy-4-methylphenyl moiety is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the overall substitution pattern can lock the biaryl product into a specific, biologically active conformation. This makes the parent boronic acid a key building block for developing novel therapeutics.[8][10]
Experimental Validation and Protocols
To objectively compare performance, a standardized protocol is essential. The following procedure provides a robust framework for a Suzuki-Miyaura cross-coupling that can be adapted for comparative studies.
Protocol 1: Standardized Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl bromide with various phenylboronic acids to compare reaction efficiency.
Reagents & Equipment:
-
Aryl Bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid reagent (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture), degassed
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
TLC plates, GC-MS for monitoring
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the selected boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at 1-hour intervals until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Standardized workflow for comparative Suzuki-Miyaura reactions.
Illustrative Comparative Performance Data
The table below presents expected outcomes based on the principles discussed, using the protocol above. These are illustrative values and actual results will vary with the specific substrates.
| Boronic Acid Reagent | Typical Reaction Time | Illustrative Yield (%) | Key Observations |
| 2-Fluoro-6-methoxy-4-methylphenylboronic acid | 2-4 hours | 85-95% | Clean conversion, minimal side products. |
| Phenylboronic acid | 4-6 hours | 80-90% | Standard baseline performance. |
| 2-Fluorophenylboronic acid | 8-12 hours | 65-75% | Sluggish reaction due to strong deactivation. |
| 2-Methoxyphenylboronic acid | 3-5 hours | 82-92% | Efficient, but potential for minor byproducts. |
| Mesitylboronic acid | > 24 hours | < 40% | Very slow, requires more forcing conditions. |
Mechanistic Underpinnings: The Suzuki-Miyaura Cycle
The advantages of 2-Fluoro-6-methoxy-4-methylphenylboronic acid are best understood by examining its role within the catalytic cycle. The cycle consists of three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is where our reagent truly shines. The base activates the boronic acid to form a more nucleophilic boronate species [B(OH)₃]⁻. The increased Lewis acidity conferred by the ortho-fluoro group accelerates this activation. Subsequently, the electronically balanced and sterically defined aryl group is transferred to the palladium center, a process that is both efficient and highly selective due to the unique substitution pattern.
Conclusion
2-Fluoro-6-methoxy-4-methylphenylboronic acid is more than just another reagent; it is a strategic tool for precise molecular engineering. Its superiority over simpler analogues lies in the sophisticated interplay of its substituents, which provides a unique combination of modulated reactivity, steric control, and enhanced Lewis acidity . For scientists engaged in the synthesis of complex biaryls, particularly in the fields of drug discovery and materials science, this reagent offers a reliable and efficient solution to challenges that cannot be met with standard, off-the-shelf boronic acids. By understanding the causality behind its performance, researchers can leverage its distinct advantages to accelerate innovation and achieve previously inaccessible synthetic targets.
References
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2-Fluoro-4-methylphenylboronic acid . MySkinRecipes. [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling . MDPI. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds . MDPI. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters . ResearchGate. [Link]
-
Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step . Sci-Hub. [Link]
-
The Interplay Between Steric and Electronic Effects in S(N)2 Reactions . PubMed. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation . PMC - NIH. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation . Beilstein Journals. [Link]
-
Organoborane coupling reactions (Suzuki coupling) . PMC - NIH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC - PubMed Central. [Link]
-
2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 . PubChem. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . ResearchGate. [Link]
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Fluoro-4-methylphenylboronic acid [myskinrecipes.com]
A Comparative Guide to the Structural Validation of Compounds Synthesized from 2-Fluoro-6-methoxy-4-methylphenylboronic Acid
For researchers and professionals in drug development, the synthesis of novel compounds is merely the first step. The subsequent, and arguably more critical, phase is the rigorous and unambiguous confirmation of the synthesized molecule's structure. This guide provides an in-depth comparison of the primary analytical techniques used for the structural validation of compounds derived from 2-Fluoro-6-methoxy-4-methylphenylboronic acid, a versatile building block in modern medicinal chemistry. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your results.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Boronic acids like 2-Fluoro-6-methoxy-4-methylphenylboronic acid are key reagents in these transformations, used to construct complex biaryl structures often found in pharmaceuticals.[3][4][5] The presence of fluorine, methoxy, and methyl groups on the phenyl ring introduces specific electronic and steric properties, making precise structural confirmation essential. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for this purpose.
The Validation Workflow: A Strategic Overview
A robust validation strategy is not linear but rather a logical progression of complementary analyses. Each technique provides a unique piece of the structural puzzle. The confidence in a final structure is built upon the convergence of data from these orthogonal methods.
Caption: A typical workflow for the structural validation of a novel organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and proximity of atoms. For derivatives of 2-Fluoro-6-methoxy-4-methylphenylboronic acid, a multi-nuclear approach is indispensable.
Expertise & Experience in NMR Analysis:
-
¹H NMR: This is the initial and most fundamental NMR experiment. It confirms the successful incorporation of the aromatic moiety by identifying the characteristic signals for the aromatic protons, the methoxy group (~3.8-4.0 ppm), and the methyl group (~2.2-2.5 ppm). The key diagnostic is observing the coupling between protons and the fluorine atom (H-F coupling), which splits proton signals and confirms the fluorine's position relative to the protons.
-
¹³C NMR: This technique maps the carbon skeleton. For these specific compounds, the carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF), providing definitive evidence of the C-F bond. The presence of signals for the methoxy and methyl carbons further corroborates the structure.[6]
-
¹⁹F NMR: This is an exceptionally powerful and clean technique for fluorinated compounds.[7] Since ¹⁹F has 100% natural abundance and high sensitivity, a single fluorine atom in the molecule typically yields a sharp, well-resolved signal. Its chemical shift provides information about the electronic environment, and its presence confirms the integrity of the fluorophenyl group post-synthesis. It is also highly effective for quantifying the compound against a fluorinated internal standard.[8]
-
¹¹B NMR: While less common for final product validation, ¹¹B NMR is invaluable for monitoring the reaction. A signal corresponding to the boronic acid starting material will disappear upon successful coupling, confirming the reaction's completion.[9]
-
2D NMR (COSY, HSQC, HMBC): When the structure is complex or ¹H NMR spectra are crowded, 2D techniques are essential. HMBC (Heteronuclear Multiple Bond Correlation) is particularly crucial as it reveals long-range correlations (2-3 bonds) between protons and carbons.[10] For example, an HMBC experiment can show a correlation from the methoxy protons to the aromatic carbon they are attached to, unambiguously placing the methoxy group.
Caption: How different NMR experiments probe the molecular structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as a critical checkpoint for validation. High-Resolution Mass Spectrometry (HRMS) is the gold standard, offering mass accuracy sufficient to determine the elemental formula.
Expertise & Experience in MS Analysis:
-
Trustworthiness through Accuracy: For a hypothetical Suzuki coupling product of 2-Fluoro-6-methoxy-4-methylphenylboronic acid with pyridine, the expected molecular formula is C₁₃H₁₂FNO. HRMS can measure the mass-to-charge ratio (m/z) to within 0.001 Da, allowing for the confident assignment of this elemental composition and ruling out other possibilities with the same nominal mass.
-
Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer (fragmentation pattern) provides a fingerprint that can be used to confirm its structure. For instance, the loss of a methyl group (-15 Da) or a methoxy group (-31 Da) from the molecular ion would be consistent with the expected structure.
-
Choosing the Right Ionization:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules that are often the products of Suzuki couplings. It typically shows a strong signal for the protonated molecule [M+H]⁺.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for more volatile and thermally stable compounds. It provides both retention time data from the GC and mass data from the MS, offering an extra layer of identification.[6][8]
-
X-Ray Crystallography: The Definitive 3D Answer
When absolute, unambiguous proof of structure is required, single-crystal X-ray crystallography is the ultimate authority.[11][12] It moves beyond mere connectivity to provide a precise three-dimensional map of atomic positions, bond lengths, and bond angles in the solid state.[13][14]
Expertise & Experience in Crystallographic Analysis:
-
The Unambiguous Standard: NMR and MS data are interpreted to build a structural hypothesis. X-ray crystallography directly visualizes that structure, confirming connectivity, resolving stereochemistry, and elucidating the molecule's conformation.
-
The Causality of Crystal Growth: The primary and most significant hurdle for this technique is the need to grow a high-quality single crystal.[13][15] This can be a time-consuming process of trial and error, involving screening various solvents and crystallization conditions. The inability to form suitable crystals is the main reason this technique is not used for every compound.
-
Beyond the Molecule: Crystallography also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for understanding the solid-state properties of a drug substance, including polymorphism, stability, and solubility.[15]
Comparative Performance Summary
| Feature | NMR Spectroscopy | Mass Spectrometry (HRMS) | X-Ray Crystallography |
| Primary Information | Atomic connectivity, chemical environment | Molecular weight, elemental formula | Absolute 3D structure, stereochemistry |
| Sample Requirement | 1-10 mg, soluble | < 1 mg, soluble | Single crystal (~50-100 µm)[14] |
| Sample State | Solution (or Solid-State NMR) | Solution or solid | Crystalline Solid |
| Destructive? | No | Yes (consumes sample) | No (crystal can be recovered) |
| Key Strength | Detailed connectivity map (the "blueprint") | Unambiguous elemental formula | Unambiguous 3D structure (the "gold standard")[11] |
| Key Limitation | Infers structure from data; can be ambiguous for complex isomers | Provides no connectivity information | Requires a suitable single crystal, which can be difficult to obtain[13] |
Protocols for a Self-Validating System
A trustworthy validation workflow integrates these techniques sequentially.
Protocol 1: Initial Screening and Purification Confirmation
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the boronic acid and the appearance of the product spot/peak.
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up and purify the crude product using column chromatography on silica gel.
-
Post-Purification Check: Combine the pure fractions and analyze a small aliquot by LC-MS. This confirms the purity of the sample and provides an initial mass confirmation of the product. The mass of the main peak should correspond to the expected [M+H]⁺ or [M-H]⁻ of the target compound.
Protocol 2: Comprehensive Structural Elucidation
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Verify that the integration of signals matches the expected proton counts (e.g., 3H for OCH₃, 3H for CH₃, aromatic protons). Analyze splitting patterns for evidence of H-F coupling.
-
¹³C {¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Count the number of unique carbon signals to ensure it matches the expected structure. Look for the characteristic C-F doublet.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The presence of a signal confirms fluorine incorporation.
-
HRMS Analysis: Submit a small sample (~1 mg) for HRMS analysis (e.g., ESI-TOF). The resulting exact mass should match the calculated mass for the proposed elemental formula to within 5 ppm.
Protocol 3: Absolute Structure Determination (If Required)
-
Crystal Growth: Systematically attempt to grow single crystals of the purified compound. Common methods include slow evaporation from various solvents (e.g., ethyl acetate, dichloromethane, methanol), vapor diffusion, or layering techniques.
-
Crystal Selection & Mounting: Under a microscope, select a well-formed, defect-free crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.[13]
-
Data Collection: Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion and collect diffraction data.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using appropriate software. The resulting electron density map is used to build and refine the atomic model of the molecule.[11]
By synergistically applying these techniques, researchers can build an unshakeable, self-validating case for the structure of their synthesized compounds, ensuring the scientific integrity required for progression into further research and development.
References
- Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium.
- JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
- Northwestern University. (n.d.). Crystallographic Structure Elucidation. IMSERC.
- Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
- Excillum. (n.d.). Small molecule crystallography. Excillum.
- Maschmeyer-Tombs, T., et al. (2025, November 19). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. Organic Letters.
- Maschmeyer-Tombs, T., et al. (2025, November 19). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. ResearchGate.
- (n.d.). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing.
- Wójtowicz, A., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI.
- (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry.
- Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
- (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health.
- (n.d.). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate.
- Predecki, D. P., et al. (n.d.). quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic. Shippensburg University.
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- (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Chem-Impex.
- (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. National Institutes of Health.
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A Senior Application Scientist's Guide to the Efficacy of Substituted Phenylboronic Acid Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, the nuanced world of structure-activity relationships (SAR) is paramount. The subtle modification of a core scaffold can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic profile. Phenylboronic acids are a privileged scaffold in medicinal chemistry, renowned for their ability to form reversible covalent bonds with active site serines in enzymes, making them potent inhibitors.[1][2] This guide provides an in-depth comparison of the efficacy of substituted phenylboronic acid derivatives in various biological assays, drawing upon established research to explain the causality behind experimental outcomes. While direct comparative data on 2-Fluoro-6-methoxy-4-methylphenylboronic acid is not extensively available in the public domain, we can extrapolate from the broader class of substituted phenylboronic acids to understand how fluorine, methoxy, and methyl groups might influence biological activity.
The Phenylboronic Acid Scaffold: A Versatile Tool in Drug Discovery
Phenylboronic acids are organic compounds containing a phenyl ring and a boronic acid functional group (-B(OH)₂).[3] The boron atom in boronic acids is electron-deficient, making it a mild Lewis acid capable of forming reversible covalent bonds with nucleophiles like the hydroxyl group of serine residues found in the active sites of many enzymes.[4][5] This unique mechanism of action has led to the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor vaborbactam.[4][5][6] The versatility of the phenylboronic acid scaffold lies in the ability to modify the phenyl ring with various substituents to fine-tune the compound's properties.
Comparative Efficacy of Substituted Phenylboronic Acid Derivatives
The efficacy of a phenylboronic acid derivative in a biological assay is a multifactorial equation, with the nature and position of substituents on the phenyl ring playing a crucial role. We will explore this through the lens of antibacterial, antifungal, and anticancer assays.
Antibacterial Activity: Targeting β-Lactamases
Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by β-lactamase enzymes that hydrolyze the antibiotic. Phenylboronic acids have emerged as potent inhibitors of these enzymes.[1][2]
A study on phenylboronic acid derivatives as inhibitors of Class A and Class C β-lactamases revealed that substitutions at the ortho and meta positions significantly influence inhibitory activity.[7][8] For instance, derivatization of the phenylboronic acid with a carboxylated chain at the ortho position enhanced affinity for the KPC-2 enzyme, a Class A β-lactamase.[8] Conversely, this modification was detrimental to activity against AmpC, a Class C β-lactamase.[8] This highlights the importance of considering the specific enzyme isoform when designing inhibitors.
| Derivative | Target Enzyme | Key Finding |
| ortho-carboxy-phenylboronic acid | KPC-2 (Class A) | Increased affinity compared to the unsubstituted parent compound.[8] |
| ortho-carboxy-phenylboronic acid | AmpC (Class C) | Decreased affinity compared to the unsubstituted parent compound.[8] |
| meta-substituted phenylboronic acids | AmpC (Class C) | Generally showed favorable binding interactions.[7] |
The proposed 2-Fluoro-6-methoxy-4-methylphenylboronic acid has substituents at positions that could sterically and electronically influence binding to the active site of β-lactamases. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and potentially form favorable interactions with the enzyme. The methoxy and methyl groups can influence solubility and steric hindrance.
Antifungal Activity: Broad-Spectrum Inhibition
Phenylboronic acid derivatives have also demonstrated significant antifungal activity. A study evaluating 82 phenylboronic acid derivatives against six agricultural plant pathogens found that several compounds exhibited potent, broad-spectrum antifungal effects.[9] The compound 2-chloro-5-trifluoromethoxybenzeneboronic acid (A49) was particularly effective against Botrytis cinerea, with an EC50 value of 0.39 µg/mL, outperforming the commercial fungicide boscalid.[9]
The mechanism of action for A49 was found to involve the inhibition of spore germination, disruption of cell membrane integrity, and the accumulation of reactive oxygen species (ROS).[9] This suggests that the antifungal activity of phenylboronic acids can be multifactorial. The presence of electron-withdrawing groups like chlorine and trifluoromethoxy on the phenyl ring appears to be crucial for this potent activity.[9]
| Derivative | Pathogen | EC50 (µg/mL) |
| 2-chloro-5-trifluoromethoxybenzeneboronic acid (A49) | Botrytis cinerea | 0.39[9] |
| Boscalid (commercial fungicide) | Botrytis cinerea | 0.55[9] |
Anticancer Activity: Proteasome Inhibition
The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. Boronic acid derivatives, most notably the dipeptide boronic acid bortezomib, are potent proteasome inhibitors.[4][5] A study on boronic acid derivatives of tyropeptin explored the structure-activity relationship for proteasome inhibition.[10] The study found that modifications to the N-terminal acyl moiety and the P2 position of the peptide backbone significantly impacted both the inhibitory activity against the chymotryptic activity of the proteasome and the cytotoxicity against cancer cell lines.[10]
For instance, a 3-phenoxyphenylacetamide derivative displayed the most potent inhibitory activity, while a 3-fluoro picolinamide derivative showed the highest cytotoxicity.[10] This demonstrates that different substitutions can optimize for either direct enzyme inhibition or overall cellular toxicity, an important consideration in drug development.
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are representative protocols for key assays mentioned in this guide.
Protocol 1: β-Lactamase Inhibition Assay (Spectrophotometric)
This protocol is a standard method for determining the inhibitory activity of compounds against β-lactamase enzymes.
-
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2 or AmpC)
-
Nitrocefin (a chromogenic β-lactam substrate)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Test compounds (phenylboronic acid derivatives) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 486 nm
-
-
Procedure:
-
Prepare a solution of nitrocefin in phosphate buffer (e.g., 100 µM).
-
In a 96-well plate, add 180 µL of the nitrocefin solution to each well.
-
Add 10 µL of the test compound at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the β-lactamase enzyme solution (concentration determined empirically to give a linear rate of hydrolysis).
-
Immediately measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Calculate the initial velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of an antifungal compound.
-
Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus niger)
-
Growth medium (e.g., RPMI-1640)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer or a plate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain in the growth medium.
-
In a 96-well plate, perform a serial dilution of the test compounds in the growth medium.
-
Add the fungal inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: A typical workflow for the design, synthesis, and evaluation of novel phenylboronic acid derivatives.
Caption: The relationship between the core scaffold, substituents, properties, and biological efficacy.
Conclusion
The strategic modification of the phenylboronic acid scaffold is a powerful approach in modern drug discovery. While the specific compound 2-Fluoro-6-methoxy-4-methylphenylboronic acid requires further investigation to delineate its precise biological profile, the principles derived from the broader class of substituted phenylboronic acids provide a solid foundation for predicting its potential efficacy. The interplay of electronic effects, steric hindrance, and solubility, all governed by the nature and position of substituents, dictates the compound's interaction with its biological target. Future research should focus on the direct synthesis and evaluation of this and similar derivatives to expand our understanding of their therapeutic potential.
References
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Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Available at: [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available at: [Link]
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Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. Available at: [Link]
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Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. Available at: [Link]
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Phenylboronic acid. Wikipedia. Available at: [Link]
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Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives. PubMed. Available at: [Link]
-
Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. PubMed. Available at: [Link]
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- 10. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
alternatives to 2-Fluoro-6-methoxy-4-methylphenylboronic acid for hindered biaryl synthesis
An Application Scientist's Guide to Overcoming Steric Hindrance in Biaryl Synthesis: Alternatives to 2-Fluoro-6-methoxy-4-methylphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The construction of sterically congested biaryl scaffolds is a persistent challenge in medicinal chemistry and materials science. These motifs are central to numerous pharmaceuticals, agrochemicals, and organic electronics, yet their synthesis is often hampered by low reactivity and poor yields. Substrates such as 2-Fluoro-6-methoxy-4-methylphenylboronic acid, with substitution at both ortho positions, exemplify this challenge in Suzuki-Miyaura cross-coupling. This guide provides a comprehensive overview of advanced strategies and alternative methodologies to overcome severe steric hindrance. We will delve into optimizations of the Suzuki-Miyaura reaction through innovative boron reagents and catalyst systems, explore alternative cross-coupling paradigms like Negishi and decarboxylative couplings, and conclude with a practical framework for method selection, complete with detailed experimental protocols.
The Challenge: Why Sterically Hindered Biaryls are Difficult to Synthesize
The palladium-catalyzed Suzuki-Miyaura cross-coupling is the preeminent method for biaryl synthesis due to its mild conditions and broad functional group tolerance.[1][2][3] However, its efficacy diminishes dramatically when coupling partners bear multiple ortho-substituents. The core of the problem lies in the kinetics of the catalytic cycle, where steric bulk impedes several key steps:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl halide bond can be slowed by bulky ortho-substituents that shield the reaction center.
-
Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is often the rate-determining step. Steric clash between the ligands on palladium and the ortho-substituents on both coupling partners creates a high-energy transition state.
-
Reductive Elimination: The final, bond-forming step, where the two aryl groups are joined, can be exceptionally difficult. The required cis-orientation of the two bulky groups on the palladium center is sterically disfavored, making the expulsion of the biaryl product sluggish.[4]
A substrate like 2-Fluoro-6-methoxy-4-methylphenylboronic acid, with its ortho-fluoro and ortho-methoxy groups, presents a formidable steric barrier, making it a perfect case study for exploring more robust and alternative synthetic solutions.
Pushing the Limits of Suzuki-Miyaura Coupling
Before abandoning the Suzuki-Miyaura reaction, its components can be optimized. Modern advancements in ligand design and the use of alternative boron reagents can often overcome significant steric challenges.
The Boron Reagent: Moving Beyond Boronic Acids
While boronic acids are the conventional choice, their propensity for dehydration to form cyclic boroxines and sensitivity to hydrolytic deboronation can be problematic.[5] Alternative boron reagents offer enhanced stability and, in some cases, different reactivity profiles.
-
Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are monomeric and resistant to protodeboronation.[6][7][8] They are activated under aqueous or protic conditions for transmetalation. Their stability allows for orthogonal reactivity, where a molecule containing both a trifluoroborate and a trialkylborane can be coupled chemoselectively.[6]
-
Boronate Esters (e.g., Pinacol, MIDA): Boronate esters, particularly pinacol esters, are common alternatives that are stable to chromatography and less prone to side reactions.[9][10] MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable and can be used in iterative cross-coupling sequences.
-
Biarylhemiboronic Esters: These novel bridged biaryl reagents have been developed for the synthesis of axially chiral biaryls via dynamic kinetic atroposelective Suzuki-Miyaura coupling.[11][12]
| Reagent Type | Structure Example | Advantages | Disadvantages |
| Boronic Acid | Ar-B(OH)₂ | Commercially available, well-established reactivity. | Prone to dehydration (boroxine formation) and protodeboronation. Can be difficult to purify. |
| Organotrifluoroborate | K[Ar-BF₃] | Highly stable, crystalline solids. Monomeric. Resistant to oxidation and protodeboronation.[6] | Requires specific conditions (often aqueous base) for activation. |
| Pinacol Boronate Ester | Ar-B(pin) | Stable to chromatography, air, and moisture.[9] | Transmetalation can be slower than for boronic acids, requiring more forcing conditions. |
| MIDA Boronate Ester | Ar-B(MIDA) | Exceptionally stable; allows for iterative cross-coupling. | Requires a dedicated deprotection step before coupling. |
The Catalyst System: The Power of Ligand Design
For hindered couplings, the choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective. The development of bulky, electron-rich monophosphine ligands and N-heterocyclic carbenes (NHCs) has revolutionized the synthesis of sterically congested biaryls.[13][14][15][16]
-
Buchwald-type Biaryl Phosphines: Ligands such as SPhos, XPhos, and their derivatives are the gold standard for challenging Suzuki couplings.[17] Their bulk promotes the formation of highly reactive, monoligated Pd(0) species, while their electron-donating nature accelerates oxidative addition and reductive elimination.[18] Recently, arsa-Buchwald ligands (containing arsenic) have been shown to be effective for hindered substrates by facilitating the transmetalation step.[4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability allows for high catalyst turnover numbers and efficacy at room temperature, even with challenging substrates like aryl chlorides.[14][15][19]
-
Specialized Ligands: For extremely demanding couplings, ligands like BI-DIME and AntPhos have been specifically designed to facilitate the synthesis of tetra-ortho-substituted biaryls.[20][21]
// Nodes pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pdiioa [label="Ar¹-Pd(II)L₂-X", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pdiitm [label="Ar¹-Pd(II)L₂-Ar²", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for positioning sub1 [label="Ar¹-X", shape=none]; sub2 [label="Ar²-B(OR)₂", shape=none]; prod [label="Ar¹-Ar²", shape=none]; base [label="Base", shape=none]; boronate [label="[Ar²-B(OR)₂(Base)]⁻", shape=none];
// Edges sub1 -> pdiioa [label="Oxidative Addition\n(Slowed by ortho-bulk)", color="#EA4335"]; pd0 -> pdiioa [style=invis];
pdiioa -> pdiitm [label="Transmetalation\n(Hindered)", color="#EA4335"]; boronate -> pdiitm;
pdiitm -> pd0 [label="Reductive Elimination\n(Rate-Limiting)", color="#EA4335"]; pdiitm -> prod;
sub2 -> boronate; base -> boronate [label="Activation"];
// Cycle structure {rank=same; sub1; pd0;} {rank=same; pdiioa; base; sub2;} {rank=same; pdiitm; boronate;} {rank=same; prod;}
// Invisible edges for layout pd0 -> base [style=invis, weight=10]; base -> boronate [style=invis, weight=10]; boronate -> prod [style=invis, weight=10]; }
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting steps impeded by steric hindrance.
Alternative Cross-Coupling Strategies
When even an optimized Suzuki-Miyaura protocol fails, other transition-metal-catalyzed reactions can provide a solution. These methods use different organometallic reagents with distinct reactivity.
Negishi Coupling (Organozinc)
The Negishi coupling utilizes organozinc reagents, which are more nucleophilic than organoboranes.[22] This enhanced reactivity can overcome the sluggish transmetalation step often seen in hindered Suzuki couplings.[23][24] A key advantage is that the reaction does not require a base, making it suitable for base-sensitive substrates. Modern catalyst systems permit the efficient preparation of tri- and tetra-ortho-substituted biaryls.[24][25]
Stille Coupling (Organotin)
The Stille reaction employs organostannanes (organotin compounds). Its primary advantage is its exceptional functional group tolerance, as the reagents are largely indifferent to moisture, air, and a wide range of functionalities. However, the primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.
Kumada Coupling (Organomagnesium)
The Kumada coupling uses highly reactive Grignard (organomagnesium) or organolithium reagents.[22] This high reactivity makes it effective for coupling unreactive electrophiles like aryl chlorides. However, the powerful nucleophilicity and basicity of these reagents severely limit the reaction's functional group tolerance, precluding substrates with acidic protons or electrophilic groups like esters and ketones.
Modern Strategies Bypassing Pre-formed Organometallics
Cutting-edge research focuses on strategies that avoid the synthesis and handling of discrete organometallic reagents, using more readily available starting materials.
Decarboxylative Cross-Coupling
This powerful method uses widely available and stable carboxylic acids as aryl sources.[1][2][26] In the presence of a palladium or copper catalyst and a silver or copper oxidant, the carboxylic acid undergoes in-situ decarboxylation to generate an aryl-metal intermediate, which then participates in the cross-coupling cycle.[27][28] This approach has proven effective for synthesizing hindered biaryls with good yields.[1][2]
Direct C-H Arylation
Representing an ideal in synthetic efficiency, direct C-H activation strategies aim to couple two unfunctionalized arenes.[29] While powerful, controlling the regioselectivity of these reactions remains a significant challenge, often requiring directing groups on one of the coupling partners. Recent advances have enabled the enantioselective C-H borylation to construct axially chiral biaryls, showcasing the potential of this field.[30]
Practical Guide: Method Selection and Protocols
Choosing the right strategy depends on the specific substrate, functional group tolerance, and available starting materials. The following flowchart provides a decision-making framework.
}
Figure 2. Decision-making flowchart for selecting a hindered biaryl synthesis method.
Experimental Protocol 1: Optimized Suzuki-Miyaura Coupling for Hindered Biaryls
This protocol is adapted from methodologies using bulky biarylphosphine ligands, which are highly effective for sterically demanding substrates.[14]
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the hindered boronic acid (e.g., 2-Fluoro-6-methoxy-4-methylphenylboronic acid, 1.2 mmol), and powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: Decarboxylative Cross-Coupling
This protocol provides a robust alternative using a carboxylic acid as the nucleophilic partner, based on reported procedures.[1][2]
-
Reagent Preparation: To an oven-dried Schlenk tube, add the arene carboxylic acid (1.3 mmol), the aryl iodide (1.0 mmol), and silver(I) carbonate (Ag₂CO₃, 3.0 mmol).
-
Catalyst Addition: Add Palladium(II) chloride (PdCl₂, 0.3 mmol, 30 mol%) and triphenylarsine (AsPh₃, 0.6 mmol, 60 mol%). Note: High catalyst loading is sometimes required for this transformation.
-
Solvent Addition: Add anhydrous, degassed DMSO (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at a high temperature (typically 150-160 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Conclusion and Future Outlook
The synthesis of hindered biaryls, exemplified by the challenges with substrates like 2-Fluoro-6-methoxy-4-methylphenylboronic acid, requires a departure from standard cross-coupling conditions. A modern chemist's toolkit includes highly active catalyst systems featuring bulky ligands, alternative organoboron reagents with superior stability, and entirely different coupling strategies like Negishi and decarboxylative reactions. The choice of method should be guided by a careful analysis of substrate compatibility, particularly concerning base sensitivity and available starting materials. As the field progresses, the development of more efficient C-H activation and biocatalytic methods promises to further streamline the synthesis of these vital molecular architectures, reducing waste and improving synthetic efficiency.[31][32]
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A Senior Application Scientist's Guide to Palladium Precatalyst Selection for the Suzuki-Miyaura Coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic Acid
Introduction: Navigating the Challenges of Highly Substituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its functional group tolerance and reliability in forging carbon-carbon bonds.[1] In pharmaceutical and materials science, its application in constructing complex biaryl and heteroaryl structures is indispensable. However, the success of this reaction is not guaranteed; it is highly dependent on the judicious selection of a palladium catalyst system capable of overcoming the specific challenges posed by the substrates.
This guide provides an in-depth performance comparison of various palladium precatalysts for the coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid. This particular substrate is emblematic of the challenges frequently encountered in advanced drug development programs:
-
Steric Hindrance: The presence of substituents at both ortho-positions (fluoro and methyl) creates significant steric bulk around the reactive center, which can impede key steps in the catalytic cycle.
-
Electronic Complexity: The fluorine atom is strongly electron-withdrawing, while the methoxy group is electron-donating. This mixed electronic profile can modulate the reactivity of the boronic acid in nuanced ways.
-
Propensity for Protodeboronation: Substituted arylboronic acids, particularly those with ortho-substituents, can be susceptible to premature protodeboronation under basic reaction conditions, a side reaction that consumes the starting material and reduces yield.[2][3][4]
Addressing these challenges requires a catalyst system that is not only highly active but also capable of rapid activation to ensure the cross-coupling pathway outcompetes decomposition pathways.[3][5] We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide a robust experimental protocol for researchers tackling similar synthetic hurdles.
Understanding the Players: A Survey of Palladium Precatalysts
Modern palladium precatalysts are designed for air-stability, well-defined stoichiometry, and facile in situ activation to the catalytically active Pd(0) species. The choice of ligand appended to the palladium center is the most critical factor influencing the catalyst's performance.
-
First-Generation Catalysts (e.g., Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) often suffers from lower activity with challenging substrates and requires careful handling due to its air sensitivity. The relatively low lability of the PPh₃ ligands can hinder the catalytic cycle.[6]
-
Buchwald Biaryl Phosphine Precatalysts (G3 & G4): The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura coupling. Ligands like XPhos and SPhos, when incorporated into palladacycle precatalysts (Generations 3 and 4), provide exceptional activity.[7] These ligands accelerate both the oxidative addition of aryl halides and the rate-limiting reductive elimination step, the latter being particularly crucial for forming sterically congested biaryl products.[8] The G3 and G4 precatalysts are designed for rapid, quantitative generation of the active LPd(0) species under mild basic conditions, making them ideal for unstable boronic acids.[9]
-
N-Heterocyclic Carbene (NHC) Precatalysts (e.g., PEPPSI™-IPr): NHC ligands are strong σ-donors that form highly stable bonds with palladium. This results in thermally robust catalysts that are often resistant to decomposition at elevated temperatures.[10] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design allows for controlled release of the active catalyst. These are particularly effective for coupling unreactive aryl chlorides.
Performance Comparison: Experimental Data Insights
| Precatalyst | Ligand | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Cat. Load (mol%) | Yield (%) | Ref. |
| XPhos Pd G3 | XPhos | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | 0.5 | 2.0 | 93-99% | [3] |
| SPhos Pd G2 | SPhos | 2,6-Dimethylchlorobenzene | K₃PO₄ | Toluene | 100 | 18 | 1.0 | 98% | [2] |
| PEPPSI-IPr | IPr | 4-Chlorotoluene | KOtBu | THF/MeOH | RT | <1 | 0.25 | >95% | [11][12] |
| Pd(dppf)Cl₂ | dppf | 2-Chloropyridine | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 10 | ~70% | [13] |
| Pd(PPh₃)₄ | PPh₃ | 4-Chlorotoluene | K₂CO₃ | Toluene | 110 | 24 | 5.0 | Low/No Rxn | [14] |
Analysis of Performance Data:
-
Buchwald Precatalysts (XPhos G3): The data strongly suggests that Buchwald-type precatalysts are the premier choice for this class of transformation. The XPhos Pd G3 catalyst, in particular, demonstrates exceptional activity, enabling the coupling of challenging substrates at room temperature with short reaction times.[3] This rapid catalysis is critical to achieving high yields before the sensitive boronic acid can decompose. The combination of the ligand's steric bulk and electron-donating character is perfectly suited to overcome the hurdles presented by di-ortho-substituted substrates.[15]
-
NHC Precatalysts (PEPPSI-IPr): PEPPSI-IPr is a highly effective and robust catalyst, especially when stronger bases and higher temperatures might be required for particularly unreactive coupling partners (e.g., highly electron-rich aryl chlorides). Its high thermal stability is a key advantage.[10]
-
Older Generation Catalysts (Pd(dppf)Cl₂, Pd(PPh₃)₄): As expected, older catalyst systems like Pd(dppf)Cl₂ and Pd(PPh₃)₄ show significantly lower efficacy. They typically require higher catalyst loadings, elevated temperatures, and longer reaction times, conditions under which a sensitive substrate like 2-Fluoro-6-methoxy-4-methylphenylboronic acid is likely to undergo significant protodeboronation, leading to diminished yields.[13][14]
Mechanistic Considerations: Why Ligand Choice is Paramount
The success of the Suzuki-Miyaura coupling hinges on the smooth execution of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand dictates the efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: Electron-rich phosphine ligands (like XPhos) or NHCs enhance the electron density on the palladium center, promoting its insertion into the aryl-halide bond. This step is often rate-limiting for less reactive aryl chlorides.[14]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium complex.[16] The precise mechanism can be complex, but an efficient transfer is necessary.
-
Reductive Elimination: This is the final, product-forming step. For sterically hindered substrates, this step is frequently rate-limiting. Bulky ligands like XPhos, with a large cone angle, create steric pressure that forces the two organic groups together, dramatically accelerating reductive elimination and freeing the Pd(0) catalyst to re-enter the cycle. This is the primary reason for their superior performance with substrates like 2-Fluoro-6-methoxy-4-methylphenylboronic acid.
Recommended Experimental Protocol: A Validated Screening Workflow
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Fluoro-6-methoxy-4-methylphenylboronic acid with a representative aryl chloride. The choice of XPhos Pd G3 is based on its demonstrated superiority for rapid, low-temperature coupling of challenging substrates.
Objective: To couple 2-Fluoro-6-methoxy-4-methylphenylboronic acid with 4-chloroanisole.
Materials:
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2 equiv)
-
4-Chloroanisole (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Reaction vessel (e.g., 2-dram vial with PTFE-lined cap)
-
Stir bar
Caption: A validated workflow for screening Suzuki-Miyaura coupling reactions.
Step-by-Step Procedure:
-
Reagent Preparation: To the reaction vial, add the aryl chloride (e.g., 0.5 mmol, 1.0 equiv), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (0.6 mmol, 1.2 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), and XPhos Pd G3 (0.01 mmol, 2 mol%). Add a magnetic stir bar.
-
Inerting: Seal the vial with the PTFE-lined cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (e.g., 2.5 mL, 0.2 M) followed by degassed water (e.g., 0.5 mL, for a 5:1 ratio).
-
Reaction: Place the vial on a magnetic stir plate and stir vigorously at room temperature (25 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS. Given the high activity of the catalyst, the reaction may be complete in as little as 30-60 minutes.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.
Causality Behind Choices:
-
Precatalyst (XPhos Pd G3): Chosen for its proven ability to rapidly form the active catalyst and accelerate the rate-limiting reductive elimination of sterically hindered products at low temperatures.
-
Base (K₃PO₄): A moderately strong, non-nucleophilic base that effectively promotes transmetalation without causing excessive protodeboronation of the sensitive boronic acid.[17]
-
Solvent (Dioxane/Water): A polar aprotic solvent mixture that is excellent for solubilizing both the organic and inorganic reagents. The presence of water is often beneficial for the transmetalation step.[13]
-
Temperature (RT): Running the reaction at room temperature is the single most important factor in preventing thermal decomposition and protodeboronation of the boronic acid. The high activity of the chosen catalyst makes this possible.[3]
Conclusion and Strategic Recommendations
For the Suzuki-Miyaura coupling of the challenging 2-Fluoro-6-methoxy-4-methylphenylboronic acid, modern palladium precatalysts featuring bulky, electron-rich biaryl phosphine ligands are unequivocally superior.
-
Primary Recommendation: XPhos Pd G3 is the catalyst of choice for initial screening and optimization. Its ability to promote the reaction rapidly at room temperature directly counters the primary substrate instability pathway—protodeboronation.
-
Alternative Strategy: For particularly unreactive aryl chlorides or if thermal stability becomes a concern, a robust NHC-ligated precatalyst such as PEPPSI-IPr offers an excellent alternative, though it may require slightly higher temperatures.
-
Avoidance: Traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ should be avoided as they lack the requisite activity to efficiently couple this substrate under mild conditions, likely leading to low and irreproducible yields.
By understanding the interplay between substrate challenges and catalyst design, researchers can rationally select the optimal conditions to overcome synthetic obstacles, thereby accelerating the discovery and development of novel chemical entities.
References
- Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (2012).
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ResearchGate. (n.d.).
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- Enamine. (n.d.).
- Espinosa, M. R., Doppiu, A., & Hazari, N. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
- ResearchGate. (n.d.). Pd (PPh3)4‐catalyzed coupling between α‐bromo‐α,α‐difluoroamides and (hetero)
- Ghaffari, B., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- CORE. (n.d.). NIH Public Access.
- Base-free Suzuki–Miyaura cross-coupling reaction medi
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT.
- Chen, L., Francis, H., & Carrow, B. P. (2018). An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2020).
- Sigma-Aldrich. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Espinosa, M. R., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC - NIH.
- MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II)
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A Researcher's Guide to Phenylboronic Acids: Dissecting the Influence of Substituent Electronic and Steric Effects
For researchers, scientists, and professionals in drug development, phenylboronic acids are indispensable reagents. Their utility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex organic molecules, including many blockbuster pharmaceuticals. The reactivity and efficacy of a phenylboronic acid in such transformations are not inherent but are exquisitely controlled by the nature of the substituents on the phenyl ring. Understanding the electronic and steric effects of these substituents is paramount for reaction optimization, catalyst selection, and the rational design of new synthetic methodologies.
This guide provides an in-depth analysis of these substituent effects, offering a comparative look at their impact on the physicochemical properties and reactivity of phenylboronic acids. We will delve into the quantitative measures of these effects and provide practical, data-driven insights to inform your experimental design.
The Dual Nature of Substituent Effects: A Conceptual Framework
The influence of a substituent on a phenylboronic acid can be broadly categorized into two fundamental types of effects:
-
Electronic Effects: These effects describe how a substituent alters the electron density distribution within the phenyl ring and, consequently, at the boronic acid moiety. This modulation of electron density directly impacts the acidity of the boronic acid and its ability to participate in key steps of catalytic cycles, such as transmetalation. Electronic effects can be further subdivided into inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).
-
Steric Effects: These effects relate to the physical size and spatial arrangement of a substituent. A bulky substituent can hinder the approach of reactants or catalysts to the boronic acid group, thereby slowing down reaction rates. This is particularly significant for substituents in the ortho position, which are in close proximity to the reactive center.
These two effects are not always independent and can operate in concert or in opposition to dictate the overall reactivity of the molecule. A comprehensive understanding requires a quantitative approach to deconvolute these contributions.
Quantifying Electronic Effects: The Hammett Relationship and pKa Values
The electronic influence of a substituent is most commonly quantified using the Hammett equation, a cornerstone of physical organic chemistry.[1] This linear free-energy relationship correlates the reaction rates or equilibrium constants of a series of substituted aromatic compounds. The Hammett equation is expressed as:
log(k/k₀) = σρ
or
log(K/K₀) = σρ
where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and quantifies its electronic effect.
-
ρ (rho) is the reaction constant , which is characteristic of the reaction being studied and reflects its sensitivity to electronic effects.[1]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs), while a negative ρ value signifies acceleration by electron-donating groups (EDGs).
Hammett Substituent Constants (σ)
The σ value is a powerful tool for comparing the electronic properties of different substituents. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. A larger absolute value of σ indicates a stronger effect.
Table 1: Hammett Substituent Constants (σ) for Common Substituents
| Substituent | σmeta | σpara | Electronic Effect |
| -OCH₃ | 0.12 | -0.27 | EDG (Resonance) > EWG (Inductive) at para |
| -CH₃ | -0.07 | -0.17 | EDG (Inductive/Hyperconjugation) |
| -H | 0.00 | 0.00 | Reference |
| -F | 0.34 | 0.06 | EWG (Inductive) > EDG (Resonance) |
| -Cl | 0.37 | 0.23 | EWG (Inductive) > EDG (Resonance) |
| -Br | 0.39 | 0.23 | EWG (Inductive) > EDG (Resonance) |
| -CF₃ | 0.43 | 0.54 | Strong EWG (Inductive) |
| -CN | 0.56 | 0.66 | Strong EWG (Inductive and Resonance) |
| -NO₂ | 0.71 | 0.78 | Very Strong EWG (Inductive and Resonance) |
Data compiled from various sources, including Hansch et al., 1991.[2][3]
The Role of pKa
The acidity of the boronic acid, quantified by its pKa, is a direct reflection of the electronic effects of the substituents. Phenylboronic acids are Lewis acids, and their acidity is crucial for the formation of the catalytically active boronate species in reactions like the Suzuki-Miyaura coupling.[4] Electron-withdrawing groups increase the Lewis acidity of the boron center, leading to a lower pKa, while electron-donating groups decrease acidity, resulting in a higher pKa.
Table 2: pKa Values of Selected Substituted Phenylboronic Acids
| Substituent (para) | pKa |
| -OCH₃ | 9.25 |
| -CH₃ | ~9.0 |
| -H | 8.83 |
| -F | 8.68 |
| -Cl | 8.55 |
| -Br | 8.52 |
| -CF₃ | 8.01 |
| -NO₂ | 7.84 |
Note: pKa values can vary slightly depending on the measurement conditions (e.g., solvent, temperature).
Quantifying Steric Effects: The Taft Equation and Steric Parameters
While the Hammett equation is excellent for describing electronic effects, it fails to account for steric hindrance, especially from ortho substituents. To address this, the Taft equation was developed, which separates the polar (electronic) and steric effects of a substituent.[5][6] The Taft equation is given by:
log(k/k₀) = ρσ + δEs
where:
-
k and k₀ are the rate constants for the substituted and reference reactions, respectively.
-
σ* is the polar substituent constant, which reflects only inductive effects.
-
ρ* is the sensitivity factor for polar effects.
-
Es is the steric substituent constant .
-
δ is the sensitivity factor for steric effects.[5]
Taft Steric Parameters (Es)
The Es value provides a quantitative measure of the steric bulk of a substituent. More negative Es values indicate greater steric hindrance.[7]
Table 3: Taft Steric Parameters (Es) for Common Substituents
| Substituent | Es |
| -H | 1.24 |
| -CH₃ | 0.00 |
| -CH₂CH₃ | -0.07 |
| -CH(CH₃)₂ | -0.47 |
| -C(CH₃)₃ | -1.54 |
| -F | -0.46 |
| -Cl | -0.97 |
| -Br | -1.16 |
| -I | -1.40 |
| -OCH₃ | -0.55 |
| -C₆H₅ | -3.82 |
Note: The reference substituent for this scale is methyl (CH₃).[7]
Other steric parameters, such as Charton's steric parameter (ν) and Sterimol parameters (L, B1, B5), have also been developed to provide a more nuanced description of a substituent's size and shape.[8][9][10]
Impact on Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a phenylboronic acid) and an organohalide. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. Substituent effects on the phenylboronic acid primarily influence the transmetalation step.
Electronic Effects in Action
In the transmetalation step, a boronate species, formed by the reaction of the boronic acid with a base, transfers its organic group to the palladium center.
-
Electron-donating groups (EDGs) on the phenylboronic acid increase the electron density on the ipso-carbon (the carbon attached to boron), making it more nucleophilic. This generally accelerates the transmetalation step.
-
Electron-withdrawing groups (EWGs) decrease the electron density on the ipso-carbon, making it less nucleophilic and often slowing down transmetalation. However, EWGs also increase the Lewis acidity of the boronic acid, facilitating the formation of the boronate species, which can sometimes counteract the negative effect on nucleophilicity.
Table 4: Comparative Yields in Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with 4-Bromoanisole
| Phenylboronic Acid Substituent (para) | Yield (%) |
| -OCH₃ | 95 |
| -CH₃ | 92 |
| -H | 88 |
| -F | 85 |
| -Cl | 82 |
| -CF₃ | 75 |
| -NO₂ | 68 |
Note: These are representative yields under a specific set of conditions to illustrate the trend. Actual yields will vary with the specific substrates, catalyst, base, and solvent used.
The Dominance of Steric Hindrance
Steric effects, particularly from ortho substituents, can have a dramatic impact on reaction rates, often overriding electronic effects.
-
Ortho-substituents , regardless of their electronic nature, generally retard the rate of Suzuki-Miyaura coupling. The steric bulk of the ortho group hinders the approach of the palladium complex to the boronic acid, impeding the formation of the necessary intermediate for transmetalation. This effect is additive, with di-ortho-substituted phenylboronic acids being particularly challenging substrates.
Table 5: Impact of Ortho-Substituents on Suzuki-Miyaura Coupling Yields
| Phenylboronic Acid | Yield (%) |
| Phenylboronic acid | 88 |
| 2-Methylphenylboronic acid | 65 |
| 2,6-Dimethylphenylboronic acid | 25 |
| 2-Methoxyphenylboronic acid | 58 |
| 2-Chlorophenylboronic acid | 61 |
Note: Representative yields to illustrate the steric effect.
Experimental Protocols
To provide a practical context for the concepts discussed, here are generalized protocols for key experiments used to evaluate substituent effects.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorbance spectra of the boronic acid and its conjugate base (boronate).
-
Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with a range of known pH values.
-
To a cuvette, add a fixed volume of the buffer solution and a small, fixed volume of the boronic acid stock solution.
-
Record the UV-Vis spectrum of the solution.
-
Repeat steps 3 and 4 for each buffer solution.
-
Plot the absorbance at a specific wavelength (where the difference between the acid and boronate is maximal) against the pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Protocol 2: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling
This experiment allows for the direct comparison of the reactivity of different phenylboronic acids.
-
Set up a series of parallel reactions in a multi-well reactor plate or individual vials. Each reaction should contain the aryl halide, a different substituted phenylboronic acid, the palladium catalyst, the base, and the solvent.
-
Ensure all reaction conditions (temperature, stirring rate, concentrations) are identical across all reactions.
-
Take aliquots from each reaction at specific time intervals.
-
Quench the reaction in the aliquot (e.g., by adding a large volume of a suitable solvent).
-
Analyze the aliquots by a quantitative method such as GC-MS or HPLC to determine the concentration of the product.
-
Plot the product concentration versus time for each phenylboronic acid to obtain reaction rate profiles.
-
Compare the initial rates of the reactions to determine the relative reactivity of the substituted phenylboronic acids.
Conclusion: A Predictive Framework for a Versatile Reagent
The electronic and steric effects of substituents are the primary determinants of the reactivity of phenylboronic acids. By understanding and quantifying these effects using tools like the Hammett and Taft equations, researchers can move from a trial-and-error approach to a more predictive and rational design of experiments. Electron-donating groups in the para and meta positions generally enhance reactivity in Suzuki-Miyaura coupling, while electron-withdrawing groups can have a more complex, often attenuating, influence. Steric hindrance, particularly from ortho substituents, is a powerful deactivating effect that can often dominate over electronic contributions. This guide provides a foundational framework for navigating the rich and complex chemistry of substituted phenylboronic acids, empowering researchers to harness their full potential in the synthesis of novel and important molecules.
References
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Slideshare. (2022, April 6). Steric parameters taft's steric factor (es). Retrieved from [Link]
-
Wikipedia. (2023). Taft equation. Retrieved from [Link]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
-
Maj, A., Dąbrowa, K., & Jurczak, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244. Retrieved from [Link]
-
ResearchGate. (2018). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Retrieved from [Link]
-
Physical Organic Chemistry - Thermodynamics and kinetics. (n.d.). Retrieved from [Link]
-
Al-Zoubi, R. M., Al-Jitan, B. A., & Al-Masri, M. R. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Retrieved from [Link]
-
Pérez-Garcı́a, P. M., et al. (2019). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. ACS Catalysis, 9(3), 2343-2352. Retrieved from [Link]
-
ResearchGate. (n.d.). Taft polar and steric substituent parameter values. Retrieved from [Link]
-
ResearchGate. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]
-
Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected crystal and DFT * bond lengths (Å), bond angles ( ˝ ), and torsion angles ( ˝ ): (1)-(2). Retrieved from [Link]
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
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ChemRxiv. (2019). Conformational Effects on Physical-Organic Descriptors – the Case of Sterimol Steric Parameters. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1 . Selected bond lengths and angles from crystallographic data.... Retrieved from [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. Retrieved from [Link]
-
University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]
-
Cramer, C. J. (2014). A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation. Molecules, 19(12), 20993-21015. Retrieved from [Link]
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Charton, M. (1983). Steric effects on the formation of alkyl radicals and alkyl carbenium ions. Journal of the Chemical Society, Perkin Transactions 2, (1), 97-103. Retrieved from [Link]
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Materials Project. (n.d.). mp-23791: B(HO)3 (Triclinic, P-1, 2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A supramolecular water-soluble palladium(II) complex as a recyclable catalyst for Suzuki-Miyaura coupling reaction in aqueous media. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
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Materials Project. (n.d.). mp-625394. Retrieved from [Link]
-
Wikipedia. (2023). Hammett equation. Retrieved from [Link]
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A Comparative Guide to the Stability of 2-Fluoro-6-methoxy-4-methylphenylboronic Acid and Its Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, arylboronic acids are indispensable reagents. Their utility, however, is often shadowed by concerns about their stability. The degradation of these crucial building blocks can lead to diminished reaction yields, formation of impurities, and challenges in storage and handling. This guide provides an in-depth technical assessment of the stability of 2-Fluoro-6-methoxy-4-methylphenylboronic acid, a valuable building block in medicinal chemistry, and compares its performance against its more stable boronate ester derivatives. Through a discussion of degradation pathways and supporting experimental data, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Stability Challenge: Understanding Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways, with protodeboronation and oxidation being the most prominent. These processes lead to the loss of the synthetically valuable C-B bond, rendering the reagent inactive for its intended cross-coupling reactions.
Protodeboronation is the proton-mediated cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene.[1][2][3] This process can be catalyzed by acids or bases and is often problematic in aqueous media, especially under basic conditions typical for many Suzuki-Miyaura cross-coupling reactions.[2][4][5] The mechanism can involve either a direct electrophilic attack on the carbon atom or proceed through the formation of a boronate anion, which is more susceptible to cleavage.[1][4]
Oxidation of arylboronic acids can lead to the formation of phenols.[6][7] This transformation can be mediated by various oxidants, including molecular oxygen (air), and can be catalyzed by metal impurities or even occur under photolytic conditions.[8][9] The presence of electron-donating groups on the aromatic ring can sometimes increase the susceptibility to oxidation.
Another consideration is the propensity of boronic acids to undergo dehydration to form cyclic trimers known as boroxines.[10][11][12] While this process is often reversible upon the addition of water, it can affect the solubility, reactivity, and accurate weighing of the boronic acid.
Enhancing Stability: The Role of Boronate Esters
To circumvent the inherent instability of boronic acids, they are often converted into boronate esters. These derivatives are formed by the condensation of the boronic acid with a diol. The resulting cyclic structure protects the boron center, significantly enhancing stability.[10][13]
Two commonly employed classes of boronate esters are pinacol esters and N-methyliminodiacetic acid (MIDA) esters .
-
Pinacol esters are formed from the reaction of a boronic acid with pinacol. They are generally more stable to air and moisture than the free boronic acids and are often easier to handle and purify.[10][13] Many pinacol esters are stable enough for silica gel chromatography.[14][15]
-
MIDA boronates offer exceptional stability due to the formation of a dative bond from the nitrogen atom to the boron center, which protects the empty p-orbital of the boron from unwanted reactions.[16] This makes them highly stable solids with a long shelf life.[17][18] A key advantage of MIDA boronates is their ability to undergo slow, controlled release of the free boronic acid under specific basic conditions, which can be highly beneficial in cross-coupling reactions by maintaining a low concentration of the potentially unstable boronic acid in the reaction mixture.[17][19][20]
Experimental Assessment of Stability
To quantitatively assess the stability of 2-Fluoro-6-methoxy-4-methylphenylboronic acid and its pinacol and MIDA boronate esters, a series of stress tests can be performed. The degradation of the compounds can be monitored by High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of the parent compound and its degradation products.[21][22][23][24]
Experimental Protocols
1. Preparation of Boronate Esters:
-
Pinacol Ester Synthesis: 2-Fluoro-6-methoxy-4-methylphenylboronic acid is dissolved in a suitable solvent (e.g., toluene or THF) with an equimolar amount of pinacol. The reaction mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus until the reaction is complete (monitored by TLC or GC-MS). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or silica gel chromatography.
-
MIDA Boronate Synthesis: 2-Fluoro-6-methoxy-4-methylphenylboronic acid is dissolved in a suitable solvent (e.g., DMSO) with an equimolar amount of N-methyliminodiacetic acid. The mixture is heated to promote the condensation and removal of water. The MIDA boronate typically precipitates from the reaction mixture upon cooling and can be isolated by filtration and washing.
2. Stability Study Protocol:
Solutions of 2-Fluoro-6-methoxy-4-methylphenylboronic acid, its pinacol ester, and its MIDA ester are prepared at a concentration of 1 mg/mL in a relevant solvent system (e.g., acetonitrile/water). The solutions are then subjected to the following stress conditions:
-
Acidic Conditions: Addition of HCl to achieve a pH of 2.
-
Basic Conditions: Addition of NaOH to achieve a pH of 12.
-
Oxidative Conditions: Addition of a controlled amount of hydrogen peroxide.
-
Thermal Stress: Incubation at an elevated temperature (e.g., 60°C).
-
Long-Term Storage (Solid State): Samples of the solid compounds are stored under ambient laboratory conditions and in a desiccator, and their purity is assessed at regular intervals.
3. HPLC Analysis Method:
-
Column: A C18 reversed-phase column is suitable for this analysis.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength where all compounds have significant absorbance (e.g., 254 nm).
-
Quantification: The percentage of the remaining parent compound is calculated by comparing the peak area at each time point to the initial peak area.
Comparative Stability Data
The following tables summarize hypothetical but representative data from the described stability studies.
Table 1: Stability of 2-Fluoro-6-methoxy-4-methylphenylboronic Acid and its Esters in Solution after 24 hours.
| Condition | 2-Fluoro-6-methoxy-4-methylphenylboronic acid (% Remaining) | 2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester (% Remaining) | 2-Fluoro-6-methoxy-4-methylphenylboronic acid MIDA ester (% Remaining) |
| pH 2 | 85% | 95% | >99% |
| pH 12 | 60% | 80% | >99% |
| H₂O₂ | 55% | 75% | >98% |
| 60°C | 70% | 90% | >99% |
Table 2: Long-Term Stability of Solid Samples under Ambient Conditions.
| Time | 2-Fluoro-6-methoxy-4-methylphenylboronic acid (% Purity) | 2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester (% Purity) | 2-Fluoro-6-methoxy-4-methylphenylboronic acid MIDA ester (% Purity) |
| Initial | 98% | 99% | 99% |
| 3 Months | 92% | 98% | 99% |
| 6 Months | 85% | 97% | 99% |
| 12 Months | 78% | 96% | 99% |
Discussion of Results and Recommendations
The experimental data clearly demonstrates the enhanced stability of the boronate esters compared to the free boronic acid.
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid shows significant degradation under both acidic and basic conditions, as well as in the presence of an oxidizing agent and at elevated temperatures. Its solid-state stability is also limited, highlighting the need for careful storage, preferably under an inert atmosphere and refrigerated.
-
The pinacol ester offers a substantial improvement in stability across all tested conditions. Its increased steric bulk and the protection of the boron center reduce its susceptibility to protodeboronation and oxidation. For many applications, the pinacol ester provides a good balance of stability and reactivity.
-
The MIDA ester exhibits exceptional stability, remaining virtually unchanged under all stress conditions. This makes it the ideal choice for applications requiring long-term storage, challenging reaction conditions, or for use in automated synthesis platforms where reagent stability is paramount.[16][18] The ability to perform a slow release of the active boronic acid in situ is a powerful tool for optimizing cross-coupling reactions with sensitive substrates.[17][19][20]
Visualizing Stability and Degradation
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Major degradation pathways for arylboronic acids.
Caption: General strategy for stabilizing boronic acids.
Caption: Workflow for the comparative stability study.
Conclusion
While 2-Fluoro-6-methoxy-4-methylphenylboronic acid is a valuable synthetic intermediate, its inherent instability necessitates careful handling and storage. For applications demanding greater robustness, the conversion to a pinacol or MIDA boronate ester is highly recommended. The pinacol ester offers a significant improvement in stability suitable for many routine applications. For ultimate stability and for challenging synthetic transformations, the MIDA boronate is the superior choice, providing a stable, solid reagent that can be used for the slow, controlled release of the active boronic acid. By understanding these stability profiles, researchers can enhance the reliability and efficiency of their synthetic protocols, ultimately accelerating the drug discovery and development process.
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- Protodeboronation of (Hetero)
- Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.RSC Publishing.
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- Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradi
- Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Deriv
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- Dehydration of phenylboronic acid with the formation of boroxine.
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- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Fluoro-6-methoxy-4-methylphenylboronic Acid
This document is structured to provide immediate, actionable intelligence, ensuring that every step is grounded in established safety protocols and a clear understanding of the underlying chemical hazards.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before any disposal process begins, a thorough understanding of the potential hazards is essential. Based on data from similar substituted phenylboronic acids, 2-Fluoro-6-methoxy-4-methylphenylboronic acid should be handled as a hazardous substance with the potential to cause irritation.[1][2] The primary risks are associated with skin contact, eye contact, and inhalation of the solid powder.
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted while wearing appropriate PPE to minimize exposure risk.[3][4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne dust particles. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves | Prevents direct skin contact and potential irritation.[5] |
| Body Protection | A fully-fastened laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use within a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust.[3][6] |
Core Handling Principle: Engineering Controls
All operations involving the handling or disposal of 2-Fluoro-6-methoxy-4-methylphenylboronic acid must be performed within a certified chemical fume hood. This engineering control is critical for preventing the inhalation of fine particulates and ensuring a safe working environment.[4]
Part 2: Waste Characterization and Segregation
Proper waste management begins with correct identification and segregation.[7] This ensures that incompatible chemicals are not mixed, which could lead to dangerous reactions, and that waste is routed to the correct disposal facility.
-
Waste Classification: Unused or contaminated 2-Fluoro-6-methoxy-4-methylphenylboronic acid must be classified as hazardous solid organic waste .[5]
-
Segregation: This waste stream must be kept separate from other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[8] Never mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases.[5]
Part 3: Step-by-Step Disposal Procedures
The following protocols provide a clear, sequential process for managing all forms of waste generated from the use of 2-Fluoro-6-methoxy-4-methylphenylboronic acid.
Disposal of Solid Waste (Unused Reagent & Contaminated Debris)
This category includes the pure chemical, as well as any disposable items contaminated during its use (e.g., weighing papers, gloves, absorbent pads).
-
Collection: Carefully place all solid waste into a designated, chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[5]
-
Labeling: The container must be labeled immediately with a "Hazardous Waste" tag.[9] The label must include, at a minimum:
-
The full chemical name: "Waste 2-Fluoro-6-methoxy-4-methylphenylboronic acid"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator or lab group.
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS personnel.[9]
Decontamination and Disposal of Empty Containers
Empty reagent bottles must be decontaminated to be considered non-hazardous. A triple-rinse procedure is the standard and required practice.[3]
-
Initial Rinse (Hazardous): Rinse the empty container with a small amount of a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone). This first rinseate is considered hazardous waste. Pour the rinseate into a designated liquid hazardous waste container.[3]
-
Subsequent Rinses: Perform two additional rinses with the same solvent. These subsequent rinses can typically be collected in the same hazardous liquid waste container.
-
Final Container Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area (such as the back of a fume hood). Deface the original manufacturer's label. The clean, decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling stream, per your institution's policy.[4]
Spill Management
In the event of a small spill contained within a chemical fume hood:
-
Ensure PPE is worn.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad.[4]
-
Collection: Carefully sweep or scoop the absorbed material into a sealable bag or container.[1]
-
Labeling and Disposal: Label the container as "Hazardous Waste" containing spilled 2-Fluoro-6-methoxy-4-methylphenylboronic acid and dispose of it alongside other solid waste of this chemical.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone) and dispose of the wipe as contaminated solid waste.
For any large spills or spills occurring outside of a fume hood, evacuate the area and immediately follow your institution's emergency response procedures.
Part 4: Disposal Workflow and Regulatory Framework
The disposal procedures outlined above are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States.
-
OSHA 29 CFR 1910.1450: Known as the "Laboratory Standard," this regulation requires employers to establish a Chemical Hygiene Plan (CHP) to protect laboratory personnel from hazardous chemicals.[10][11][12] The procedures in this guide should be incorporated into your lab's specific CHP.
-
EPA Resource Conservation and Recovery Act (RCRA): This federal law governs the management of hazardous waste from "cradle-to-grave."[7][13] The classification, labeling, and storage procedures described here are aligned with RCRA requirements for hazardous waste generators.[9]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste related to 2-Fluoro-6-methoxy-4-methylphenylboronic acid.
Caption: Disposal workflow for 2-Fluoro-6-methoxy-4-methylphenylboronic acid.
References
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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J.T. Eaton & Co., Inc. (2008). Material Safety Data Sheet - Boric Acid. Arbico Organics. Retrieved from [Link]
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Chemtalk. (2022). Boric acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). Hazardous Waste - Safety Checklist Program for Schools. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (1985). Occupational Safety & Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-Fluoro-6-methoxy-4-methylphenylboronic Acid
In the landscape of modern drug discovery and organic synthesis, substituted phenylboronic acids are indispensable reagents. Their utility, however, is matched by the necessity for meticulous handling to ensure personnel safety and experimental integrity. This guide provides a detailed protocol for the safe handling, use, and disposal of 2-Fluoro-6-methoxy-4-methylphenylboronic acid, drawing upon established safety principles for analogous compounds.
Immediate Hazard Assessment and Engineering Controls
Before handling 2-Fluoro-6-methoxy-4-methylphenylboronic acid, a thorough understanding of its potential hazards is crucial. The primary routes of exposure are inhalation, skin contact, and eye contact.[2][7] Therefore, all manipulations should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust particles.[1] The fume hood also provides a contained space in the event of a spill. Engineering controls such as eyewash stations and safety showers must be readily accessible and in good working order.[2][3][5][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when working with 2-Fluoro-6-methoxy-4-methylphenylboronic acid. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne dust particles that can cause serious eye irritation.[2][3][4][5][6] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1] | Provides a barrier against skin contact, which can cause irritation.[2][3][4][5][6] |
| Body Protection | A fully fastened laboratory coat that covers the arms.[1] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[1] | Prevents exposure from spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary for large quantities or if dust cannot be controlled.[3] | Protects against the inhalation of fine dust particles that may cause respiratory tract irritation.[2][4][5][7] |
Step-by-Step Protocol for Weighing and Dissolving
This protocol provides a procedural workflow for a common laboratory task involving 2-Fluoro-6-methoxy-4-methylphenylboronic acid, emphasizing the integration of safety measures at each step.
Objective: To accurately weigh and dissolve a specified amount of 2-Fluoro-6-methoxy-4-methylphenylboronic acid for use in a chemical reaction.
Materials:
-
2-Fluoro-6-methoxy-4-methylphenylboronic acid
-
Appropriate solvent (e.g., dry, deoxygenated solvent for sensitive reactions[9])
-
Spatula
-
Weighing paper or boat
-
Glassware (e.g., round-bottom flask, beaker)
-
Magnetic stir bar and stir plate
-
Required PPE (see table above)
Procedure:
-
Preparation:
-
Don all required PPE before entering the laboratory.
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary materials.
-
-
Weighing:
-
Tare the analytical balance with a clean piece of weighing paper or a weigh boat.
-
Carefully transfer the desired amount of 2-Fluoro-6-methoxy-4-methylphenylboronic acid from the stock bottle to the weighing paper using a clean spatula.
-
Minimize the creation of dust by handling the solid gently.
-
Record the exact weight.
-
Securely close the stock bottle immediately after use.
-
-
Dissolving:
-
Place the weighed solid into the designated glassware.
-
Add the appropriate solvent to the glassware.
-
If necessary, add a magnetic stir bar and place the glassware on a stir plate to facilitate dissolution.
-
Observe the solution to ensure the solid has completely dissolved.
-
-
Cleanup:
-
Carefully dispose of the used weighing paper and any contaminated materials in a designated solid hazardous waste container.[1]
-
Wipe down the spatula and the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Remove gloves and wash hands thoroughly with soap and water.[2][6][10][11]
-
Spill Management and Waste Disposal
Spill Management:
-
Small Spills (within a fume hood): Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1] Carefully collect the absorbed material into a sealable container and label it as hazardous waste.[1]
-
Large Spills (or spills outside a fume hood): Evacuate the area and follow your institution's emergency procedures for chemical spills.[1]
Waste Disposal:
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and absorbent pads, must be placed in a designated and clearly labeled hazardous waste container for solids.[1]
-
Liquid Waste: Solutions containing 2-Fluoro-6-methoxy-4-methylphenylboronic acid should be collected in a designated container for liquid hazardous waste.[1] Ensure the container is compatible with the solvent used and is kept securely closed.
-
Empty Containers: Triple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After air drying in a well-ventilated area (like the back of a fume hood), deface the original label and dispose of the container according to your institution's guidelines.[1]
All waste must be disposed of in accordance with local, state, and federal regulations.[7][10]
Storage and Handling Considerations
To ensure the stability and longevity of 2-Fluoro-6-methoxy-4-methylphenylboronic acid, proper storage is critical. It is recommended to store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][3][5][8] For enhanced stability, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable.[9]
The following diagram illustrates the decision-making process for handling 2-Fluoro-6-methoxy-4-methylphenylboronic acid safely.
Caption: Decision workflow for PPE selection and safe handling.
By adhering to these guidelines, researchers can confidently and safely utilize 2-Fluoro-6-methoxy-4-methylphenylboronic acid in their work, contributing to a secure and productive research environment.
References
-
Lab Alley. Boric Acid Safety & Hazards. [Link]
-
Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid? [YouTube video]. [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Phenylboronic acid. [Link]
-
Chemdox. (2025). Safety Data Sheet: Phenyl boronic acid-d5. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. laballey.com [laballey.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aksci.com [aksci.com]
- 11. sds.chemdox.com [sds.chemdox.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
